molecular formula C13H11BrN2O B1267984 2-Amino-n-(4-bromophenyl)benzamide CAS No. 50735-55-2

2-Amino-n-(4-bromophenyl)benzamide

Cat. No.: B1267984
CAS No.: 50735-55-2
M. Wt: 291.14 g/mol
InChI Key: SBYUHAPZEIHHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-n-(4-bromophenyl)benzamide is a useful research compound. Its molecular formula is C13H11BrN2O and its molecular weight is 291.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-bromophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYUHAPZEIHHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333055
Record name 2-amino-n-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50735-55-2
Record name 2-amino-n-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-n-(4-bromophenyl)benzamide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and thorough analytical validation.

Introduction and Significance

This compound belongs to the 2-aminobenzamide class of compounds, which are recognized as important pharmacophores. The presence of the 2-aminobenzamide scaffold is associated with a range of biological activities, making its derivatives valuable intermediates in the synthesis of novel therapeutic agents.[1][2] The incorporation of a 4-bromophenyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its bioactivity and pharmacokinetic profile.

This guide will detail a robust and efficient synthetic route to this compound, starting from readily available commercial reagents. Furthermore, a comprehensive characterization workflow will be presented to ensure the identity, purity, and structural integrity of the synthesized compound.

Synthetic Pathway: A Mechanistic Approach

The most direct and efficient synthesis of this compound is achieved through the reaction of isatoic anhydride with 4-bromoaniline.[1][2][3] This method is favored for its operational simplicity and generally high yields.

Reaction Scheme:

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks one of the electrophilic carbonyl carbons of isatoic anhydride, leading to the opening of the anhydride ring. The resulting intermediate is unstable and readily undergoes decarboxylation to yield the final this compound product.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Isatoic Anhydride163.131.63 g0.01
4-Bromoaniline172.031.72 g0.01
Dimethylformamide (DMF)-20 mL-

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker (250 mL)

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add isatoic anhydride (1.63 g, 0.01 mol) and 4-bromoaniline (1.72 g, 0.01 mol).

  • Add dimethylformamide (DMF, 20 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 80-90 °C with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 150 mL of cold water.

  • Stir the mixture vigorously to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of water to remove any residual DMF.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

  • Dry the purified product in a vacuum oven at 60 °C.

Visual Workflow of the Synthesis:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_purification Purification reagents Isatoic Anhydride + 4-Bromoaniline solvent DMF reagents->solvent Dissolve heating Heat to 80-90°C (2-4 hours) solvent->heating cooling Cool to RT heating->cooling precipitation Precipitate in Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization drying Vacuum Drying recrystallization->drying final_product This compound drying->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Analytical Validation

Comprehensive characterization is crucial to confirm the structure and purity of the synthesized this compound.

4.1. Physical Properties:

PropertyValue
Molecular FormulaC₁₃H₁₁BrN₂O
Molecular Weight291.14 g/mol [5]
AppearanceOff-white to pale yellow solid
Melting PointExpected to be in the range of 150-180 °C (literature values for similar compounds vary)
SolubilitySoluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water.

4.2. Spectroscopic Analysis:

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts (in ppm, referenced to TMS) in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
-NH₂ (amino)~5.0-6.0Singlet (broad)2H
Aromatic Protons (2-aminobenzamide ring)6.5-7.8Multiplets4H
Aromatic Protons (4-bromophenyl ring)7.5-7.8Doublets4H
-NH- (amide)~9.5-10.5Singlet1H

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR provides information about the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (ppm)
C=O (amide)~165-170
Aromatic Carbons~110-150
C-Br~115-120

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (amine)3300-3500Two distinct peaks
N-H Stretch (amide)~3300Single peak
C=O Stretch (amide)1640-1680Strong absorption
N-H Bend (amine)1590-1650
C-N Stretch1250-1350
C-Br Stretch500-600

4.2.4. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 290 and 292 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

Expected Fragmentation Pattern:

Mass_Fragmentation cluster_frags Key Fragments parent [M]+. m/z 290/292 frag1 [M - Br]+. m/z 211 parent->frag1 - Br. frag3 [C6H4BrNH2]+. m/z 171/173 parent->frag3 Amide bond cleavage frag2 [C7H6NO]+. m/z 120 frag1->frag2 - C6H4NH2 frag4 [C6H5]+. m/z 77 frag2->frag4 - CO

Caption: Predicted mass fragmentation pathway for this compound.

Safety and Handling

  • Isatoic anhydride: May cause skin and eye irritation.

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.

  • Dimethylformamide (DMF): A reproductive toxin.

  • It is imperative to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. The provided protocols and analytical data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The straightforward nature of the synthesis and the comprehensive characterization workflow ensure the production of a high-purity compound suitable for further applications.

References

  • Al-Hourani, B., Al-Awaida, W., Matalkah, F., & Al-Masri, M. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International journal of molecular sciences, 15(3), 5114–5128. [Link]

  • ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Isatoic anhydride. [Link]

Sources

IUPAC name and structure of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-N-(4-bromophenyl)benzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest within the field of medicinal chemistry. We will delve into its formal nomenclature, structural characteristics, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the isatoic anhydride pathway is presented, highlighting the causal factors behind the procedural choices. Furthermore, this guide explores the broader context of the 2-aminobenzamide scaffold as a "privileged structure" in drug discovery, discussing its potential applications as an inhibitor for various therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and its derivatives.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is foundational to scientific research. The compound of interest is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) and other chemical registry systems.

  • IUPAC Name: this compound[1]

  • CAS Registry Number: 50735-55-2[1]

  • Synonyms: 4'-Bromoanthranilanilide, N-(4-bromophenyl)-2-aminobenzamide[1]

  • Molecular Formula: C₁₃H₁₁BrN₂O[1][2]

  • Molecular Weight: 291.14 g/mol [1][2]

Structural Analysis

The structure of this compound comprises three key functional regions:

  • An Anthranilamide Core: An ortho-aminobenzamide unit. The primary amine and the amide linkage are critical for forming hydrogen bond interactions with biological targets.

  • A Bromophenyl Moiety: An N-linked phenyl ring substituted with a bromine atom at the para-position. This group significantly influences the compound's lipophilicity and can engage in halogen bonding or occupy hydrophobic pockets within an enzyme's active site.

  • Amide Linker: A conformationally rigid amide bond that connects the two aromatic systems, defining their spatial relationship.

The chemical structure can be visualized as follows:

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility to cell permeability. The properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrN₂OPubChem[1]
Molecular Weight 291.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 50735-55-2PubChem[1]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NPubChem[1]
InChI Key SBYUHAPZEIHHNV-UHFFFAOYSA-NPubChem[1]
Appearance Solid (predicted)-
XLogP3 3.6PubChem (Computed)[1]
Hydrogen Bond Donors 2PubChem (Computed)[1]
Hydrogen Bond Acceptors 2PubChem (Computed)[1]

Synthesis and Manufacturing

The synthesis of N-substituted 2-aminobenzamides is most efficiently achieved through the reaction of isatoic anhydride with a corresponding amine. This method is widely adopted due to its operational simplicity, high yields, and the commercial availability of the starting materials.

Causality of Method Selection

The chosen synthetic route involves the nucleophilic attack of 4-bromoaniline on isatoic anhydride. This pathway is superior to alternatives, such as the reduction of a nitro-precursor (2-nitro-N-(4-bromophenyl)benzamide), for several key reasons:

  • Atom Economy: The reaction is a condensation that releases carbon dioxide and water, representing a more atom-economical process than multi-step routes involving protection/deprotection or reduction steps.

  • Reaction Conditions: The reaction proceeds under relatively mild conditions (heating in a polar aprotic solvent), avoiding the need for expensive metal catalysts or harsh reducing agents.

  • High Yields: This method consistently produces high yields of the desired product, often with simple purification by recrystallization.[3]

Synthetic Workflow Diagram

workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ISA Isatoic Anhydride Mix Combine Reactants in DMF ISA->Mix Aniline 4-Bromoaniline Aniline->Mix Heat Heat to 100-110 °C (2-4 hours) Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Filter Crude Product Precipitate->Filter Recrystallize Recrystallize (Ethanol/Water) Filter->Recrystallize Product Pure Product: This compound Recrystallize->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system for the synthesis of this compound.

Materials:

  • Isatoic anhydride (1.0 eq)

  • 4-Bromoaniline (1.05 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reactant Charging: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isatoic anhydride (1.0 eq). Add anhydrous DMF (approx. 5-10 mL per gram of isatoic anhydride).

  • Addition of Amine: While stirring, add 4-bromoaniline (1.05 eq) to the suspension. A slight excess of the amine ensures the complete consumption of the isatoic anhydride.

  • Reaction: Heat the reaction mixture to 100-110 °C using a heating mantle. Vigorous evolution of CO₂ should be observed as the reaction initiates. Maintain this temperature for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker of ice water with stirring. A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove residual DMF.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Applications in Drug Discovery & Development

While specific biological activity data for this compound is not extensively published, its core structure, the 2-aminobenzamide scaffold, is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery.

The 2-Aminobenzamide Scaffold as a Pharmacophore

The versatility of the 2-aminobenzamide scaffold stems from its structural features. The ortho-amino group and the adjacent amide carbonyl can act as a bidentate zinc-binding group. This functionality is crucial for the inhibition of zinc-dependent enzymes, most notably Histone Deacetylases (HDACs).[4][6] Dysregulation of HDACs is a known factor in many cancers, making HDAC inhibitors a significant class of anticancer agents.[4][7]

Furthermore, derivatives of this scaffold have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Primarily through HDAC inhibition.[4][7]

  • Antimicrobial Activity: Some derivatives show potent activity against various bacterial and fungal strains.[3][8][9]

  • Antithrombotic Activity: Novel 2-aminobenzamide derivatives have been explored as potential Factor Xa inhibitors for the prevention of blood coagulation.[10]

  • Anticonvulsant Activity: The benzamide structure is a component of several known anticonvulsant drugs, and derivatives are actively being investigated for this purpose.[4]

Potential Therapeutic Targets

The structural motifs within this compound suggest it could be a valuable lead compound for targeting several classes of enzymes and receptors.

targets cluster_targets Potential Therapeutic Targets Scaffold 2-Aminobenzamide Scaffold HDACs Histone Deacetylases (HDACs) (Oncology) Scaffold->HDACs Zinc-Binding FXa Factor Xa (Thrombosis) Scaffold->FXa H-Bonding & Hydrophobic Interactions MicrobialEnzymes Bacterial/Fungal Enzymes (Antimicrobial) Scaffold->MicrobialEnzymes Broad Spectrum Inhibition IonChannels Neuronal Ion Channels (Anticonvulsant) Scaffold->IonChannels Structural Analogy

Caption: Potential biological targets for the 2-aminobenzamide scaffold.

Conclusion

This compound is a well-defined chemical entity with a straightforward and efficient synthetic route. While its specific biological functions are a subject for future research, its underlying 2-aminobenzamide structure places it firmly within a class of compounds of high interest to the pharmaceutical industry. Its potential as a zinc-binding agent, coupled with the versatility of its scaffold for derivatization, makes it and its analogues promising candidates for the development of novel therapeutics targeting a range of diseases from cancer to microbial infections. This guide provides the foundational knowledge necessary for researchers to synthesize, handle, and strategically utilize this compound in drug discovery programs.

References

  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Scientific Reports. Retrieved January 16, 2026, from [Link]

  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. (2015). European Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (n.d.). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). International Journal of Molecular Sciences. Retrieved January 16, 2026, from [Link]

  • Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (n.d.). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • The Synthesis and Reactions of 6-Carboxy Isatoic Anhydride. (n.d.). Ursinus Digital Commons. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. (2014). PubMed. Retrieved January 16, 2026, from [Link]

  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Benzamide, 2-bromo-N-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Scope of N‐substituted 2‐aminobenzamide. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. (2013). Google Patents.

Sources

Physical and chemical properties of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(4-bromophenyl)benzamide

Introduction

In the landscape of medicinal chemistry and materials science, benzamide derivatives represent a cornerstone scaffold, renowned for their diverse pharmacological activities and utility as synthetic intermediates. This technical guide provides a comprehensive examination of this compound, a molecule of significant interest due to its structural motifs—an anthranilamide core linked to a brominated phenyl ring. These features suggest a rich chemical reactivity and potential for further functionalization.

This document is intended for researchers, scientists, and professionals in drug development. It offers a detailed overview of the known and predicted physicochemical properties of this compound, outlines robust protocols for its characterization, and discusses its synthetic and reactive profile. The insights herein are grounded in established chemical principles and supported by authoritative references to guide further research and application.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically identified by its IUPAC name and CAS registry number, ensuring precise communication and information retrieval within the global scientific community.

  • IUPAC Name: this compound[1]

  • CAS Number: 50735-55-2[1]

  • Synonyms: 4'-Bromoanthranilanilide, N-(4-bromophenyl)-2-aminobenzamide[1]

The molecular structure, depicted below, reveals a benzamide backbone with an amino group at the ortho position of the benzoic acid-derived ring and a bromine atom at the para position of the aniline-derived ring. This specific arrangement of functional groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₁BrN₂O[1]
Molecular Weight 291.14 g/mol [1][2]
Appearance White to off-white solid (predicted)-
Melting Point Data not available. (N-(4-bromophenyl)benzamide: 51-52 °C)[3]
Boiling Point Data not available. (N-(4-bromophenyl)benzamide: 155-160 °C at 1 Torr)[3]
Solubility Soluble in many organic solvents such as DMSO and methanol. Slightly soluble in water (predicted).[4]

Chemical Reactivity and Synthetic Potential

The chemical behavior of this compound is governed by its three primary functional groups: the aromatic amine, the amide linkage, and the aryl bromide.

  • Aromatic Amine (-NH₂): The ortho-amino group is a nucleophilic center and can participate in a variety of reactions, including diazotization, acylation, and alkylation. Crucially, its proximity to the amide carbonyl group makes it an excellent precursor for cyclization reactions.

  • Amide (-CONH-): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.

  • Aryl Bromide (-Br): The bromine atom can be substituted via nucleophilic aromatic substitution under harsh conditions or, more commonly, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

A significant application of 2-aminobenzamide derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with broad pharmacological importance. The reaction typically involves the condensation of the 2-aminobenzamide with an aldehyde or a related carbonyl compound, followed by cyclization.

G cluster_reactants Reactants cluster_products Products A This compound C Condensation & Cyclization (e.g., Metal Catalysis) A->C B Aldehyde (R-CHO) B->C D Quinazolinone Derivative C->D

Figure 2: Synthetic pathway from 2-aminobenzamides to quinazolinones.

Proposed Synthesis Route

While a specific, optimized synthesis for this compound is not detailed in the readily available literature, a plausible and efficient route can be inferred from established methodologies for analogous compounds. A common and effective strategy involves the reduction of the corresponding 2-nitro precursor, 2-Nitro-N-(4-bromophenyl)benzamide. This transformation can be achieved using various reducing agents, with iron powder in acetic acid being a classic and reliable method.[5]

SynthesisWorkflow start 2-Nitro-N-(4-bromophenyl)benzamide step1 Dissolve in Acetic Acid start->step1 Starting Material step2 Add Iron Powder (Fe) step1->step2 Solvent step3 Heat Reaction Mixture (e.g., 100°C) step2->step3 Reducing Agent step4 Cool and Filter to Remove Iron step3->step4 Reaction step5 Evaporate Filtrate step4->step5 Workup step6 Basify with NaOH (aq) step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Wash, Dry, and Evaporate Solvent step7->step8 end This compound step8->end Final Product

Figure 3: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. In the absence of published experimental spectra for this compound, the following section provides a predicted profile based on the known effects of its constituent functional groups and data from analogous structures.

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the amine protons.

  • Aromatic Protons (approx. 6.5-8.0 ppm): The spectrum will be complex due to the presence of two substituted benzene rings. The protons on the 2-aminobenzoyl ring will likely appear as a set of multiplets in the more upfield region of the aromatic window, influenced by the electron-donating amino group. The protons on the 4-bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets due to the para-substitution pattern.

  • Amide Proton (-NH-, approx. 8.0-10.0 ppm): A broad singlet is expected, with its chemical shift being highly dependent on solvent and concentration.

  • Amine Protons (-NH₂, approx. 4.0-6.0 ppm): A broad singlet corresponding to two protons is anticipated for the primary amine.

5.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (-C=O, approx. 165-175 ppm): The amide carbonyl carbon will appear as a singlet in the downfield region.

  • Aromatic Carbons (approx. 110-150 ppm): A total of 12 signals are expected for the aromatic carbons, though some may overlap. The carbons attached to nitrogen and bromine will have their chemical shifts significantly influenced by these heteroatoms.

5.3. Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups.

  • N-H Stretching (Amine): Two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • N-H Stretching (Amide): A moderate band around 3200-3400 cm⁻¹ is expected.

  • C=O Stretching (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the amide I band.

  • C-N Stretching and N-H Bending: These will appear in the fingerprint region (below 1600 cm⁻¹).

5.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 290 and 292, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6]

  • Fragmentation: Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 2-aminobenzoyl cation and the 4-bromoaniline radical cation.

Standard Operating Protocol: ¹H NMR Spectroscopic Analysis

To ensure data integrity and reproducibility, a standardized protocol for sample characterization is essential. The following is a step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum.

Objective: To obtain a high-resolution proton nuclear magnetic resonance (¹H NMR) spectrum of this compound for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6 mL)

  • NMR tube (5 mm)

  • Pipettes and vials

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the compound into a clean, dry vial. b. Add approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for benzamides due to its high solubilizing power). c. Vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required. d. Carefully transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth correctly. b. Place the sample into the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.

  • Spectrum Acquisition: a. Set the acquisition parameters for a standard ¹H experiment. Typical parameters include:

    • Spectral width: ~16 ppm (e.g., from -2 to 14 ppm)
    • Pulse angle: 30-45 degrees
    • Acquisition time: 2-4 seconds
    • Relaxation delay: 2-5 seconds
    • Number of scans: 8-16 (adjust based on sample concentration) b. Acquire the spectrum.
  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm). d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling relationships.

NMR_Workflow A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Process Data (FT, Phasing, Baseline Correction) G->H I Calibrate, Integrate, and Analyze Spectrum H->I J Structural Elucidation I->J

Figure 4: Standard workflow for NMR spectroscopic analysis.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on the known hazards of related benzamide and aromatic bromide compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Toxicology: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

This compound is a compound of considerable interest, possessing a versatile chemical structure amenable to a wide range of synthetic transformations. This guide has consolidated the available data on its identity, physicochemical properties, and reactivity. While experimental data for some physical properties remain to be published, a robust characterization can be achieved through the standard analytical protocols outlined herein. The insights provided serve as a valuable resource for scientists engaged in the design and synthesis of novel molecules for pharmaceutical and material science applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • SpectraBase. (n.d.). Benzamide, N-(4-amino-2-bromophenyl)-. John Wiley & Sons, Inc. Retrieved January 16, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). Benzamide, 2-bromo-N-(4-bromophenyl)-. NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. University of Wisconsin-Madison. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-[(4-Bromobenzoyl)amino]benzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). N-(2-aminophenyl)benzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved January 16, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(Benzylamino)-2-(4-bromophenyl)acetonitrile. John Wiley & Sons, Inc. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • PubChem. (n.d.). 3-Amino-4-[2-(4-bromophenyl)ethylamino]benzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • PubChemLite. (n.d.). N-(4-bromophenyl)benzamide (C13H10BrNO). Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST WebBook. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The therapeutic potential of novel small molecules is intrinsically linked to a comprehensive understanding of their mechanism of action. 2-Amino-n-(4-bromophenyl)benzamide is a compound of interest within the broader class of 2-aminobenzamide derivatives, a scaffold associated with a wide array of biological activities. To date, the specific molecular targets and signaling pathways modulated by this compound remain uncharacterized in publicly available literature.[1] This guide puts forth a series of scientifically grounded hypotheses regarding its potential mechanisms of action, drawing from extensive structure-activity relationship (SAR) data from analogous compounds. We provide a structured framework for the experimental validation of these hypotheses, detailing robust protocols and anticipated data signatures. This document is intended for researchers, scientists, and drug development professionals engaged in the elucidation of novel compound functionalities.

Introduction: The Therapeutic Promise and Mechanistic Uncertainty of a Novel Scaffold

The 2-aminobenzamide core is a privileged pharmacophore, forming the backbone of numerous compounds with demonstrated clinical and preclinical efficacy.[2] Derivatives have been shown to exhibit a remarkable diversity of biological effects, including anticancer, antithrombotic, antimicrobial, and antiviral activities.[2][3][4][5][6] The specific compound, this compound, while cataloged, has no elucidated biological function.[1] Its structure, featuring the critical 2-amino group on the benzamide ring and a bromine-substituted phenyl ring, suggests several plausible and testable mechanisms of action. This guide will explore the most compelling of these, providing a strategic roadmap for future investigation.

Primary Hypothesis 1: Histone Deacetylase (HDAC) Inhibition

A significant body of research has identified 2-aminobenzamide derivatives as potent inhibitors of histone deacetylases (HDACs), enzymes that are crucial in the epigenetic regulation of gene expression.[2] Dysregulation of HDAC activity is a known hallmark of various cancers, making HDAC inhibitors a valuable class of anticancer therapeutics.[2]

Scientific Rationale

The 2-aminobenzamide moiety is a well-established zinc-binding group, capable of chelating the zinc ion within the active site of HDAC enzymes.[2] This interaction is critical for the inhibitory activity. The general structure of these inhibitors comprises a cap group, a linker, and the zinc-binding 2-aminobenzamide group. In this compound, the 4-bromophenyl moiety can be considered the "cap group" that interacts with the rim of the HDAC active site, potentially influencing potency and isoform selectivity.

Proposed Signaling Pathway

HDAC_Inhibition_Pathway Compound This compound HDAC HDAC Enzyme Compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones HDAC->Acetyl_Histones Blocks conversion to Chromatin Chromatin Histones->Chromatin Compacts Relaxed_Chromatin Relaxed Chromatin Acetyl_Histones->Relaxed_Chromatin Promotes Gene_Expression Tumor Suppressor Gene Expression Relaxed_Chromatin->Gene_Expression Enables Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Experimental Validation Workflow

A tiered approach is recommended to validate the HDAC inhibition hypothesis, starting with broad screening and progressing to specific cellular and molecular assays.

HDAC_Validation_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Target Engagement & Selectivity Screening Pan-HDAC Inhibitory Assay (Fluorometric/Colorimetric) IC50 IC50 Determination for Active Compound Screening->IC50 Western_Blot Western Blot for Acetylated Histones (e.g., Ac-H3, Ac-H4) IC50->Western_Blot Proceed if IC50 < 10 µM Cell_Proliferation Cancer Cell Line Proliferation Assay (e.g., MCF-7, HCT116) Western_Blot->Cell_Proliferation Isoform_Profiling HDAC Isoform Selectivity Profiling Cell_Proliferation->Isoform_Profiling Proceed if antiproliferative CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Isoform_Profiling->CETSA

Detailed Experimental Protocol: Pan-HDAC Inhibitory Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against total HDAC enzymes.

  • Materials: HeLa cell nuclear extract (as a source of HDACs), Fluor de Lys®-SIRT1 substrate, Fluor de Lys® developer, Trichostatin A (TSA) as a positive control, assay buffer (50 mM Tris/Cl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), 96-well black microplates.

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer.

    • In a 96-well plate, add 25 µL of the diluted compound or control (TSA or DMSO vehicle).

    • Add 50 µL of HeLa nuclear extract diluted in assay buffer to each well.

    • Add 25 µL of the Fluor de Lys® substrate to initiate the reaction.

    • Incubate the plate at 37°C for 1 hour.

    • Add 50 µL of the developer solution containing TSA to stop the reaction.

    • Incubate at room temperature for 15 minutes.

    • Read the fluorescence (Excitation: 360 nm, Emission: 460 nm) using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data
CompoundTargetIC50 (µM) - Expected RangeAntiproliferative Activity (GI50, µM) - Expected Range (MCF-7 cells)
This compoundPan-HDAC0.1 - 101 - 25
Trichostatin A (Control)Pan-HDAC0.001 - 0.010.01 - 0.1
Doxorubicin (Control)Topoisomerase IIN/A0.05 - 0.5

Secondary Hypothesis 1: Factor Xa (fXa) Inhibition

Several novel 2-aminobenzamide derivatives have been investigated as orally active antithrombotic agents that function by inhibiting Factor Xa (fXa), a critical enzyme in the coagulation cascade.[3]

Scientific Rationale

Docking studies of active 2-aminobenzamide derivatives have shown that the 2-amino group can form crucial hydrogen bonds with residues in the fXa active site, such as Gly-219.[3] The N-substituted phenyl ring fits into the S4 binding pocket, with substitutions on this ring influencing binding affinity. The 4-bromo substitution on the phenyl ring of the target compound could potentially enhance binding within this hydrophobic pocket.

Proposed Signaling Pathway

fXa_Inhibition_Pathway Compound This compound fXa Factor Xa Compound->fXa Inhibits Prothrombin Prothrombin fXa->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Polymerizes to

Experimental Validation Workflow

fXa_Validation_Workflow cluster_0 Tier 1: In Vitro Enzymatic Assay cluster_1 Tier 2: In Vitro Plasma Assays cluster_2 Tier 3: Selectivity Profiling Enzymatic_Assay fXa Chromogenic Assay IC50_fXa IC50 Determination vs fXa Enzymatic_Assay->IC50_fXa PT_Assay Prothrombin Time (PT) Assay IC50_fXa->PT_Assay Proceed if IC50 < 5 µM aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Assay PT_Assay->aPTT_Assay Thrombin_Assay Thrombin Activity Assay aPTT_Assay->Thrombin_Assay Proceed if PT/aPTT prolonged Trypsin_Assay Trypsin Activity Assay Thrombin_Assay->Trypsin_Assay

Detailed Experimental Protocol: fXa Chromogenic Assay
  • Objective: To measure the direct inhibitory effect of the compound on purified human Factor Xa.

  • Materials: Purified human Factor Xa, fXa-specific chromogenic substrate (e.g., S-2222), assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.4), Rivaroxaban (positive control), 96-well clear microplates.

  • Procedure:

    • Prepare serial dilutions of this compound and Rivaroxaban in assay buffer.

    • Add 20 µL of the diluted compound or control to wells of a 96-well plate.

    • Add 40 µL of human Factor Xa solution and incubate for 10 minutes at 37°C.

    • Add 40 µL of the chromogenic substrate S-2222 to start the reaction.

    • Monitor the change in absorbance at 405 nm over 5 minutes using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of substrate hydrolysis (V) for each concentration. Plot the percent inhibition (relative to DMSO control) against the log of the compound concentration to determine the IC50 value.

Secondary Hypothesis 2: Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The N-phenylbenzamide scaffold has been identified in molecules with antimicrobial properties.[7] A well-established mechanism for some antimicrobial agents with structural similarities is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[7]

Scientific Rationale

Sulfonamide-class antibiotics function as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). While this compound is not a sulfonamide, its 2-aminobenzamide core shares structural features with PABA. It is plausible that this moiety could allow the compound to bind to the PABA-binding site of DHPS, thereby inhibiting folate synthesis and bacterial growth.

Experimental Validation Workflow

DHPS_Validation_Workflow cluster_0 Tier 1: Whole-Cell Screening cluster_1 Tier 2: Mechanism of Action MIC_Screening Minimum Inhibitory Concentration (MIC) Assay against E. coli and S. aureus Folate_Rescue Folate Rescue Assay (Growth in presence of folic acid) MIC_Screening->Folate_Rescue Proceed if MIC < 32 µg/mL DHPS_Assay In Vitro DHPS Enzyme Assay Folate_Rescue->DHPS_Assay

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of bacteria.

  • Materials: Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213), Mueller-Hinton Broth (MHB), Sulfamethoxazole (positive control), 96-well clear microplates.

  • Procedure:

    • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add the bacterial suspension to each well containing the compound.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Directions

The therapeutic potential of this compound is currently unrealized due to a lack of mechanistic understanding. The hypotheses presented in this guide, centered on HDAC inhibition, Factor Xa inhibition, and antimicrobial activity, are rooted in the established biological activities of structurally related 2-aminobenzamide and N-phenylbenzamide derivatives. The proposed experimental workflows provide a clear, logical, and technically sound path forward for the systematic evaluation of this compound. Successful validation of any of these hypotheses would not only elucidate the function of this compound but also contribute valuable insights to the broader structure-activity landscape of this versatile chemical class, paving the way for its potential development as a novel therapeutic agent.

References

  • Donia, M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • Kumar, V., et al. (2013). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. PLoS ONE. [Link]

  • PubChem. (2026). This compound. National Center for Biotechnology Information. [Link]

  • Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

  • Ali, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. [Link]

  • PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. National Library of Medicine. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. National Library of Medicine. [Link]

  • Krátký, M., et al. (2018). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. [Link]

  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. [Link]

  • PrepChem. (2023). Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. PrepChem.com. [Link]

  • Guta, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals. [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

  • Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Chimirri, A., et al. (1995). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Die Pharmazie. [Link]

Sources

The Therapeutic Potential of 2-Amino-N-(4-bromophenyl)benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Pharmacological Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the 2-aminobenzamide core structure has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. Its inherent structural features, including a zinc-binding motif, have positioned it as a cornerstone in the design of targeted therapeutics. This technical guide delves into the specific subclass of 2-Amino-N-(4-bromophenyl)benzamide derivatives, synthesizing current knowledge and providing a forward-looking perspective for researchers, scientists, and drug development professionals. While comprehensive research dedicated solely to this specific bromophenyl-substituted series is still maturing, this document amalgamates data from structurally related compounds to illuminate the potential therapeutic avenues and guide future research endeavors. We will explore the synthesis, proposed mechanisms of action, and potential applications of these compounds across critical therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.

The this compound Scaffold: A Structural Overview

The core structure of this compound features a benzamide backbone with an amino group at the 2-position of the benzoyl ring and a 4-bromophenyl group attached to the amide nitrogen. The presence of the 2-amino group is crucial for the well-documented activity of many derivatives as a zinc-binding group, particularly in the context of enzyme inhibition. The 4-bromophenyl moiety significantly influences the compound's lipophilicity and pharmacokinetic profile and can be a key determinant in its interaction with biological targets.[1]

Synthesis of this compound Derivatives

The synthesis of the core this compound structure and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the reaction of isatoic anhydride with 4-bromoaniline. This reaction can be performed under conventional heating or using microwave irradiation, with the latter often providing higher yields and shorter reaction times.[2]

Further derivatization can be achieved by modifying the 2-amino group or by introducing substituents onto the benzoyl or the bromophenyl ring. For instance, the 2-amino group can be acylated or alkylated to explore structure-activity relationships.

Experimental Protocol: General Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the parent compound.

Materials:

  • Isatoic anhydride

  • 4-bromoaniline

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and heating apparatus (conventional or microwave)

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.

  • Add 4-bromoaniline (1 equivalent) to the solution.

  • Conventional Heating: Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specific power and time, as optimized for the reaction scale.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

G isatoic_anhydride Isatoic Anhydride reaction Reaction (DMF, Heat or MW) isatoic_anhydride->reaction bromoaniline 4-Bromoaniline bromoaniline->reaction product This compound reaction->product purification Purification (Precipitation, Recrystallization) product->purification

Caption: General synthesis workflow for this compound.

Potential Biological Activities and Mechanisms of Action

The 2-aminobenzamide scaffold is a versatile pharmacophore, and its derivatives have shown promise in a variety of therapeutic areas. The introduction of the 4-bromophenyl group can modulate this activity, and derivatives of this compound are anticipated to exhibit a range of biological effects.

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

Mechanism of Action: A significant body of research has focused on 2-aminobenzamide derivatives as inhibitors of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

The 2-aminobenzamide moiety in these derivatives acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.[3] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a general method for assessing the HDAC inhibitory activity of synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) or SAHA as a positive control

  • 96-well microtiter plates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme to the assay buffer.

  • Add the diluted test compounds or control to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at 37 °C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37 °C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a developer solution (e.g., containing trypsin and TSA) to release the fluorescent aminomethylcoumarin (AMC).

  • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G compound Test Compound incubation1 Pre-incubation compound->incubation1 hdac HDAC Enzyme hdac->incubation1 substrate Fluorogenic Substrate reaction Enzymatic Reaction substrate->reaction incubation1->reaction developer Developer Addition reaction->developer measurement Fluorescence Measurement developer->measurement ic50 IC50 Determination measurement->ic50

Caption: Workflow for in vitro HDAC inhibition assay.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDR1-Substitution (on 2-amino group)R2-Substitution (on benzoyl ring)HDAC1 IC50 (µM)HeLa Cell Line IC50 (µM)
Parent HH1.55.2
Derivative A AcetylH0.82.1
Derivative B H5-Chloro0.51.8
Derivative C MethylH2.17.5

Note: This table presents hypothetical data for illustrative purposes, based on general structure-activity relationships observed for 2-aminobenzamide HDAC inhibitors.[3]

Antimicrobial Activity

Mechanism of Action: Benzamide derivatives have been reported to possess a broad spectrum of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi.[2][6] The precise mechanism of action can vary depending on the specific derivative and the microbial target. Potential mechanisms include the inhibition of essential enzymes involved in microbial metabolism or cell wall synthesis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds and control drugs in the broth medium.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the plate.

  • Include a growth control (medium + inoculum) and a sterility control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Parent 163264
Derivative D 81632
Derivative E 3264>128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Note: This table presents hypothetical data for illustrative purposes.

Anti-inflammatory Activity

Mechanism of Action: Certain benzamide derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[8] One proposed mechanism involves the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines like TNF-α.[8] Another potential target is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

This assay provides a preliminary indication of anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

  • Synthesized this compound derivatives

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS)

  • Standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compounds and the standard drug at various concentrations.

  • Prepare a reaction mixture containing the test compound/standard and a solution of BSA or egg albumin in PBS.

  • A control group consists of the protein solution and the vehicle used to dissolve the compounds.

  • Incubate the mixtures at a physiological temperature (e.g., 37 °C) for a short period, followed by heating at a higher temperature (e.g., 72 °C) to induce denaturation.

  • After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Calculate the percentage of inhibition of protein denaturation.[9]

Anticonvulsant Activity

Mechanism of Action: The benzamide scaffold is present in several known anticonvulsant drugs. While the exact mechanism for novel derivatives would require detailed investigation, potential modes of action include modulation of voltage-gated ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic neurotransmission.[10]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Synthesized this compound derivatives

  • Male mice

  • Standard anticonvulsant drug (e.g., phenytoin) as a positive control

  • Corneal electrodes

  • An electroshock apparatus

Procedure:

  • Administer the test compounds and the positive control to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group is also included.

  • At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Determine the median effective dose (ED50) of the compounds, which is the dose that protects 50% of the animals from the seizure.[11][12]

Structure-Activity Relationship (SAR) Insights

Based on studies of related 2-aminobenzamide derivatives, several key SAR trends can be hypothesized for the this compound series:

  • Substitutions on the 2-Amino Group: Acylation of the 2-amino group has been shown to enhance HDAC inhibitory activity.[3]

  • Substitutions on the Benzoyl Ring: The introduction of electron-withdrawing groups, such as chlorine, at the 5-position of the benzoyl ring can increase antimycobacterial activity.[9]

  • The N-Phenyl Moiety: The nature and position of substituents on the N-phenyl ring are critical for activity. The 4-bromo substituent in the core structure of this guide is expected to confer a degree of lipophilicity that may be favorable for cell permeability and target engagement.

G cluster_0 This compound Core cluster_1 Potential Biological Activities cluster_2 Structural Modifications for SAR core Core Structure anticancer Anticancer (HDAC Inhibition) core->anticancer antimicrobial Antimicrobial core->antimicrobial antiinflammatory Anti-inflammatory core->antiinflammatory anticonvulsant Anticonvulsant core->anticonvulsant r1 R1: Substitution on 2-Amino Group r1->core Modulates Activity r2 R2: Substitution on Benzoyl Ring r2->core Modulates Activity r3 R3: Substitution on 4-Bromophenyl Ring r3->core Modulates Activity

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthetic routes and starting materials required for the synthesis of 2-Amino-n-(4-bromophenyl)benzamide, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry, practical considerations, and detailed methodologies for the preparation of this important compound.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry, forming the core structure of a range of biologically active molecules. Its unique arrangement of a benzamide backbone with amino and bromo functional groups allows for diverse chemical modifications, making it a versatile scaffold for drug design and discovery. The strategic synthesis of this molecule is therefore of paramount importance, demanding a thorough understanding of the available synthetic pathways and the selection of appropriate starting materials.

Primary Synthetic Pathways and Core Starting Materials

The synthesis of this compound can be efficiently achieved through two principal and well-established routes. The choice between these pathways often depends on the availability of starting materials, desired scale of reaction, and laboratory capabilities.

The two primary synthetic strategies are:

  • Route A: The reaction of isatoic anhydride with 4-bromoaniline.

  • Route B: The direct condensation of 2-aminobenzoic acid with 4-bromoaniline using a coupling agent.

The selection of starting materials is the cornerstone of a successful synthesis. The following table summarizes the key reactants for each primary synthetic route.

RoutePrimary Starting Material 1Primary Starting Material 2Key Reagents/Catalysts
A Isatoic Anhydride4-BromoanilineAprotic solvent (e.g., DMF, Dioxane)
B 2-Aminobenzoic Acid4-BromoanilineCoupling Agent (e.g., DCC, EDC/HOBt)

Deep Dive into Synthetic Route A: Isatoic Anhydride Pathway

This pathway is often favored for its simplicity and the commercial availability of isatoic anhydride. The reaction proceeds via the nucleophilic attack of the amine on the anhydride, leading to the formation of the desired benzamide with the concomitant release of carbon dioxide.

Starting Material Analysis:
  • Isatoic Anhydride: A commercially available, white to off-white solid. It can also be synthesized in the laboratory from anthranilic acid by reaction with phosgene or from phthalic anhydride.[1][2] Isatoic anhydride is an irritant and should be handled with appropriate personal protective equipment.[3][4][5]

  • 4-Bromoaniline: A commercially available, crystalline solid. It can be synthesized by the bromination of aniline.[6][7] 4-Bromoaniline is toxic and an irritant, requiring careful handling in a well-ventilated fume hood.[1][2][8][9][10]

Reaction Mechanism and Workflow:

The reaction is typically carried out by heating the two starting materials in a suitable aprotic solvent. The workflow is straightforward, involving reaction, precipitation, and purification.

Isatoic_Anhydride_Pathway start Starting Materials: Isatoic Anhydride 4-Bromoaniline reaction Reaction in Aprotic Solvent (e.g., DMF, Heat) start->reaction Mixing precipitation Precipitation of Product upon Cooling or Addition of Water reaction->precipitation Reaction Completion filtration Filtration and Washing precipitation->filtration purification Purification (Recrystallization) filtration->purification product This compound purification->product

Figure 1: Workflow for the synthesis of this compound via the isatoic anhydride pathway.
Experimental Protocol:

Synthesis of this compound from Isatoic Anhydride and 4-Bromoaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isatoic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add water to the reaction mixture to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Deep Dive into Synthetic Route B: 2-Aminobenzoic Acid Pathway

This route involves the direct formation of the amide bond between 2-aminobenzoic acid and 4-bromoaniline. This reaction typically requires the use of a coupling agent to activate the carboxylic acid.

Starting Material Analysis:
  • 2-Aminobenzoic Acid (Anthranilic Acid): A widely available, white to pale yellow crystalline solid. It can be synthesized from phthalimide via the Hofmann rearrangement.[10][11] It is an irritant and should be handled with care.[12][13][14]

  • 4-Bromoaniline: (See section 3.1)

  • Coupling Agents:

    • N,N'-Dicyclohexylcarbodiimide (DCC): A common and effective coupling agent. It is a solid that is a potent skin sensitizer and should be handled with extreme caution.[7][11][15][16][17]

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide that simplifies the purification process as the urea byproduct can be removed by aqueous extraction. It is an irritant.[18][19][20][21]

    • 1-Hydroxybenzotriazole (HOBt): Often used as an additive with carbodiimides to suppress side reactions and reduce racemization. HOBt is flammable and can be explosive when dry.[6][22][23][24]

Reaction Mechanism and Workflow:

The carboxylic acid is first activated by the coupling agent to form a reactive intermediate. This intermediate is then attacked by the amine to form the amide bond. The use of HOBt can lead to the formation of an active ester, which is less prone to side reactions.

Aminobenzoic_Acid_Pathway start Starting Materials: 2-Aminobenzoic Acid 4-Bromoaniline activation Activation of Carboxylic Acid (DCC or EDC/HOBt) start->activation coupling Amide Bond Formation activation->coupling Addition of Amine workup Aqueous Work-up and Extraction coupling->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Figure 2: Workflow for the synthesis of this compound via the 2-aminobenzoic acid pathway.
Experimental Protocol:

Synthesis of this compound from 2-Aminobenzoic Acid and 4-Bromoaniline using EDC/HOBt

  • Reaction Setup: To a solution of 2-aminobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or DMF, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add 4-bromoaniline (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Safety and Handling of Starting Materials

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

ChemicalKey Hazards
Isatoic Anhydride Irritant, may cause allergic skin reaction.[3][4][5]
4-Bromoaniline Toxic if swallowed, in contact with skin, or if inhaled.[1][2][8][9][10]
2-Aminobenzoic Acid Causes serious eye irritation.[12][13][14]
DCC Toxic in contact with skin, causes serious eye damage, may cause skin sensitization.[7][11][15][16][17]
EDC Toxic in contact with skin, may cause an allergic skin reaction, causes serious eye irritation.[18][19][20][21]
HOBt Flammable solid, explosive when dry, risk of explosion if heated under confinement.[6][22][23][24]

Conclusion

The selection of starting materials for the synthesis of this compound is a critical step that dictates the efficiency, scalability, and safety of the overall process. Both the isatoic anhydride and the 2-aminobenzoic acid pathways offer viable and effective routes to this important pharmaceutical intermediate. A thorough understanding of the properties and handling requirements of the starting materials, as outlined in this guide, is essential for the successful and safe execution of these synthetic protocols.

References

  • Organic Syntheses Procedure. isatoic anhydride. [Link]

  • Globe Chemie. Material Safety Data Sheet for 1-Hydroxybenzotriazole Monohydrate. [Link]

  • Wikipedia. 4-Bromoaniline. [Link]

  • PrepChem.com. Preparation of 4-bromoaniline. [Link]

  • Indenta Chemicals. Material Safety Data Sheet 1-Hydroxybenzotriazole hydrate. [Link]

  • Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid). [Link]

  • Google Patents.
  • Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: EDC-HCl. [Link]

  • Sartorius. SAFETY DATA SHEET - EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride). [Link]

  • G-Biosciences. Safety Data Sheet EDC (1-Ethyl-3-[3- dimethylaminopropyl]carb odiimide hydrochloride). [Link]

  • Anmol Chemicals. (2025, October 16). Isatoic Anhydride SDS of Suppliers. [Link]

  • Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PrepChem.com. Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.

Sources

A Comprehensive Spectroscopic Guide to 2-Amino-N-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel and existing chemical entities is paramount. 2-Amino-N-(4-bromophenyl)benzamide, a molecule incorporating a primary amine, a secondary amide, and two distinct aromatic systems, presents a rich case for spectroscopic analysis. Its structural features are integral to its potential biological activity and chemical reactivity. This guide provides an in-depth analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as they apply to the characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a self-validating approach to spectroscopic analysis.

The molecular structure of this compound (Molecular Formula: C₁₃H₁₁BrN₂O, Molecular Weight: approx. 291.14 g/mol ) is the foundation of its spectroscopic signature.[1] Each functional group and structural motif imparts a unique signal or pattern, allowing for a comprehensive and unambiguous confirmation of its identity.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

1.1. The Principle of IR Analysis

Infrared spectroscopy is a foundational technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes (e.g., stretching, bending), resulting in a characteristic spectrum of absorption bands. For a molecule like this compound, IR spectroscopy is exceptionally useful for confirming the presence of its key amine (N-H), amide (N-H and C=O), and aromatic (C=C, C-H) functionalities.

1.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid-state FT-IR spectrum can be efficiently acquired using an ATR accessory, which requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR stage. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is processed (baseline correction, if necessary) and displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

1.3. Data Interpretation and Spectral Features

The IR spectrum of this compound is characterized by several key absorption bands. The presence of both a primary amine and a secondary amide leads to distinct N-H stretching vibrations.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Commentary
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3400 - 3250Two distinct, sharp-to-medium bands are expected.[2]
Secondary Amide (-CONH-)N-H Stretch3350 - 3150A single, often broad band due to hydrogen bonding.[2][3]
Amide (-CONH-)C=O Stretch (Amide I)1680 - 1630A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency.[2]
Secondary Amide (-CONH-)N-H Bend (Amide II)1650 - 1550A strong band, often coupled with C-N stretching.
Aromatic RingsC=C Stretch1600 - 1450Multiple sharp bands of variable intensity.
Aromatic RingsC-H Stretch3100 - 3000Weak to medium sharp absorptions.
Aryl-Br BondC-Br Stretch600 - 500Found in the fingerprint region; may be difficult to assign definitively.

The region above 3000 cm⁻¹ is particularly diagnostic, revealing the different N-H environments. The strong carbonyl absorption below 1700 cm⁻¹ is a clear indicator of the amide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

2.1. The Principle of NMR Analysis

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy causes transitions between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of each nucleus, providing information on connectivity and chemical functionality.

2.2. Experimental Protocol: Solution-State NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for amides as it helps in observing the exchangeable N-H protons.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. A 90° pulse angle is typically used.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to acquire the ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.3. ¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration (proton count), and multiplicity (splitting pattern).

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration Commentary
Amide N-H8.5 - 10.5Singlet (broad)1HChemical shift is highly dependent on solvent and concentration. Often appears as a broad singlet due to quadrupole broadening and chemical exchange.
Aromatic H's (4-bromophenyl)7.4 - 7.8AA'BB' System (two doublets)4HThe protons on the brominated ring form a classic AA'BB' pattern, which often appears as two distinct doublets due to symmetry.
Aromatic H's (2-aminobenzoyl)6.5 - 7.5Multiplets/Doublets4HThese protons will show complex splitting patterns (doublet, triplet, doublet of doublets) due to coupling with their neighbors on the substituted ring.
Amine NH₂4.5 - 6.0Singlet (broad)2HThe primary amine protons are typically broad and their position can vary. They readily exchange with D₂O, causing the signal to disappear.

2.4. ¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.

Carbon Environment Expected Chemical Shift (δ, ppm) Commentary
Amide Carbonyl (C=O)165 - 175Typically the most downfield signal, aside from potential solvent peaks.
Aromatic C-NH₂145 - 155The carbon directly attached to the electron-donating amino group is highly shielded.
Aromatic C-Br115 - 125The carbon attached to bromine shows a characteristic shift.
Aromatic C's110 - 140The remaining aromatic carbons appear in this range, with their specific shifts determined by their position relative to the substituents.
Aromatic C-CONH120 - 135The carbon attached to the amide group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

3.1. The Principle of MS Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing an electron to be ejected from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[4] The mass of this ion corresponds to the molecular weight of the compound. The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals. The resulting mass spectrum is a plot of ion abundance versus m/z, serving as a molecular "fingerprint."

3.2. Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then heated to ensure vaporization.

  • Ionization: The gaseous molecules are passed through a beam of 70 eV electrons, leading to the formation of the molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

3.3. Data Interpretation and Fragmentation Pattern

  • Molecular Ion (M⁺•): The molecular weight of this compound is ~291.14 g/mol . A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 290 (containing ⁷⁹Br) and one at m/z 292 (containing ⁸¹Br). This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.

  • The Nitrogen Rule: The molecule contains an even number of nitrogen atoms (two). According to the Nitrogen Rule, its molecular ion with an integer mass will be an even number (290/292), which is consistent with the rule.[5]

  • Key Fragmentation Pathways: Amide fragmentation often involves cleavage of the bonds adjacent to the carbonyl group.[6][7]

    • α-Cleavage: Cleavage of the N-C(aryl) bond or the C(carbonyl)-C(aryl) bond.

    • Loss of the bromophenylamino group: Fragmentation can lead to the formation of a resonance-stabilized 2-aminobenzoyl cation.

    • Loss of the 2-aminobenzoyl group: This would result in the detection of the 4-bromophenylaniline cation.

Expected Key Fragments:

m/z Value Proposed Fragment Structure Commentary
290 / 292[C₁₃H₁₁BrN₂O]⁺•Molecular ion peak (M⁺•), showing the characteristic 1:1 bromine isotope pattern.
170 / 172[Br-C₆H₄-NH]⁺•Fragment corresponding to the 4-bromoaniline radical cation.
120[H₂N-C₆H₄-CO]⁺The 2-aminobenzoyl cation, a common and stable fragment.
92[H₂N-C₆H₄]⁺The aminophenyl cation, resulting from the loss of CO from the 2-aminobenzoyl fragment.

3.4. Workflow and Fragmentation Diagram

The following diagram illustrates the typical workflow for MS analysis and a plausible fragmentation pathway for this compound.

MS_Workflow cluster_workflow MS Analysis Workflow cluster_fragmentation Plausible EI Fragmentation Pathway Sample Sample Introduction (Solid Probe) Vapor Vaporization Sample->Vapor Ionize Ionization (70 eV) Vapor->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Mass Spectrum Detect->Spectrum M M⁺• m/z 290/292 F1 [H₂N-C₆H₄-CO]⁺ m/z 120 M:f0->F1 -•NH-C₆H₄Br F2 [Br-C₆H₄-NH₂]⁺• m/z 171/173 M:f0->F2 -•CO-C₆H₄-NH₂ F3 [H₂N-C₆H₄]⁺ m/z 92 F1:f0->F3 -CO

Sources

Solubility profile of 2-Amino-n-(4-bromophenyl)benzamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-n-(4-bromophenyl)benzamide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a key intermediate in medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this guide equips researchers, scientists, and drug development professionals with the theoretical foundations and practical methodologies to establish its solubility in a range of relevant solvents. We will explore the physicochemical properties of this compound, delve into predictive models such as Hansen Solubility Parameters (HSP), and provide a detailed, self-validating experimental protocol for the empirical determination of its solubility. Furthermore, we will discuss the application of the van't Hoff equation to model the temperature dependence of solubility. This guide is designed to empower researchers to generate a robust and comprehensive solubility profile, a cornerstone for successful drug development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a drug candidate in the body. For orally administered drugs, dissolution is the rate-limiting step for absorption. A compound with poor aqueous solubility will likely exhibit low and variable bioavailability, leading to suboptimal therapeutic outcomes. A thorough understanding of the solubility of this compound in various solvents is therefore not merely an academic exercise but a crucial step in its journey from a promising molecule to a viable therapeutic agent. This guide will provide the necessary tools to build a comprehensive solubility profile, enabling informed decisions in formulation development, process chemistry, and toxicological studies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties, summarized in Table 1, provide insights into the intermolecular forces at play and guide the selection of appropriate solvents for both experimental work and formulation.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrN₂O[1]
Molecular Weight 291.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 50735-55-2[1]

Table 1: Physicochemical Properties of this compound

Theoretical Prediction of Solubility: Hansen Solubility Parameters

Before embarking on extensive experimental work, theoretical models can provide valuable predictions of a compound's solubility in various solvents. The Hansen Solubility Parameters (HSP) are a particularly powerful tool, based on the principle of "like dissolves like."[2] HSP decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[2]

Each molecule, be it a solute or a solvent, can be described by a point in three-dimensional "Hansen space." The closer two points are, the more likely the substances are to be miscible. While the specific HSP values for this compound have not been empirically determined, they can be estimated using group contribution methods. The general approach is to test the solubility of the compound in a range of solvents with known HSP values. Solvents that readily dissolve the compound will have HSP values that define a "solubility sphere" in Hansen space. The center of this sphere represents the HSP of the solute.

The following diagram illustrates the logical workflow for using HSP to predict solubility:

A Select a diverse range of solvents with known Hansen Solubility Parameters B Perform qualitative solubility tests (e.g., 'soluble' or 'insoluble') A->B C Plot the results in 3D Hansen space B->C D Determine the center of the 'solubility sphere' This is the predicted HSP of the solute C->D E Use the predicted solute HSP to screen for other potentially good solvents D->E cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid this compound to a known volume of solvent in a sealed vial B Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow the vials to stand to let undissolved solid settle B->C D Centrifuge the samples to further separate the solid and liquid phases C->D E Withdraw an aliquot of the supernatant and filter through a 0.22 µm syringe filter D->E F Dilute the filtered sample with a suitable mobile phase (for HPLC) or solvent (for UV-Vis) E->F G Quantify the concentration using a validated HPLC method or a UV-Vis calibration curve F->G

Sources

Predicted ADMET properties of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADMET Profile of 2-Amino-n-(4-bromophenyl)benzamide

Abstract

The successful progression of a new chemical entity (NCE) from discovery to a marketable drug is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is paramount to mitigate the risk of late-stage failures, which carry significant financial and temporal costs.[1] This technical guide provides a comprehensive, in-silico-driven characterization of this compound, a compound of interest within medicinal chemistry research.[2][3][4][5] By leveraging established computational models and structure-activity relationship principles, we present a predictive analysis of its drug-like properties, pharmacokinetic profile, and potential toxicological liabilities. This guide is intended for researchers, scientists, and drug development professionals, offering not only a predictive summary but also a strategic framework for subsequent experimental validation.

Introduction: The Imperative of Early ADMET Profiling

In the modern drug discovery paradigm, the "fail early, fail cheap" philosophy has become a guiding principle. Historical analyses of drug attrition have consistently shown that a significant percentage of clinical trial failures are due to unfavorable ADMET characteristics, such as poor pharmacokinetics or unforeseen toxicity.[1] The integration of computational, or in silico, ADMET prediction has emerged as an indispensable tool, allowing for the high-throughput screening of large compound libraries and the early identification of molecules with developmental liabilities.[6][7] This predictive-first approach enables a more rational allocation of resources, focusing expensive and time-consuming in vitro and in vivo experiments on candidates with the highest probability of success.[6][7]

This document focuses on this compound (Figure 1), an anilide derivative.[8] We will dissect its molecular structure to predict its journey through the body, from absorption into the bloodstream to its ultimate elimination, and assess its potential for adverse effects.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties and Drug-Likeness Assessment

A molecule's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. We begin by evaluating this compound against Lipinski's Rule of Five, a widely used guideline to assess the "drug-likeness" of a compound and its potential for oral bioavailability.[9][10]

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

Property Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight (MW) 291.14 g/mol [8] ≤ 500 g/mol Yes
LogP (Lipophilicity) 3.6[8] ≤ 5 Yes
Hydrogen Bond Donors 2 (amine and amide N-H)[8] ≤ 5 Yes
Hydrogen Bond Acceptors 2 (carbonyl O and amine N)[8] ≤ 10 Yes

| Overall Assessment | 0 Violations | ≤ 1 Violation | High Probability of Good Oral Bioavailability |

Expertise & Insights: The compound fully complies with Lipinski's Rule of Five, which is an encouraging initial sign.[11][12] Its molecular weight is well within the preferred range for passive diffusion across membranes, and its calculated LogP of 3.6 suggests a favorable balance between aqueous solubility and lipid membrane permeability. This balance is critical for absorption from the gastrointestinal (GI) tract. With zero violations, the molecule is predicted to have good absorption and permeation properties, making it a viable candidate for oral administration.[9]

Predictive ADMET Profile

We now delve into a more detailed, parameter-by-parameter prediction of the compound's ADMET profile using established Quantitative Structure-Activity Relationship (QSAR) principles.

Absorption
  • Human Intestinal Absorption (HIA): Given its compliance with Lipinski's rules, the compound is predicted to be well-absorbed from the human intestine. The balanced lipophilicity and moderate size facilitate passive diffusion across the gut wall.

  • Caco-2 Permeability: The Caco-2 cell monolayer is the gold standard in vitro model for predicting intestinal permeability.[7] Based on its physicochemical properties, this compound is predicted to exhibit moderate to high permeability in this assay.

  • P-glycoprotein (P-gp) Substrate Propensity: P-gp is an efflux transporter that can actively pump drugs out of cells, reducing their absorption and bioavailability.[13] While no specific prediction is available, molecules with aromatic rings and hydrogen bonding capabilities can sometimes be P-gp substrates.[14][15] Therefore, it is predicted to have a low to moderate probability of being a P-gp substrate. Experimental verification is crucial for this parameter.

Distribution
  • Plasma Protein Binding (PPB): With a LogP of 3.6, the compound is moderately lipophilic and is predicted to exhibit significant binding to plasma proteins like albumin. High PPB (>90%) can limit the free fraction of the drug available to exert its therapeutic effect and be cleared.

  • Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is essential for CNS-acting drugs but undesirable for peripherally acting agents. Given its molecular weight under 400 g/mol and LogP > 2.0, the compound has the potential to cross the BBB. However, the presence of two hydrogen bond donors and two acceptors may limit its passive diffusion into the brain. The prediction is moderate BBB penetration . If the compound is also a P-gp substrate, its brain exposure would be significantly reduced.

Metabolism
  • Metabolic Stability: The compound contains several potential sites for metabolic transformation. The primary routes of metabolism are predicted to be mediated by Cytochrome P450 (CYP450) enzymes in the liver.[16][17]

    • Aromatic Hydroxylation: The unsubstituted phenyl ring and the bromo-phenyl ring are susceptible to hydroxylation.

    • N-dealkylation/Oxidation: The primary amino group is a potential site for oxidation.

    • Amide Hydrolysis: While generally stable, the amide bond could be subject to hydrolysis by amidase enzymes.

  • CYP450 Isoform Involvement: The metabolism of a wide range of drugs is dominated by a few key CYP isoforms.[17] For benzamide-containing structures, CYP3A4 is often a primary metabolizing enzyme.[18][19] CYP1A2 and CYP2C9 may also play a role due to the planar aromatic structure.

Excretion
  • Primary Route of Elimination: Following metabolism (Phase I) and potential conjugation with hydrophilic moieties like glucuronic acid (Phase II), the resulting more polar metabolites are predicted to be primarily eliminated via the kidneys into the urine. A smaller fraction may be excreted through the bile.

Toxicity (Tox)
  • hERG Inhibition (Cardiotoxicity): Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[20][21] Many small molecules with basic nitrogen atoms and lipophilic character are hERG inhibitors. While a definitive prediction requires specific modeling, the structural features of this compound place it in a moderate risk category for hERG inhibition. This is a critical checkpoint for experimental validation.

  • Mutagenicity (Ames Test): Primary aromatic amines are a well-known structural alert for mutagenicity, as their metabolic activation can lead to reactive nitrenium ions that bind to DNA.[22][23][24] Consequently, this compound is predicted to be positive in the Ames bacterial reverse mutation assay, indicating a potential genotoxic liability.

  • Hepatotoxicity: Drug-induced liver injury (DILI) is a major safety concern. The potential formation of reactive metabolites during CYP450-mediated oxidation of the aromatic amine moiety raises a flag for potential hepatotoxicity.

Summary and Interpretation of In Silico Profile

The predictive data provides a multi-faceted view of this compound's potential as a drug candidate.

Table 2: Consolidated Predicted ADMET Profile

Parameter Prediction Implication/Comment
Absorption
Oral Bioavailability Likely Good Complies with Lipinski's rules.
P-gp Substrate Low-Moderate Risk Experimental verification needed.
Distribution
Plasma Protein Binding Likely High May impact free drug concentration.
BBB Penetration Moderate Potentially CNS-active; could be an issue for peripheral targets.
Metabolism
Metabolic Stability Likely Moderate Multiple sites for CYP450-mediated metabolism.
Key CYP Isoforms CYP3A4, CYP1A2, CYP2C9 Potential for drug-drug interactions.
Excretion
Primary Route Renal (as metabolites) Typical for metabolized small molecules.
Toxicity
hERG Inhibition Moderate Risk Critical safety parameter to test experimentally.
Mutagenicity (Ames) High Risk Aromatic amine is a significant structural alert.

| Hepatotoxicity | Moderate Risk | Potential for reactive metabolite formation. |

Authoritative Interpretation: The in silico analysis paints a mixed picture. On one hand, the compound exhibits excellent "drug-like" physicochemical properties, suggesting good oral absorption and distribution. On the other hand, significant toxicological flags have been raised. The high predicted risk of mutagenicity due to the primary aromatic amine is a major concern that could halt development unless the therapeutic indication justifies the risk (e.g., in certain oncology settings).[5][25] Furthermore, the moderate risks associated with hERG inhibition and hepatotoxicity are critical liabilities that must be experimentally addressed early and definitively.

A Strategic Framework for Experimental Validation

In silico predictions are not a substitute for empirical data but a guide for efficient experimentation.[26] The following tiered workflow is proposed to systematically validate the computational hypotheses.

Experimental_Validation_Workflow cluster_0 Tier 1: In Vitro Profiling (Go/No-Go Decisions) cluster_1 Tier 2: In Vivo Assessment (If Tier 1 is Favorable) Ames Ames Test (Mutagenicity) hERG hERG Patch Clamp (Cardiotoxicity) Decision1 Toxicity Acceptable? Ames->Decision1 hERG->Decision1 Solubility Kinetic Solubility Assay Permeability Caco-2 Permeability (Absorption & P-gp) PK Rodent Pharmacokinetics (PK) (Exposure, Half-life) Solubility->PK MetStab Liver Microsome Stability (Metabolism Rate) Permeability->PK CYP_Inhibit CYP450 Inhibition Panel (DDI Potential) MetStab->PK CYP_Inhibit->PK Tox Preliminary Rodent Toxicology PK->Tox Decision2 PK Profile Acceptable? Tox->Decision2 Start This compound Start->Ames Critical Safety Tests Start->hERG Critical Safety Tests Decision1->Solubility Yes Decision1->Permeability Decision1->MetStab Yes Decision1->CYP_Inhibit Yes Stop STOP Development Decision1->Stop No Proceed Proceed to Lead Optimization Decision2->Proceed Yes Decision2->Stop No

Caption: Tiered experimental workflow for ADMET validation.

Step-by-Step Methodologies:
  • Mutagenicity Screening (Ames Test):

    • Objective: To confirm or refute the high predicted risk of mutagenicity.

    • Protocol: The compound is incubated at various concentrations with several strains of Salmonella typhimurium (e.g., TA98, TA100) with and without the addition of a liver enzyme extract (S9 fraction) for metabolic activation.[27] The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertants indicates a positive result.

  • hERG Liability Assessment (Patch-Clamp Assay):

    • Objective: To quantify the risk of hERG channel inhibition.

    • Protocol: Whole-cell patch-clamp electrophysiology is performed on cells stably expressing the hERG channel (e.g., HEK293 cells). The effect of the compound on the hERG current is measured at multiple concentrations to determine an IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential concern.[28]

  • Permeability and Efflux (Caco-2 Assay):

    • Objective: To measure intestinal permeability and identify P-gp substrates.

    • Protocol: The compound is added to either the apical (A) or basolateral (B) side of a confluent Caco-2 cell monolayer. After incubation, the concentration in the opposing chamber is measured. The apparent permeability (Papp) is calculated in both directions (A-to-B and B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp.[29]

  • Metabolic Stability (Liver Microsome Assay):

    • Objective: To determine the rate of intrinsic metabolic clearance.

    • Protocol: The compound is incubated with human liver microsomes (HLM) and NADPH (a necessary cofactor for CYP450 enzymes). Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. The data is used to calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

The in silico evaluation of this compound reveals a molecule with a promising physicochemical profile for oral drug development, characterized by likely good absorption and distribution. However, this favorable pharmacokinetic profile is overshadowed by significant, structure-based toxicological concerns, most notably a high probability of mutagenicity and moderate risks of cardiotoxicity and hepatotoxicity.

This technical guide underscores the power of computational prediction to build a comprehensive risk profile before committing to costly synthesis and experimentation. The key takeaway for any project team considering this or structurally related scaffolds is the absolute necessity of addressing the predicted safety liabilities with definitive in vitro assays, such as the Ames test and hERG patch-clamp, at the earliest possible stage. Only if the compound is cleared of these significant safety hurdles should its otherwise favorable drug-like properties warrant further investigation.

References

  • CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]

  • SciRP.org. In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii. Available from: [Link]

  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available from: [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. Available from: [Link]

  • Slideshare. In Silico methods for ADMET prediction of new molecules. Available from: [Link]

  • ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Li, D., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. ADMET in silico modelling: Towards prediction paradise?. Available from: [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available from: [Link]

  • Wang, J., & Hou, T. (2015). In silico ADMET prediction: recent advances, current challenges and future trends. Acta Pharmacologica Sinica. Available from: [Link]

  • ACS Publications. Mechanistic Reactivity Descriptors for the Prediction of Ames Mutagenicity of Primary Aromatic Amines. Journal of Chemical Information and Modeling. Available from: [Link]

  • PubMed Central. Simulation and Machine Learning Assessment of P-Glycoprotein Pharmacology in the Blood–Brain Barrier: Inhibition and Substrate Transport. Available from: [Link]

  • PubMed Central. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride. Available from: [Link]

  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry. Available from: [Link]

  • ResearchGate. Metabolism of N-methyl-amide by cytochrome P450s. Available from: [Link]

  • Journal of Hunan University Natural Sciences. In silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. Available from: [Link]

  • PubMed Central. Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. Available from: [Link]

  • ResearchGate. Lipinski's "Rule of five.". Available from: [Link]

  • ResearchGate. Mechanism of HERG Potassium Channel Inhibition by Tetra-n-octylammonium Bromide and Benzethonium Chloride. Available from: [Link]

  • PSE Community. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

  • ResearchGate. Prediction of aromatic amines mutagenicity from theoretical molecular descriptors. Available from: [Link]

  • MDPI. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. Available from: [Link]

  • PubMed. 4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Available from: [Link]

  • PubMed. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Available from: [Link]

  • Gombar, V. K., et al. (2004). Predicting P-glycoprotein substrates by a quantitative structure-activity relationship model. Journal of Pharmaceutical Sciences. Available from: [Link]

  • PubMed. Evidence Supporting the Interaction of CYP2B4 and CYP1A2 in Microsomal Preparations. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available from: [Link]

  • PubMed. In silico prediction of hERG inhibition. Available from: [Link]

  • IMR Press. In silico predictions of genotoxicity for aromatic amines. Available from: [Link]

  • PubChem. 2-[(4-Bromobenzoyl)amino]benzamide. National Center for Biotechnology Information. Available from: [Link]

  • GARDP Revive. Lipinski's Rule of 5. Available from: [Link]

  • PubMed. P-glycoprotein recognition of substrates and circumvention through rational drug design. Available from: [Link]

  • YouTube. Lipinski's rules & drug discovery beyond the rule of five. Available from: [Link]

  • PubMed. Mechanistic Reactivity Descriptors for the Prediction of Ames Mutagenicity of Primary Aromatic Amines. Available from: [Link]

  • PubMed Central. Inhibition of HERG potassium channels by domiphen bromide and didecyl dimethylammonium bromide. Available from: [Link]

  • Proteopedia. Drug Metabolism by CYP450 Enzymes. Available from: [Link]

  • PubMed. Classification Analysis of P-glycoprotein Substrate Specificity. Available from: [Link]

  • PubChem. N-(2-aminophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. Available from: [Link]

Sources

Methodological & Application

An In-depth Technical Guide to the Synthesis of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthesis of 2-Amino-n-(4-bromophenyl)benzamide, a valuable building block in medicinal chemistry and materials science. This document provides a detailed experimental protocol, an exploration of the underlying reaction mechanism, and thorough characterization data to ensure the successful and reliable synthesis of the target compound.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, including quinazolinones and benzodiazepines, which are scaffolds of significant interest in drug discovery due to their diverse pharmacological activities. The presence of the amino group and the bromo-substituted phenyl ring offers versatile handles for further chemical modifications, making it an attractive starting material for the generation of compound libraries for high-throughput screening.

This application note presents a robust and efficient one-pot synthesis of this compound from readily available starting materials: isatoic anhydride and 4-bromoaniline. The protocol is designed to be straightforward and scalable, making it suitable for both academic research laboratories and industrial settings.

Reaction Scheme

The synthesis proceeds via the acylation of 4-bromoaniline with isatoic anhydride, followed by in-situ decarboxylation.

Caption: Overall reaction for the synthesis of this compound.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the amino group of 4-bromoaniline on one of the carbonyl carbons of isatoic anhydride. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate. Subsequent decarboxylation of this intermediate, driven by heat, furnishes the desired this compound.

Reaction_Mechanism Reactants Isatoic Anhydride + 4-Bromoaniline Intermediate Carbamic Acid Intermediate Reactants->Intermediate Nucleophilic Attack & Ring Opening Product This compound + CO2 Intermediate->Product Decarboxylation (Heat)

Caption: Simplified mechanism of the reaction.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Isatoic Anhydride118-48-9163.1310
4-Bromoaniline106-40-1172.0310
Dimethylformamide (DMF)68-12-273.0920 mL
Ethanol64-17-546.07For Recrystallization
Deionized Water7732-18-518.02For Washing
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.63 g, 10 mmol) and 4-bromoaniline (1.72 g, 10 mmol).

  • Solvent Addition: To the flask, add 20 mL of dimethylformamide (DMF).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 120-130 °C with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold deionized water with stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with copious amounts of deionized water to remove any residual DMF and unreacted starting materials.

  • Purification: The crude product is purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60 °C overnight.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₃H₁₁BrN₂O
Molecular Weight 291.14 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 150-160 °C (literature values may vary)
Solubility Soluble in DMF, DMSO, and hot ethanol. Insoluble in water.

¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show characteristic peaks for the aromatic protons of both phenyl rings, as well as the amine and amide protons. The signals for the aminobenzoyl moiety would typically appear in the range of δ 6.5-7.5 ppm. The protons on the bromophenyl ring would also resonate in the aromatic region, likely between δ 7.4-7.7 ppm. The amine (-NH₂) protons would appear as a broad singlet, and the amide (-NH-) proton as a singlet, with their chemical shifts being solvent and concentration-dependent.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum is expected to show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to appear in the range of δ 165-170 ppm. The aromatic carbons would resonate in the region of δ 110-150 ppm.

IR (KBr, cm⁻¹): The infrared spectrum should display characteristic absorption bands. The N-H stretching vibrations of the primary amine and the amide are expected in the region of 3200-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group should be observed around 1640-1680 cm⁻¹.

Health and Safety

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Isatoic Anhydride: Causes eye, skin, and respiratory tract irritation. It is also a skin sensitizer.[2]

  • 4-Bromoaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may lead to the formation of methemoglobin.[3]

  • Dimethylformamide (DMF): A combustible liquid that is harmful if swallowed or in contact with skin. It is a suspected teratogen.

Always wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete reaction.Ensure the reaction temperature is maintained at 120-130 °C and the reaction is allowed to proceed for the recommended time. Monitor the reaction by TLC until the starting materials are consumed.
Loss of product during work-up.Ensure the precipitation in water is complete by using ice-cold water and allowing sufficient time for the product to crash out. Be careful not to use an excessive amount of hot ethanol during recrystallization.
Product is an oil or gummy solid Presence of impurities or residual solvent.Ensure the product is thoroughly washed with water to remove DMF. If the product still oils out during recrystallization, try a different solvent system, such as ethanol/water or ethyl acetate/hexane.
Product is discolored Presence of colored impurities from starting materials or side reactions.Perform a charcoal treatment during the recrystallization step. Dissolve the crude product in hot ethanol, add a small amount of activated charcoal, boil for a few minutes, and then filter hot to remove the charcoal before allowing the solution to cool.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this versatile intermediate for their synthetic endeavors. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Isatoic Anhydride. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Investigating 2-Amino-n-(4-bromophenyl)benzamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecules, owing to their potential for target specificity and oral bioavailability, represent a significant portion of the developmental pipeline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-Amino-n-(4-bromophenyl)benzamide, a compound with structural motifs suggestive of potential biological activity, in the context of cancer cell line studies. While this specific molecule is not extensively characterized in publicly available literature, this guide presents a robust, field-proven workflow for its initial characterization. We will detail a systematic approach, from primary cytotoxicity screening to elucidating potential mechanisms of action, including impacts on cell cycle progression and apoptosis. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure scientific rigor and reproducibility.

Introduction to this compound

This compound (PubChem CID: 478819) is a small molecule belonging to the benzamide class of compounds.[1] Benzamides are a versatile scaffold found in a variety of pharmacologically active agents.[2][3][4] The structure of this compound, featuring an aminobenzoyl group linked to a brominated phenyl ring, presents several points of interest for medicinal chemistry and cancer biology. The presence of bromine can enhance lipophilicity and may play a role in target binding.[5] Given that novel benzamide derivatives have demonstrated potential as anticancer agents, including as HDAC inhibitors, it is scientifically prudent to investigate the cytotoxic and mechanistic properties of this compound in various cancer contexts.[6]

This guide outlines a logical, multi-phase experimental plan to assess the anticancer potential of this compound, beginning with broad screening and progressing to more focused mechanistic studies.

Experimental Workflow: From Primary Screening to Mechanistic Insights

A systematic approach is critical to efficiently evaluate a novel compound. The workflow presented here is designed to first establish the cytotoxic potential of this compound and then to explore the underlying cellular mechanisms.

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Data Interpretation & Hypothesis Generation start Compound Preparation (Stock Solution in DMSO) cell_culture Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) mtt_assay MTT Cytotoxicity Assay (72h incubation) cell_culture->mtt_assay Seed cells in 96-well plates ic50 IC50 Determination (Dose-Response Curves) mtt_assay->ic50 Measure Absorbance cell_cycle Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) ic50->cell_cycle Treat cells with IC50 concentration apoptosis Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) ic50->apoptosis Treat cells with IC50 concentration interpretation Synthesize Data: - Cytotoxicity - Cell Cycle Arrest - Apoptosis Induction cell_cycle->interpretation apoptosis->interpretation hypothesis Formulate Hypothesis on Mechanism of Action (MOA) interpretation->hypothesis

Figure 1: A generalized experimental workflow for the initial characterization of this compound in cancer cell lines.

Phase 1: Primary Cytotoxicity Screening

The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust and widely used colorimetric assay for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7][8]

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol: MTT Assay
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Subsequent dilutions should be made in complete culture medium to the desired final concentrations.[10]

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[10] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][12]

Hypothetical Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma28.7
HCT116Colorectal Carcinoma8.2

This is hypothetical data for illustrative purposes.

Phase 2: Mechanistic Studies

Once the cytotoxic potential is established, the next logical step is to investigate how the compound affects the cancer cells. Common mechanisms of action for anticancer agents include inducing cell cycle arrest or apoptosis (programmed cell death).

Cell Cycle Analysis via Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at its determined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[14][15]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[15]

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[13]

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Apoptosis Detection via Annexin V/PI Staining

The Annexin V assay is a widely used method to detect apoptosis.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to identify these early apoptotic cells.[18] Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Cell Treatment: Seed and treat cells in 6-well plates with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-conjugated Annexin V (e.g., FITC) and propidium iodide to the cell suspension according to the manufacturer's instructions.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[18]

  • Flow Cytometry: Add additional binding buffer to each sample and analyze immediately by flow cytometry.[18]

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Hypothetical Mechanistic Data

Table 2: Effect of this compound (8.2 µM) on HCT116 Cell Cycle Distribution after 24h

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)55.225.119.7
Compound20.115.864.1

This hypothetical data suggests a G2/M phase arrest.

Table 3: Apoptosis Induction in HCT116 Cells by this compound (8.2 µM) after 48h

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle (DMSO)94.33.12.6
Compound45.835.718.5

This hypothetical data indicates significant induction of apoptosis.

Hypothetical Mechanism of Action and Signaling Pathway

Based on the hypothetical data suggesting a G2/M arrest and apoptosis induction, we can postulate a mechanism of action. Many compounds that cause a G2/M arrest do so by interfering with microtubule dynamics or by activating the DNA damage response pathway. For instance, the compound could potentially inhibit a key cell cycle regulator like a Cyclin-Dependent Kinase (CDK) or activate a checkpoint kinase.

signaling_pathway compound This compound cdk1 CDK1/Cyclin B Complex compound->cdk1 Inhibition g2_m G2/M Transition cdk1->g2_m Promotes arrest G2/M Arrest cdk1->arrest mitosis Mitosis g2_m->mitosis apoptosis Apoptosis arrest->apoptosis

Figure 2: A hypothetical signaling pathway illustrating how this compound might induce G2/M arrest and apoptosis by inhibiting the CDK1/Cyclin B complex.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. The outlined protocols for cytotoxicity screening, cell cycle analysis, and apoptosis detection are standard, robust methods in preclinical drug discovery.[12][20][21] The hypothetical results presented herein—significant cytotoxicity in colorectal cancer cells driven by G2/M arrest and apoptosis—would warrant further investigation.

Future studies could include:

  • Western blot analysis to probe for changes in key cell cycle (e.g., CDK1, Cyclin B1, p21) and apoptotic (e.g., Caspase-3, PARP, Bcl-2 family) proteins.

  • Kinase profiling assays to identify specific molecular targets.

  • Evaluation in 3D cell culture models (spheroids) to better mimic the tumor microenvironment.

  • In vivo studies in xenograft models to assess efficacy and tolerability.

By following a logical and rigorous experimental plan, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound and contribute to the development of next-generation cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

  • Nanthakumar, C., & Singh, K. K. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 131-137. [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from Assay Genie website. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from University of Cambridge Flow Cytometry Core Facility website. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from Wikipedia. [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(3), 189–209. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 478819, this compound. Retrieved from PubChem. [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?[Link]

  • Berindan-Neagoe, I., Munk, S., & Zdrenghea, M. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research, 39(7), 3375-3382. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. Retrieved from PrepChem.com. [Link]

  • Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 9(7), 743–748. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 819650, 2-[(4-Bromobenzoyl)amino]benzamide. Retrieved from PubChem. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3456. [Link]

  • Wang, Y., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016–7037. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Polycyclic Aromatic Compounds, 42(5), 2365-2379. [Link]

  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer treatment reports, 69(12), 1415–1424. [Link]

  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Pharmaceuticals, 6(5), 629–647. [Link]

  • Wang, Y., et al. (2020). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 25(18), 4239. [Link]

  • Chimirri, A., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Die Pharmazie, 53(5), 331–333. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

Sources

Application Notes: Evaluating the Antimicrobial Efficacy of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Benzamide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.[2][3][4] The incorporation of a halogen atom, such as bromine, into the benzamide structure can significantly modulate its physicochemical properties and enhance its biological efficacy.[4] This document provides a detailed guide for researchers on the application of 2-Amino-n-(4-bromophenyl)benzamide in a panel of standardized antimicrobial assays to determine its efficacy against key pathogenic microorganisms.

This guide is designed to provide field-proven insights, explaining the causality behind experimental choices to ensure technical accuracy and the generation of trustworthy, reproducible data. The protocols described herein are based on globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[5]

Principle of Antimicrobial Action and Assay Methodologies

Hypothesized Mechanism of Action

While the precise mechanism for this compound is a subject for empirical determination, related benzamide compounds have been shown to exert their antimicrobial effects by targeting essential bacterial cellular processes. A prominent proposed mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[3][6] FtsZ is a vital prokaryotic cytoskeletal protein that forms the Z-ring at the site of cell division.[3] Inhibition of FtsZ polymerization disrupts this process, leading to bacterial filamentation and eventual cell death.[2] The broad-spectrum activity observed in some derivatives also suggests other potential mechanisms, such as membrane disruption or inhibition of key metabolic enzymes, may be involved.[2]

Assay Methodologies

This guide details two fundamental, complementary methods for assessing antimicrobial activity:

  • Broth Microdilution Assay: This quantitative method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8] It provides a precise measure of the compound's potency.

  • Kirby-Bauer Disk Diffusion Assay: This qualitative method assesses the susceptibility of a bacterium to the compound.[9][10] A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a clear "zone of inhibition" around the disk.[11][12] The size of this zone is proportional to the organism's sensitivity.

Experimental Protocols

PART 1: Preparation of Test Compound and Microbial Inocula

1.1. Preparation of this compound Stock Solution

  • Rationale: A high-concentration, sterile stock solution is required to perform serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for biological assays. It is crucial to ensure the final DMSO concentration in the assay is non-toxic to the microorganisms.

  • Protocol:

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in 1 mL of sterile, analytical grade DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at -20°C.

1.2. Preparation of Microbial Inoculum

  • Rationale: Standardization of the microbial inoculum is the most critical step for ensuring the reproducibility of susceptibility testing. The 0.5 McFarland turbidity standard ensures a consistent starting concentration of bacteria (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Protocol:

    • Using a sterile loop, pick 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in a tube containing 5 mL of sterile saline (0.85% NaCl) or a suitable broth (e.g., Tryptic Soy Broth).

    • Vortex the suspension thoroughly to create a smooth, homogenous mixture.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard by adding more bacteria or more sterile saline. This can be done visually against a white background with contrasting black lines or using a nephelometer.[14] This standardized suspension must be used within 15 minutes of preparation.[14]

PART 2: Broth Microdilution Assay for MIC Determination
  • Objective: To quantitatively determine the minimum concentration of this compound that inhibits microbial growth.

  • Materials:

    • Sterile 96-well U-bottom microtiter plates[15]

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[7]

    • RPMI-1640 medium for fungi (Candida)

    • Standardized microbial inoculum (prepared as in 1.2)

    • Test compound stock solution (prepared as in 1.1)

    • Positive control antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi)

    • Multichannel pipette

  • Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_inoculate Inoculation & Incubation cluster_read Result Analysis A Prepare Compound Stock Solution D Add 200 µL of highest compound concentration to well 1 A->D B Prepare 0.5 McFarland Inoculum Suspension G Dilute Inoculum (from 0.5 McFarland) B->G C Add 100 µL Broth to wells 2-12 C->D E Perform 2-fold Serial Dilutions (Well 1 to 11) D->E F Discard 100 µL from well 11 E->F H Inoculate all wells (except sterility control) to final 5x10^5 CFU/mL F->H G->H I Incubate Plate (35-37°C, 16-20h) H->I J Visually inspect for turbidity I->J K Determine MIC: Lowest concentration with no visible growth J->K Disk_Diffusion_Workflow A Prepare 0.5 McFarland Inoculum Suspension B Dip sterile swab into inoculum A->B C Streak MHA plate for confluent growth (in 3 directions) B->C E Aseptically place disks on inoculated agar surface C->E D Impregnate blank disks with test compound D->E F Incubate plate (inverted) (35-37°C, 18-24h) E->F G Measure diameter of Zone of Inhibition (mm) F->G

Sources

Application Notes & Protocols: The Strategic Utility of 2-Amino-N-(4-bromophenyl)benzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of diverse and biologically relevant compound libraries. 2-Amino-N-(4-bromophenyl)benzamide has emerged as a particularly valuable scaffold, embodying a unique combination of structural features that render it a versatile starting point for synthesizing sophisticated therapeutic candidates. Its intrinsic functionalities—a nucleophilic 2-amino group adjacent to an amide, and a synthetically tractable aryl bromide—provide two orthogonal vectors for molecular elaboration. This guide delineates the core applications of this building block, providing detailed, field-tested protocols for its transformation into privileged medicinal chemistry scaffolds, such as quinazolinones, and its diversification via palladium-catalyzed cross-coupling reactions. The underlying rationale for experimental choices and the therapeutic relevance of the resulting molecular architectures are discussed in detail.

Core Attributes of the this compound Scaffold

This compound is more than a simple intermediate; it is a pre-validated platform for accessing complex heterocyclic systems and decorated bi-aryl structures. Its utility is rooted in two key structural motifs:

  • The 2-Aminobenzamide Moiety: This arrangement is a classic precursor for the synthesis of quinazolinones and related fused heterocyclic systems.[1] The intramolecular relationship between the amine and the amide carbonyl facilitates cyclization reactions with various carbon electrophiles. Quinazolinones are a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer to antimicrobial.[1][2]

  • The 4-Bromophenyl Group: The bromine atom serves as a highly reliable synthetic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the late-stage introduction of a vast array of aryl, heteroaryl, or vinyl substituents, enabling systematic exploration of the structure-activity relationship (SAR) in this region of the molecule. This diversification is critical for optimizing potency, selectivity, and pharmacokinetic properties.

The combination of these features in a single, stable, and accessible molecule provides a powerful and streamlined approach to library synthesis for lead discovery and optimization.

Synthesis of the Core Building Block

The most direct and reliable synthesis of this compound involves the amidation of isatoic anhydride followed by the reduction of a nitro-precursor. A common alternative is the reduction of a pre-formed nitro-amide. The following protocol details a robust method using iron-mediated nitro group reduction, which is favored for its cost-effectiveness, scalability, and functional group tolerance.[4]

Protocol 2.1: Synthesis via Nitro-Group Reduction

Reaction Scheme: Step 1 (Amidation): 2-Nitrobenzoyl chloride + 4-Bromoaniline → 2-Nitro-N-(4-bromophenyl)benzamide Step 2 (Reduction): 2-Nitro-N-(4-bromophenyl)benzamide → this compound

Materials:

  • 2-Nitro-N-(4-bromophenyl)benzamide (1.0 equiv)

  • Iron powder (<10 mesh) (3.0-5.0 equiv)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-N-(4-bromophenyl)benzamide (1.0 equiv) and glacial acetic acid (approx. 20 mL per gram of starting material).

  • Addition of Reducing Agent: Add iron powder (3.0-5.0 equiv) to the stirred suspension.

  • Heating: Heat the reaction mixture to 100 °C in an oil bath. The reaction is typically exothermic, and the internal temperature may rise. Maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 30-60 minutes).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

    • Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Caution: This is an exothermic reaction that releases CO₂ gas.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality and Insights:

  • Why Iron/Acetic Acid? This classic combination is highly effective for reducing aromatic nitro groups in the presence of sensitive functionalities like amides and aryl halides, which might be susceptible to catalytic hydrogenation (Pd/C). Acetic acid acts as both the solvent and a proton source.[4]

  • Celite Filtration: This step is crucial for removing fine iron particulates and inorganic byproducts, which can complicate the subsequent extraction and purification.

cluster_synthesis Synthesis Workflow start 2-Nitro-N-(4-bromophenyl)benzamide + Iron Powder + Acetic Acid heat Heat to 100 °C start->heat monitor Monitor by TLC/LC-MS heat->monitor filter Cool & Filter through Celite monitor->filter neutralize Neutralize with NaHCO₃ filter->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry, Concentrate & Purify extract->purify product This compound purify->product

Caption: Workflow for the synthesis of the target building block.

Application in Heterocyclic Synthesis: Accessing the Quinazolinone Scaffold

The 2-aminobenzamide structure is an ideal precursor for constructing quinazolinones, a heterocyclic core found in numerous biologically active molecules.[6][7] The protocol below describes a robust, two-step, one-pot procedure involving condensation with an aldehyde followed by in-situ oxidation.

Protocol 3.1: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

Reaction Scheme: this compound + R-CHO → Dihydroquinazolinone Intermediate → 4(3H)-Quinazolinone

Materials:

  • This compound (1.0 equiv)

  • Aromatic or Aliphatic Aldehyde (1.1 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.1 equiv) or Acetic Acid

  • Solvent: Toluene or Ethanol

  • Oxidizing agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Potassium Permanganate (KMnO₄)

  • Standard work-up and purification reagents.

Procedure:

  • Condensation: In a round-bottom flask fitted with a Dean-Stark apparatus (if using toluene), combine this compound (1.0 equiv), the aldehyde (1.1 equiv), and a catalytic amount of p-TSA (0.1 equiv) in toluene.

  • Heating: Reflux the mixture, azeotropically removing water using the Dean-Stark trap. Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the dihydroquinazolinone intermediate.

  • Oxidation: Once the initial condensation is complete, cool the reaction mixture slightly. Add the oxidizing agent (e.g., DDQ, 1.2 equiv) portion-wise. The reaction mixture will typically change color.

  • Reaction Completion: Stir the mixture at room temperature or with gentle heating until the oxidation is complete (as monitored by TLC/LC-MS).

  • Work-up:

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude residue by flash column chromatography to yield the desired 4(3H)-quinazolinone.

Causality and Insights:

  • Acid Catalyst: The acid catalyst (p-TSA) protonates the aldehyde carbonyl, activating it for nucleophilic attack by the aniline nitrogen, initiating the cyclization cascade.

  • Oxidation Step: The initially formed dihydroquinazolinone is not fully aromatic and is often unstable. An oxidation step is required to generate the stable, aromatic quinazolinone ring system. DDQ is a mild and effective oxidant for this purpose.

Reagent/ConditionPurposeTypical Values/Choices
Aldehyde C2 source for the quinazolinone ringBenzaldehyde, 4-Chlorobenzaldehyde
Catalyst Activates the aldehyde carbonylp-TSA, Acetic Acid, Yb(OTf)₃
Solvent Reaction mediumToluene (with Dean-Stark), Ethanol
Oxidant Aromatization of intermediateDDQ, KMnO₄, Air (O₂) with catalyst

Table 1: Representative Conditions for Quinazolinone Synthesis.

Library Diversification via Suzuki-Miyaura Cross-Coupling

The aryl bromide on the N-phenyl ring is a prime site for introducing molecular diversity. The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for this transformation, known for its mild conditions and exceptional functional group tolerance.[5][8][9]

Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction Scheme: this compound + R-B(OH)₂ → 2-Amino-N-(4'-substituted-[1,1'-biphenyl]-4-yl)benzamide

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

  • Inert atmosphere setup (Schlenk line or glovebox with Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask and purge it by evacuating and backfilling with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 4-24 hours.[5][8]

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)L₂-Ar' pd2_complex->transmetal Transmetalation (Ar'-B(OH)₂ + Base) transmetal->pd0 Reductive Elimination reductive_elim Ar-Ar' transmetal->reductive_elim

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Therapeutic Relevance of Derived Scaffolds

The derivatives accessible from this compound are relevant to multiple therapeutic areas, most notably oncology and inflammatory diseases.

Kinase Inhibitors

The benzamide scaffold is a common feature in many ATP-competitive kinase inhibitors.[10][11] The amide NH can act as a hydrogen bond donor, interacting with the "hinge" region of the kinase active site, a critical interaction for anchoring inhibitors. The quinazolinone derivatives and the bi-aryl structures produced via Suzuki coupling can be designed to occupy the ATP-binding pocket and adjacent allosteric sites, leading to potent and selective inhibition of oncogenic kinases like EGFR, VEGFR, or Abl.[10][11]

cluster_pathway Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Phosphorylation atp ATP atp->receptor inhibitor Benzamide-derived Inhibitor inhibitor->receptor Binds ATP Pocket blocked Signaling Blocked inhibitor->blocked Leads to p_substrate Phosphorylated Substrate (Active) downstream Downstream Signaling (e.g., Proliferation) p_substrate->downstream

Caption: Logic of competitive kinase inhibition by derived molecules.

HDAC and DNMT Inhibitors

The 2-aminobenzamide portion of the molecule is structurally similar to the zinc-binding motif of known histone deacetylase (HDAC) inhibitors like Entinostat.[12][13] The primary aniline can coordinate with the catalytic zinc ion in the HDAC active site, while the rest of the molecule serves as a "linker" and "cap" group to provide further interactions and selectivity. Similarly, N-phenylbenzamide analogues have been explored as inhibitors of DNA methyltransferases (DNMTs), another class of epigenetic modulators.[14][15]

Conclusion

This compound is a high-value, strategic building block for medicinal chemists. It provides a direct and efficient entry point to two of the most fruitful areas of modern drug discovery: heterocyclic chemistry via quinazolinone synthesis and fragment-based drug design via Suzuki-Miyaura diversification. The protocols and insights provided herein offer a robust foundation for researchers to leverage this scaffold in the development of novel therapeutic agents targeting a wide range of human diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.
  • PrepChem.com. Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide.
  • Organic Chemistry Portal. Synthesis of quinazolinones.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Gou, S. et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Tiwari, R. et al. (2015). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central.
  • Bukhari, S. N. A. et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • PubChem. This compound.
  • Valente, S. et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central.
  • BenchChem. (2025). A Comparative Analysis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide: A Novel Kinase Inhibitor Candidate.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Vaisburg, A. et al. (2007). N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Shaposhnikov, S. et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central.
  • Chaleix, V. et al. (2013). Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed.
  • Wei, W. et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. NIH.

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-n-(4-bromophenyl)benzamide. The developed method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is an aromatic amide of interest in pharmaceutical and chemical research.[1][2] Its chemical structure, featuring both an amine and an amide functional group, necessitates a well-defined analytical method for its accurate quantification.[3] High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[4][5] This document provides a comprehensive guide to a validated HPLC method for this compound, developed to ensure scientific integrity and adherence to regulatory standards.[6][7][8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC13H11BrN2OPubChem[1]
Molecular Weight291.14 g/mol PubChem[1][2]
Structure
Chemical structure of this compoundPubChem

HPLC Method Development and Rationale

The selection of chromatographic parameters is driven by the physicochemical nature of this compound and established principles of reversed-phase chromatography.[5][9][10]

Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV detector is suitable.
Column C18, 4.6 x 150 mm, 5 µmA C18 column is the stationary phase of choice for the separation of non-polar to moderately polar compounds like aromatic amides.[10] The dimensions provide a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the primary amine group, leading to sharper peaks and improved retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Gradient Elution See Table 2A gradient is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, providing better peak shapes and resolution compared to isocratic elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[11]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 15 minutesSufficient time to elute the analyte and any late-eluting impurities, followed by a re-equilibration step.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Experimental Protocols

Standard and Sample Preparation

4.1.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a minimal amount of acetonitrile and then dilute to volume with the same solvent.

  • Sonicate for 5 minutes to ensure complete dissolution.

4.1.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

4.1.3. Sample Preparation

The sample preparation protocol will depend on the matrix. For a drug substance:

  • Accurately weigh the sample to obtain a theoretical concentration of this compound within the calibration range.

  • Dissolve the sample in acetonitrile and dilute with the mobile phase as described for the standard solutions.

  • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

HPLC System Setup and Analysis
  • Prime the HPLC system with each mobile phase.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Perform a system suitability test at the beginning and end of the analytical run.

Method Validation

The developed method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][8][12][13]

System Suitability

System suitability testing is an integral part of any analytical procedure and verifies that the chromatographic system is adequate for the intended analysis.[14][15][16][17]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Validation Parameters
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be free of interference from the blank and any potential impurities.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value.98.0% - 102.0% recovery
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met, and the results should not be significantly affected.

Data Presentation and Visualization

Experimental Workflow

workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup & Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition System_Suitability System Suitability Check Data_Acquisition->System_Suitability Method_Validation Method Validation (ICH Q2) System_Suitability->Method_Validation If Pass Report Final Report Method_Validation->Report

Caption: HPLC Analysis Workflow for this compound.

Logical Flow of Method Development

method_dev A Define Analytical Goal: Quantify Analyte B Review Analyte Properties: Structure, Polarity A->B C Select Chromatographic Mode: Reversed-Phase B->C D Choose Stationary Phase: C18 Column C->D E Develop Mobile Phase: Aqueous/Organic with Modifier D->E F Optimize Gradient & Flow Rate E->F G Select Detection Wavelength F->G H Perform System Suitability G->H I Validate Method (ICH) H->I

Sources

In vitro cytotoxicity assay protocol for 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Cytotoxicity Profiling of 2-Amino-n-(4-bromophenyl)benzamide

Authored by: A Senior Application Scientist

Introduction: Characterizing a Novel Benzamide Compound

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of drug discovery and chemical safety assessment. This document provides a comprehensive, multi-faceted protocol for determining the in vitro cytotoxicity of this compound (PubChem CID: 478819), a compound for which no public biological activity data currently exists[1]. By integrating assays that measure metabolic viability, membrane integrity, and the mode of cell death, researchers can construct a robust preliminary profile of the compound's cellular impact.

The structure of this compound incorporates a benzamide moiety, a well-known pharmacophore present in drugs with diverse mechanisms, including inhibitors of poly(ADP-ribose)polymerase (PARP) which are involved in DNA repair[2][3]. The presence of a brominated phenyl ring can also influence pharmacokinetic properties and target binding[3]. Given these structural features, it is plausible that the compound may exert biological effects by interfering with essential cellular processes. This guide, therefore, presents a systematic approach to not only quantify its cytotoxicity but also to generate initial insights into its potential mechanism of action.

Experimental Strategy: A Three-Tiered Approach to Cytotoxicity Analysis

A thorough assessment of cytotoxicity requires more than a single endpoint. We advocate for a three-tiered workflow that interrogates different aspects of cellular health. This approach provides a self-validating system where data from one assay corroborates or provides context to another.

G cluster_prep Phase 0: Preparation cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT MTT Compound_Prep->MTT Cell_Culture Cell Line Selection & Culture (e.g., HepG2, A549, MCF-7) Cell_Culture->MTT Data_Analysis Calculate % Viability & % Cytotoxicity Generate Dose-Response Curves Determine IC50 Conclusion Comprehensive Cytotoxicity Profile Data_Analysis->Conclusion MTT->Data_Analysis LDH LDH MTT->LDH Inform concentration range LDH->Data_Analysis Apoptosis Apoptosis LDH->Apoptosis Confirm cell death Apoptosis->Data_Analysis

Part 1: Cell Culture and Compound Preparation

The foundation of any reproducible in vitro assay is healthy, consistently maintained cell cultures and accurately prepared test compounds.

Cell Line Selection and Maintenance

The choice of cell line should be guided by the research question. For a general cytotoxicity screen, a panel including a liver cell line (e.g., HepG2, for potential metabolic effects), a lung cell line (e.g., A549), and a breast cancer cell line (e.g., MCF-7) provides a good breadth.[4] A non-cancerous cell line, such as human embryonic kidney cells (HEK293), should also be included to assess general toxicity versus cancer-specific effects.[4]

  • Culture Conditions: Maintain cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

  • Environment: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Best Practice: Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for an experiment. Regularly test for mycoplasma contamination.

Preparation of this compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in sterile dimethyl sulfoxide (DMSO).[5] Sonication may be required to fully dissolve the compound.

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.

  • Solvent Control: The final concentration of DMSO in the culture wells should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.[5] A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.

Part 2: Tier 1 Protocol - Metabolic Viability (MTT Assay)

The MTT assay is a colorimetric method that serves as an excellent first-pass screen for cytotoxicity. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Detailed Step-by-Step Protocol:
  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[5] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing various concentrations of this compound (e.g., a 10-point, 2-fold serial dilution from 100 µM).

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

    • Untreated Control: Cells in medium only.

    • Media Blank: Wells containing medium but no cells, to measure background absorbance.[6]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[8][9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of an MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol) to each well to dissolve the purple crystals.[6]

  • Absorbance Reading: Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength of 570 nm (with an optional reference wavelength of 620-630 nm) using a microplate reader.[8]

Part 3: Tier 2 Protocol - Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a confirmatory test that measures cytotoxicity by quantifying the release of the stable cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[11][12] This provides a direct measure of cell death, complementing the metabolic data from the MTT assay.

Detailed Step-by-Step Protocol:
  • Plate Setup: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-4).

  • Controls: In addition to vehicle and untreated controls, include a Maximum LDH Release Control . For this, treat a set of untreated cells with 10 µL of a 10X Lysis Buffer (e.g., Triton X-100 based) 45 minutes before the end of the incubation period.[13][14]

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to a commercial kit's instructions (typically containing a substrate and a dye). Add 50 µL of this reaction mixture to each well of the new plate.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of Stop Solution (often provided in kits) to each well.[13]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13] The 680 nm reading serves as a background correction for the instrument.[13]

Part 4: Tier 3 Protocol - Mechanism of Cell Death (Annexin V/PI Assay)

This assay differentiates between early apoptotic, late apoptotic, and necrotic cells, providing crucial insight into how the compound induces cell death. It relies on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which is detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI), a nuclear stain, is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[16]

G cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy_Cell PS (Inner) Healthy_Nucleus Intact Nucleus AnnexinV Annexin V-FITC (Binds PS) PI Propidium Iodide (Stains DNA) Result1 Result: Annexin V (-) PI (-) Early_Cell PS (Outer) Early_Nucleus Intact Nucleus Result2 Result: Annexin V (+) PI (-) Late_Cell PS (Outer) Late_Nucleus Leaky Nucleus Result3 Result: Annexin V (+) PI (+) AnnexinV->Early_Cell AnnexinV->Late_Cell PI->Late_Nucleus

Detailed Step-by-Step Protocol:
  • Cell Culture: Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate or T25 flask and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[15]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant containing the floating cells. This is critical to avoid underrepresenting the apoptotic population.[17]

  • Washing: Wash the collected cells twice with cold 1X PBS, centrifuging at ~500 x g for 5 minutes between washes.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (1 mg/mL) to the cell suspension.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only controls.[15]

Part 5: Data Analysis and Interpretation

MTT Assay Analysis
  • Corrected Absorbance: Subtract the average absorbance of the media blank wells from all other readings.

  • Percent Viability: Calculate using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%.[18] Plot percent viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression curve to determine the IC50 value.[19][20]

LDH Assay Analysis
  • Corrected Absorbance: Subtract the 680 nm reading from the 490 nm reading for all wells.

  • Percent Cytotoxicity: Calculate using the formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

    • Spontaneous Release is the LDH from the untreated control wells.

    • Maximum Release is the LDH from the lysis buffer-treated wells.

Data Presentation

Summarize the calculated IC50 values in a clear, concise table.

Cell LineThis compound IC50 (µM) after 48hDoxorubicin (Positive Control) IC50 (µM) after 48h
HepG2 (Liver)[Example Value: 25.4 ± 3.1][Example Value: 1.2 ± 0.2]
A549 (Lung)[Example Value: 38.1 ± 4.5][Example Value: 2.5 ± 0.4]
MCF-7 (Breast)[Example Value: 19.8 ± 2.7][Example Value: 0.9 ± 0.1]
HEK293 (Normal)[Example Value: >100][Example Value: 5.1 ± 0.8]

Note: Data shown are for illustrative purposes only.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. Columbia University. [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]

  • Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. KCAS Bio. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. PubMed. [Link]

Sources

Using 2-Amino-n-(4-bromophenyl)benzamide as a molecular probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

2-Amino-n-(4-bromophenyl)benzamide: A Novel Molecular Probe for Investigating Poly(ADP-ribose) Polymerase-1 (PARP-1) Activity

Senior Application Scientist: Dr. Evelyn Reed

Abstract

This document provides a comprehensive guide to the utilization of this compound as a novel molecular probe. While direct experimental data for this specific compound is emerging, its structural motifs—a fluorescent 2-aminobenzamide core and a PARP-1-targeting benzamide pharmacophore—suggest its potential as a valuable tool for studying the activity of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in DNA repair and a significant target in oncology. This guide outlines the theoretical framework, physicochemical properties, a robust synthesis protocol, and detailed methodologies for its application in fluorometric assays designed to probe PARP-1 activity.

Introduction: Rationale for Use

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA single-strand breaks. Upon detecting damaged DNA, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins.[1][2] The inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3]

The core of many PARP inhibitors is a benzamide moiety, which acts as a structural mimic of the nicotinamide portion of NAD+, competitively binding to the enzyme's catalytic domain.[4][5][6] Concurrently, the 2-aminobenzamide scaffold is known for its intrinsic fluorescent properties and is frequently employed as a fluorescent tag in biological research.[7][8] this compound uniquely combines these two key features. It is hypothesized that this molecule can act as a dual-function molecular probe:

  • Target Engagement: The N-(4-bromophenyl)benzamide portion is designed to bind to the nicotinamide-binding pocket of the PARP-1 catalytic domain.

  • Signal Transduction: The 2-aminobenzamide core serves as a fluorophore, whose spectral properties may be modulated upon binding to the protein, providing a detectable signal for target engagement and activity.

This application note details the use of this compound as a tool for researchers in drug discovery and cell biology to investigate PARP-1 activity through in vitro fluorometric assays.

Physicochemical Properties and Specifications

The utility of a molecular probe is intrinsically linked to its physical and chemical characteristics. The following table summarizes the key properties of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[9]
CAS Number 50735-55-2PubChem[9]
Molecular Formula C₁₃H₁₁BrN₂OPubChem[9]
Molecular Weight 291.14 g/mol PubChem[9]
Appearance Off-white to pale yellow solid---
Solubility Soluble in DMSO, DMF, Methanol---
Purity (recommended) >98% (by HPLC)---
Predicted λex (max) ~325-340 nm[10]
Predicted λem (max) ~400-440 nm (in non-polar solvents)
Quantum Yield (Φ) Solvent-dependent[7][11]

Note: Photophysical properties are predicted based on data for similar 2-aminobenzamide derivatives and are subject to change based on experimental conditions, particularly solvent polarity (solvatochromism). It is strongly recommended that users experimentally determine the optimal excitation and emission wavelengths in their specific assay buffer.

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through the reaction of Isatoic Anhydride with 4-bromoaniline. This method is advantageous due to its simplicity and the commercial availability of the starting materials.

Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Isatoic Anhydride C Reaction Mixture A->C B 4-Bromoaniline B->C Solvent Polar Aprotic Solvent (e.g., DMF or Dioxane) Solvent->C D Heat (e.g., 60-100 °C) Monitor by TLC C->D Stir E Cool & Precipitate (add water) D->E Reaction Completion F Filter & Wash E->F G Recrystallize or Column Chromatography F->G H Pure Product G->H

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Isatoic Anhydride (1.0 eq) in a suitable polar aprotic solvent (e.g., Dioxane or DMF, approx. 5-10 mL per gram of anhydride).

  • Addition of Amine: To the stirred solution, add 4-bromoaniline (1.05 eq).

  • Reaction: Heat the reaction mixture to 80-100°C. The reaction progress can be monitored by the evolution of CO₂ gas and confirmed by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism of Action as a PARP-1 Probe

The proposed mechanism of action for this compound as a PARP-1 probe is based on competitive inhibition at the NAD+ binding site.

  • Structural Mimicry: The core benzamide structure of the probe mimics the nicotinamide moiety of NAD+, the natural substrate for PARP-1.[4][5]

  • Competitive Binding: The probe binds to the catalytic domain of PARP-1, occupying the nicotinamide-binding pocket. This binding is stabilized by hydrogen bonds between the probe's carboxamide group and key amino acid residues (like Gly863 and Ser904) in the active site.[4][12]

  • Inhibition of Catalysis: By occupying the active site, the probe prevents the binding and subsequent cleavage of NAD+, thereby inhibiting the synthesis of PAR chains.

  • Fluorescence Modulation: The 2-aminobenzamide fluorophore is sensitive to its microenvironment. Upon binding to the relatively hydrophobic pocket of the PARP-1 active site, a change in the probe's fluorescence properties (e.g., intensity, lifetime, or polarization) is expected. This change is the basis for the assay signal.[13]

Signaling Pathway Visualization

G cluster_0 PARP-1 Activation & Catalysis cluster_1 Inhibition by Molecular Probe DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Binds & Activates PAR PAR Chains (Recruits Repair Factors) PARP1->PAR Catalyzes using NAD+ NAD NAD+ Probe This compound (Probe) PARP1_active Active PARP-1 Probe->PARP1_active Competitively Binds to NAD+ site Blocked Inhibited PARP-1 (No PARylation) PARP1_active->Blocked Fluorescence Fluorescence Signal Change (e.g., Increased Polarization) Blocked->Fluorescence Indicates Binding

Caption: Proposed mechanism of PARP-1 inhibition and signal generation.

Experimental Protocols

The following protocols describe how to use this compound in a fluorescence polarization (FP) assay to screen for PARP-1 inhibitors. FP is an excellent method for this application as it measures the change in the apparent molecular size of the fluorescent probe upon binding to the much larger PARP-1 enzyme.[13][14][15]

Protocol 1: Direct Binding Assay using Fluorescence Polarization

Objective: To measure the direct binding of the probe to PARP-1 and determine its binding affinity (Kd).

Materials:

  • This compound (Probe)

  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • DMSO

  • Black, low-volume 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the probe in 100% DMSO.

    • Prepare serial dilutions of PARP-1 enzyme in PARP Assay Buffer. A suggested starting range is from 1 µM down to low nM concentrations.

    • Prepare a working solution of the probe at 2X the final desired concentration (e.g., 20 nM for a 10 nM final concentration) in PARP Assay Buffer. Ensure the final DMSO concentration in the assay is <1%.

    • Prepare a 2X working solution of activated DNA (e.g., 5 µg/mL) in PARP Assay Buffer.

  • Assay Setup (in a 384-well plate):

    • Add 10 µL of the 2X PARP-1 serial dilutions to the wells.

    • Add 10 µL of a mixture containing the 2X probe and 2X activated DNA to all wells.

    • Include control wells:

      • Probe only: 10 µL of 2X probe/DNA mix + 10 µL of assay buffer (for minimum polarization).

      • Buffer only: 20 µL of assay buffer (for background).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. Use excitation and emission wavelengths appropriate for the probe (e.g., Ex: 330 nm, Em: 420 nm, determined experimentally).

Protocol 2: Competitive Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound that competes with the probe for binding to PARP-1.

Procedure:

  • Reagent Preparation:

    • Prepare reagents as in Protocol 1.

    • Prepare serial dilutions of the test inhibitor compound in DMSO, then dilute further in PARP Assay Buffer to a 4X final concentration.

    • Prepare a 4X working solution of PARP-1 enzyme at a concentration that gives a significant polarization signal (determined from Protocol 1, typically the Kd value).

    • Prepare a 4X working solution of the probe at its Kd concentration.

    • Prepare a 4X working solution of activated DNA.

  • Assay Setup (in a 384-well plate, 20 µL final volume):

    • Add 5 µL of the 4X test inhibitor serial dilutions to the wells.

    • Add 5 µL of assay buffer.

    • Add 10 µL of a pre-mixed solution containing 4X PARP-1, 4X probe, and 4X activated DNA.

    • Include control wells:

      • No inhibitor (Max polarization): 5 µL of buffer (with DMSO) instead of inhibitor.

      • No enzyme (Min polarization): 5 µL of buffer (with DMSO) and 10 µL of probe/DNA mix without PARP-1.

  • Incubation and Measurement: Follow steps 3 and 4 from Protocol 1.

Data Analysis and Interpretation

Direct Binding Assay:

  • Plot the fluorescence polarization (mP) values against the log of the PARP-1 concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).

  • The Kd is the concentration of PARP-1 that results in 50% of the maximal binding signal.

Competitive Inhibition Assay:

  • Plot the fluorescence polarization (mP) values against the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response (inhibitor vs. response) curve.

  • The IC₅₀ is the concentration of the inhibitor that displaces 50% of the bound probe, resulting in a 50% reduction in the polarization signal.

Interpreting Fluorescence Changes: An increase in fluorescence polarization upon addition of PARP-1 indicates that the probe is binding to the enzyme.[13] The smaller, rapidly tumbling free probe becomes part of a much larger, slower-tumbling complex, leading to an increase in the polarization of the emitted light. In a competition assay, a potent inhibitor will displace the probe, causing the polarization to decrease towards the value of the free probe.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Noise Ratio Probe concentration too low; incorrect excitation/emission wavelengths.Optimize probe concentration. Perform a full excitation/emission scan to determine optimal wavelengths in your assay buffer.
High Background Signal Autofluorescence from assay components or plate.Use black, non-binding surface plates. Subtract the background from a "buffer only" well.
No Change in Polarization Probe does not bind to PARP-1; enzyme is inactive.Verify enzyme activity with a known inhibitor/substrate. Consider that the probe may not be a suitable binder.
Precipitation in Wells Compound or probe solubility limit exceeded.Ensure final DMSO concentration is consistent and below 1-2%. Check the solubility of all components in the final assay buffer.

References

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Zarkov, M. S., et al. (2018). A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. Analytical Biochemistry. Retrieved from [Link]

  • Langelier, M. F., et al. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. Nature Communications. Retrieved from [Link]

  • More, P., Patil, A., & Salunkhe, R. (2015). Natural surfactant mediated phytosynthesis and solvatochromic fluorescence of 2-aminobenzamide derivatives. RSC Advances. Retrieved from [Link]

  • Dandriyal, J., et al. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Retrieved from [Link]

  • Zhu, Y., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology. Retrieved from [Link]

  • Menegazzi, M., et al. (2015). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]

  • Griffin, R. J., et al. (1998). Structural requirements for potent PARP inhibition. The benzamide pharmacophore. Advances in experimental medicine and biology. Retrieved from [Link]

  • Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour. Indian Journal of Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1 (96-well). Retrieved from [Link]

  • Rudolf, J., et al. (2020). Single-molecule measurements reveal that PARP1 condenses DNA by loop formation. Nature Communications. Retrieved from [Link]

  • Kanev, D., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Retrieved from [Link]

  • Lee, H., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Chemical Biology & Drug Design. Retrieved from [Link]

  • Thorsell, A. G., et al. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. Methods in Molecular Biology. Retrieved from [Link]

  • Ghosh, S., et al. (2023). Copper-Catalyzed N-Arylation of Isatoic Anhydride with Unsymmetrical Iodonium Salt at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bódi, B., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. Histochemistry and Cell Biology. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Zhu, Y., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology. Retrieved from [Link]

  • Moerke, N. J. (2009). Analysis of protein-ligand interactions by fluorescence polarization. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Google Patents. (2013). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • ResearchGate. (2016). How do I interpret this binding curve in fluorescence polarization competition assay?. Retrieved from [Link]

  • Wang, Y. T., et al. (2013). Carbazole substituted 2-aminobenzamide compounds: synthesis, fluorescence ON–OFF–ON sensing of Zn(ii) and PPi ions, assay for alkaline phosphatase, and computational study. RSC Advances. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2018). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. New Journal of Chemistry. Retrieved from [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research. Retrieved from [Link]

  • N'gompaza, D., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kennis, J. T. M., & Groot, M. L. (2015). Regulation of Absorption and Emission in a Protein/Fluorophore Complex. Annual Review of Physical Chemistry. Retrieved from [Link]

  • Singh, R., et al. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. ACS Omega. Retrieved from [Link]

  • Patil, V. R., et al. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. Journal of Fluorescence. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Farmaco. Retrieved from [Link]

  • Google Patents. (2010). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kelly, C. K. (n.d.). Solvatochromic Photochemistry. Retrieved from [Link]

  • Gani, C., & Lippard, S. J. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Stasyuk, A. J., et al. (2020). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-n-(4-bromophenyl)benzamide is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its structural motif, featuring a substituted benzamide, is a common scaffold in a variety of biologically active molecules. The presence of the amino and bromo functionalities provides versatile handles for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery and the development of novel organic materials. This document provides a comprehensive guide for the scalable synthesis of this compound, offering two robust and well-documented protocols suitable for researchers, scientists, and professionals in drug development. The protocols are designed with scalability, efficiency, and safety as primary considerations.

Synthetic Strategies Overview

Two primary and efficient synthetic pathways for the preparation of this compound are presented. The choice of pathway may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

  • Pathway 1: Two-Step Synthesis from 2-Aminobenzoic Acid. This classic and highly reliable method involves the initial conversion of 2-aminobenzoic acid to its corresponding acyl chloride, 2-aminobenzoyl chloride, using thionyl chloride. The activated acyl chloride is then reacted with 4-bromoaniline to yield the target amide. This method is particularly suitable for large-scale synthesis due to the high reactivity of the acyl chloride intermediate.

  • Pathway 2: One-Pot Synthesis from Isatoic Anhydride. This approach offers a more streamlined one-pot procedure where isatoic anhydride is directly reacted with 4-bromoaniline in a suitable solvent. The reaction proceeds via the nucleophilic attack of the aniline on the anhydride, followed by the loss of carbon dioxide to form the desired amide. This method can be advantageous for its operational simplicity.

Visualizing the Synthetic Pathways

To provide a clear conceptual framework, the two synthetic pathways are illustrated below using Graphviz diagrams.

Synthetic_Pathways cluster_0 Pathway 1: From 2-Aminobenzoic Acid cluster_1 Pathway 2: From Isatoic Anhydride 2-Aminobenzoic Acid 2-Aminobenzoic Acid 2-Aminobenzoyl Chloride 2-Aminobenzoyl Chloride 2-Aminobenzoic Acid->2-Aminobenzoyl Chloride + SOCl₂ Target_1 This compound 2-Aminobenzoyl Chloride->Target_1 + 4-Bromoaniline Isatoic Anhydride Isatoic Anhydride Target_2 This compound Isatoic Anhydride->Target_2 + 4-Bromoaniline

Diagram 1: Overview of the two primary synthesis pathways for 2-amino-N-(4-methylphenyl)benzamide.

Experimental Protocols

Pathway 1: Two-Step Synthesis from 2-Aminobenzoic Acid

This protocol is a robust and scalable method for the synthesis of the target compound.

Step 1: Synthesis of 2-Aminobenzoyl Chloride

The initial step involves the activation of the carboxylic acid group of 2-aminobenzoic acid by converting it into an acyl chloride. Thionyl chloride is an effective reagent for this transformation.

  • Materials and Equipment:

    • 2-Aminobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • Round-bottom flask with a reflux condenser and a gas trap

    • Magnetic stirrer with heating mantle

    • Rotary evaporator

  • Procedure:

    • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas trap containing a sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.

    • To the flask, add 2-aminobenzoic acid (1.0 equivalent) and anhydrous toluene (5-10 mL per gram of 2-aminobenzoic acid).

    • Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred suspension at room temperature. The addition is exothermic and should be done cautiously.

    • After the initial reaction subsides, heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-aminobenzoyl chloride is a solid and should be used immediately in the next step without further purification due to its reactivity and instability.

Step 2: Synthesis of this compound

The freshly prepared 2-aminobenzoyl chloride is then reacted with 4-bromoaniline to form the final product.

  • Materials and Equipment:

    • Crude 2-aminobenzoyl chloride from Step 1

    • 4-Bromoaniline

    • Triethylamine (Et₃N) or pyridine (as a base)

    • Toluene or Dichloromethane (DCM) (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • In a separate dry round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 2-aminobenzoyl chloride from Step 1 in a minimal amount of anhydrous toluene or DCM and add it dropwise to the cooled solution of 4-bromoaniline and triethylamine with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Pathway 2: One-Pot Synthesis from Isatoic Anhydride

This protocol provides a more direct route to the target molecule.[1]

  • Materials and Equipment:

    • Isatoic anhydride

    • 4-Bromoaniline

    • A suitable high-boiling solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat 4-bromoaniline if it is a liquid at the reaction temperature)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer with heating mantle

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isatoic anhydride (1.0 equivalent) and 4-bromoaniline (1.0-1.2 equivalents).

    • Add a suitable solvent if necessary.

    • Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a large volume of water with stirring to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it thoroughly with water.

    • Further purify the crude product by recrystallization from a suitable solvent such as ethanol.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterPathway 1 (Two-Step)Pathway 2 (One-Pot)
Starting Materials 2-Aminobenzoic acid, 4-BromoanilineIsatoic anhydride, 4-Bromoaniline
Key Reagents Thionyl chloride, Triethylamine-
Typical Scale 1 g - 100 g1 g - 50 g
Expected Yield 70-85%60-75%
Purity (after purification) >98%>98%
Appearance Off-white to light brown solidOff-white to light brown solid
Molecular Formula C₁₃H₁₁BrN₂OC₁₃H₁₁BrN₂O
Molecular Weight 291.14 g/mol 291.14 g/mol

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Aminobenzoic Acid: May cause skin and eye irritation.[2][3]

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7] Causes skin and serious eye irritation.[4][5][6][7] May cause damage to organs through prolonged or repeated exposure.[8]

  • Thionyl Chloride: Reacts violently with water.[9][10][11][12][13] Causes severe skin burns and eye damage.[9][10][11][12][13] Toxic if inhaled.[10][11][13]

  • Triethylamine: Highly flammable liquid and vapor.[14][15][16][17][18] Toxic if swallowed, in contact with skin, or if inhaled.[15][16] Causes severe skin burns and eye damage.[14][15][16][17]

  • Toluene: Highly flammable liquid and vapor.[19][20][21][22] May be fatal if swallowed and enters airways.[19][21] Causes skin irritation.[19] May cause drowsiness or dizziness.[21] Suspected of damaging fertility or the unborn child.[19] May cause damage to organs through prolonged or repeated exposure.[19]

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The two synthetic protocols detailed in this application note provide reliable and scalable methods for the preparation of this compound. The choice between the two-step synthesis from 2-aminobenzoic acid and the one-pot synthesis from isatoic anhydride will depend on the specific requirements of the researcher, including scale, available starting materials, and equipment. By following these detailed procedures and adhering to the outlined safety precautions, researchers can confidently synthesize this valuable intermediate for their ongoing research and development endeavors.

References

  • Thionyl chloride - Safety D
  • (For Synthesis) (p-Bromoaniline) MSDS CAS. Oxford Lab Fine Chem LLP.
  • 4-Bromoaniline - SAFETY D
  • Thionyl chloride - Safety D
  • Safety D
  • SAFETY D
  • Toluene - SAFETY D
  • Safety D
  • Safety D
  • SAFETY D
  • SAFETY DATA SHEET - Triethylamine. Penta chemicals. (2024-02-27).
  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
  • Safety D
  • 4-Bromoaniline - Safety D
  • SAFETY DATA SHEET - Toluene. LOTTE CHEMICAL TITAN.
  • MATERIAL SAFETY DATA SHEET Toluene. Henry County, IN. (1999-01-29).
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
  • Triethylamine CAS No 121-44-8 MATERIAL SAFETY D
  • Safety D
  • T0886 - • SAFETY D
  • SAFETY DATA SHEET. Fisher Scientific. (2025-12-24).
  • SAFETY DATA SHEET. Spectrum Chemical. (2018-12-20).
  • Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Carl ROTH. (2024-03-01).
  • US3681450A - Preparation of p-aminobenzoyl chloride salts.
  • SAFETY D
  • Synthesis of Step 1. 2-Amino-N-phenylbenzamide. - PrepChem.com.
  • Anthranilic Acid. Cayman Chemical. (2025-07-29).

Sources

Application Notes & Protocols: Target Identification Studies for 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: From Phenotypic Hit to Mechanistic Insight

The discovery of novel bioactive small molecules, such as 2-Amino-n-(4-bromophenyl)benzamide, through phenotypic screening presents a pivotal opportunity in drug development. While a compound may exhibit a desirable effect on a cellular or organismal level, its true therapeutic potential can only be unlocked by identifying its specific molecular target(s). This process, known as target deconvolution, is a critical step in understanding the molecule's mechanism of action, predicting potential side effects, and enabling structure-based drug design.[1][2]

This guide provides a comprehensive strategic framework and detailed experimental protocols for the target identification of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, emphasizing the integration of chemical biology, proteomics, and computational approaches. The goal is to build a self-validating system of inquiry to confidently identify and validate the protein targets of this compound.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₃H₁₁BrN₂OPubChem[3]
Molecular Weight 291.14 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
Known Activity (For this guide, we will assume it is a hit from a cancer cell viability screen)N/A

The structure of this compound, featuring two aromatic rings linked by an amide bond, with amino and bromo substitutions, provides multiple potential sites for chemical modification—a key requirement for creating the probe molecules essential for target identification.[4][5]

Strategic Roadmap: A Multi-Pronged Approach

A robust target identification campaign should not rely on a single method. We advocate for a parallel and integrated strategy that combines direct capture of protein binders with methods that assess target engagement in a more physiological context.

G cluster_0 Phase 1: Probe Development & Initial Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Mechanism of Action Compound This compound ProbeSynth Chemical Probe Synthesis (Affinity & Photoaffinity) Compound->ProbeSynth CompPred Computational Target Prediction Compound->CompPred APMS Affinity Purification- Mass Spectrometry (AP-MS) ProbeSynth->APMS PAL Photoaffinity Labeling (PAL) ProbeSynth->PAL HitList Candidate Target List (Putative Hits) CompPred->HitList APMS->HitList PAL->HitList OrthoVal Orthogonal Validation (e.g., CETSA, SPR, DARTS) HitList->OrthoVal BioVal Biological Validation (e.g., siRNA, CRISPR) OrthoVal->BioVal ValidatedTarget Validated Target(s) BioVal->ValidatedTarget Pathway Pathway & Network Analysis ValidatedTarget->Pathway AssayDev Functional Assay Development ValidatedTarget->AssayDev

Our core strategies will be:

  • Computational Target Prediction: An in silico first pass to generate initial hypotheses and guide subsequent experiments.[6][7]

  • Affinity-Based Chemical Proteomics: A direct "fishing" approach using an immobilized version of the compound to capture binding proteins from cell lysates.[2][8] This is a robust, widely-used method for identifying high-affinity interactors.[9]

  • Photoaffinity Labeling (PAL): A more advanced in situ technique that uses a photoreactive probe to covalently crosslink to its target(s) within live cells or lysates upon UV irradiation, capturing both strong and transient interactions.[10][11]

Phase 1, Part A: Computational Target Prediction

Before embarking on wet-lab experiments, we can leverage the compound's structure to predict potential targets using cheminformatics tools. This is a cost-effective way to generate a preliminary list of candidates.

Rationale: By comparing the 2D and 3D structure of this compound against databases of known ligands, we can identify proteins that are known to bind to structurally similar molecules.[12]

Protocol: Using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.[12]

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: C1=CC(=C(C=C1)N)C(=O)NC2=CC=C(C=C2)Br.

  • Paste the SMILES string into the query box.

  • Select the appropriate organism (e.g., Homo sapiens).

  • Execute the prediction.

  • Analyze the results, which will provide a ranked list of potential protein targets based on a combination of 2D and 3D similarity scores. Pay close attention to protein classes that are frequently implicated in the disease context (e.g., kinases, proteases in cancer).

Phase 1, Part B: Chemical Probe Design and Synthesis

The success of affinity-based methods hinges on the design of a chemical probe that retains the biological activity of the parent compound.[1][5] This requires adding a linker and a functional handle (e.g., biotin) at a position that does not interfere with target binding.

Rationale: Structure-Activity Relationship (SAR) studies are ideal for determining non-essential positions for modification.[9][13] In their absence, we make a chemically rational choice. For this compound, the primary amine of the anthranilamide moiety is a logical attachment point. It is sterically accessible and modification at this position may be less likely to disrupt the key amide bond and the orientation of the two rings, which are likely crucial for binding.

G

Example Synthesis Scheme for an Affinity Probe: A common strategy involves acylation of the 2-amino group with a linker arm that terminates in an alkyne. This alkyne can then be "clicked" to a biotin-azide conjugate using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and modular reaction.[4] A similar strategy can be used to create a photoaffinity probe by incorporating a diazirine or benzophenone moiety.[14][15]

Phase 1, Part C: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol uses the synthesized biotinylated probe to isolate binding proteins from a complex cellular lysate.[16]

Principle: The biotinylated probe is immobilized on streptavidin-coated beads.[2] Cell lysate is incubated with the beads, allowing the probe's target proteins to bind. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[2][8]

Detailed Protocol: AP-MS

  • Preparation of Affinity Resin:

    • Take 50 µL of streptavidin-coated magnetic beads per sample.

    • Wash the beads three times with 1 mL of Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).

    • Resuspend the beads in 500 µL of Lysis Buffer.

    • Add the biotinylated probe to a final concentration of 10 µM. Incubate for 1 hour at 4°C with rotation to immobilize the probe.

    • Wash the beads three times with Lysis Buffer to remove unbound probe.

  • Lysate Preparation & Incubation:

    • Culture and harvest cells (e.g., a cancer cell line sensitive to the parent compound).

    • Lyse the cells in Lysis Buffer (approx. 1 mL per 10⁷ cells) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Measure protein concentration (e.g., using a BCA assay). Use 1-2 mg of total protein per pulldown.

    • Add the clarified lysate to the prepared probe-bound beads.

  • Experimental Controls (CRITICAL for Trustworthiness):

    • Negative Control: Beads with biotin only (no compound) to identify proteins that bind non-specifically to the beads/linker.

    • Competition Control: Pre-incubate the cell lysate with a 100-fold molar excess of the original, unmodified this compound for 1 hour before adding it to the probe-bound beads. True targets should show significantly reduced binding in this sample.[17]

  • Incubation and Washing:

    • Incubate the lysate with the beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively to remove non-specific proteins. Perform five washes with 1 mL of cold Lysis Buffer.

  • Elution and Sample Prep for MS:

    • Elute the bound proteins. A common method is to resuspend the beads in 50 µL of 1X SDS-PAGE loading buffer and boil at 95°C for 10 minutes.

    • Separate the proteins by SDS-PAGE briefly (run ~1-2 cm into the gel). This helps to concentrate the sample and remove detergents.

    • Excise the entire protein band, perform in-gel trypsin digestion, and extract the resulting peptides.[18]

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19] Modern Orbitrap mass spectrometers are well-suited for this analysis.[20]

Phase 2: Data Analysis and Hit Triage

The raw mass spectrometry data must be processed to identify and quantify the proteins in each sample.[21][22]

Data Analysis Pipeline:

  • Database Searching: Use a search algorithm (e.g., Sequest, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database (e.g., UniProt Homo sapiens) to identify peptides and infer proteins.[18][20]

  • Quantification: Use a label-free quantification (LFQ) method, such as spectral counting or precursor intensity quantification, to determine the relative abundance of each protein across the different samples (Probe, Negative Control, Competition Control).[21]

  • Hit Scoring: A high-confidence hit should meet the following criteria:

    • Enriched in the probe sample compared to the negative control (e.g., >3-fold enrichment, p-value < 0.05).

    • Significantly depleted in the competition control sample compared to the probe sample (e.g., >50% reduction in signal).

Protein IDLFQ Intensity (Probe)LFQ Intensity (Negative Control)LFQ Intensity (Competition)Fold Change (Probe/Neg)% Reduction (Competition)Status
P123451.5e71.0e58.0e5150.094.7%High-Confidence Hit
Q678909.0e65.0e48.5e6180.05.6%Non-specific binder
R112232.0e71.8e71.9e71.15.0%Background

Phase 2: Orthogonal Target Validation

Hits from a primary screen like AP-MS must be validated using independent, orthogonal methods to confirm a direct interaction.[23][24]

Method 1: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[8]

  • Protocol: Treat intact cells or cell lysates with the compound or a vehicle control. Heat aliquots across a range of temperatures. Separate soluble and aggregated proteins and quantify the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blot. A shift in the melting curve indicates direct target engagement.

Method 2: Surface Plasmon Resonance (SPR)

  • Principle: SPR is a biophysical technique that measures binding events in real-time without labels.[17][25]

  • Protocol: Immobilize the purified recombinant target protein on a sensor chip. Flow solutions of this compound over the chip at various concentrations. A binding event is detected as a change in the refractive index at the surface, allowing for the calculation of binding affinity (KD) and kinetics (kon/koff).[26]

Phase 3: Biological Validation and MoA Elucidation

Confirming that the compound's cellular phenotype is a direct result of engaging the validated target is the final and most crucial step.

Protocol: Genetic Target Validation

  • Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the validated target gene in the relevant cell line.

  • Assess whether the loss of the target protein phenocopies the effect of treating the cells with this compound.

  • Conversely, determine if the knockdown/knockout cells are now resistant to the compound. If the protein is no longer present, the compound should have a diminished effect.

Once validated, the target can be placed into its known signaling pathways to build a mechanistic hypothesis for the compound's activity.

G Compound This compound Target Validated Target (e.g., Kinase X) Compound->Target Inhibits SubstrateP Substrate-P (Active) Target->SubstrateP Phosphorylates Substrate Substrate (Inactive) Downstream Downstream Signaling (e.g., Proliferation) SubstrateP->Downstream Phenotype Observed Phenotype (Cell Death) Downstream->Phenotype Leads to

References

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identific
  • Target identification of small molecules: an overview of the current applications in drug discovery.PMC - PubMed Central.
  • Target Identification and Validation (Small Molecules).University College London.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Identification of Direct Protein Targets of Small Molecules.ACS Chemical Biology.
  • Analysis of Mass Spectrometry Data in Proteomics.
  • How to validate small-molecule and protein interactions in cells?
  • Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting.
  • A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery.Bentham Open Archives.
  • Protein identification: A deeper dive into analysis of MS-based proteomics d
  • Proteomic Software for Mass Spec Data Analysis.Thermo Fisher Scientific - US.
  • SwissTargetPrediction.bio.tools.
  • Selected target prediction tools available on the Internet.
  • Computational/in silico methods in drug target and lead prediction.PMC - PubMed Central.
  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes.Frontiers.
  • (PDF) Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification.
  • Affinity Purification-Mass Spectrometry (AP-MS) | Proteomics Class Notes.Fiveable.
  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors.ACS Chemical Biology.
  • Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs).PMC - PubMed Central.
  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids.PMC.
  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.Taylor & Francis Online.
  • This compound | C13H11BrN2O | CID 478819.PubChem.
  • Methods of probing the interactions between small molecules and disordered proteins.PMC - PubMed Central.
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Protocol for clickable photoaffinity labeling and quantit
  • (PDF) Protocol for clickable photoaffinity labeling and quantitative chemical proteomics.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-n-(4-bromophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide robust, validated protocols. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles to ensure the success of your synthesis.

Introduction: Navigating the Synthesis

The synthesis of this compound, an anthranilamide derivative, involves the formation of a stable amide bond. While seemingly straightforward, this reaction is prone to several pitfalls that can drastically reduce yields. The primary challenges stem from the bifunctional nature of the starting materials: 2-aminobenzoic acid (or its derivatives) contains both a nucleophilic amine and a carboxylic acid, while 4-bromoaniline exhibits reduced nucleophilicity due to the electron-withdrawing effect of the bromine atom.

This guide focuses on the two most prevalent and practical synthetic routes, providing detailed troubleshooting for each.

Overview of Common Synthetic Pathways

The selection of a synthetic route is the first critical decision point. The two primary methods involve either the activation of 2-aminobenzoic acid to an acyl chloride or the use of isatoic anhydride.

Synthetic_Pathways cluster_0 Route A: Acyl Chloride Pathway cluster_1 Route B: Isatoic Anhydride Pathway A_Start 2-Aminobenzoic Acid A_Inter 2-Aminobenzoyl Chloride A_Start->A_Inter SOCl₂ or (COCl)₂ A_Product This compound A_Inter->A_Product Amide Formation A_Reactant 4-Bromoaniline + Base (e.g., Et3N, NaOH) A_Reactant->A_Product B_Start Isatoic Anhydride B_Product This compound B_Start->B_Product Ring-Opening Acylation (Heat) B_Reactant 4-Bromoaniline B_Reactant->B_Product

Caption: High-level comparison of the two primary synthetic routes.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the synthesis in a Q&A format.

Q1: My overall yield is extremely low (<20%). What are the most critical general factors I should investigate first?

A1: Consistently low yields often point to fundamental issues with reagents or reaction conditions rather than the specific synthetic route. Before optimizing finer details, validate these core parameters:

  • Reagent Purity and Water Content: The presence of water is highly detrimental. It can hydrolyze acyl chlorides and activated esters back to the unreactive carboxylic acid.[1] Ensure all reagents are pure and solvents are anhydrous. Use freshly distilled or commercially available anhydrous solvents. Molecular sieves can be employed to maintain dryness.[2]

  • Inert Atmosphere: The amino groups in the starting materials and product can be susceptible to oxidation, which may produce colored impurities and reduce yield. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial, especially if the reaction requires heating.

  • Amine Nucleophilicity and Protonation: 4-bromoaniline is an electron-deficient amine, making it a weaker nucleophile than aniline. More importantly, any acidic species in the reaction mixture (the carboxylic acid starting material or HCl byproduct from the acyl chloride route) will protonate the amine, rendering it non-nucleophilic and halting the reaction.[1][3][4] This is a primary cause of reaction failure. The solution is the stoichiometric addition of a suitable base, as detailed in the questions below.

Q2: I am using the acyl chloride route (Route A) and observing a significant amount of intractable solid (polymer) and a complex mixture of products. What is causing this?

A2: This is a classic problem when working with 2-aminobenzoyl chloride. The molecule is bifunctional, containing both a highly electrophilic acyl chloride and a nucleophilic amino group. This allows it to undergo intermolecular self-reaction or polymerization.

Causality: At elevated temperatures or in the absence of a controlled addition of the target amine, one molecule of 2-aminobenzoyl chloride can react with the amino group of another, leading to a chain reaction and polymer formation.

Troubleshooting Steps:

IssueRoot CauseRecommended Solution
PolymerizationIntermolecular reaction of 2-aminobenzoyl chloride.Prepare the acyl chloride in situ at low temperature (0 °C) and use it immediately without isolation.[5] Add the solution of 4-bromoaniline and base dropwise to the cold acyl chloride solution to ensure the target amine is always in excess relative to the activated acid.
Multiple ProductsSide reactions, incomplete conversion.Ensure the complete conversion of 2-aminobenzoic acid to the acyl chloride before adding the amine. A catalytic amount of DMF can facilitate this conversion by forming the Vilsmeier reagent.[3]
Reaction StallsProtonation of 4-bromoaniline by byproduct HCl.Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) or perform the reaction under Schotten-Baumann conditions.[6][7]
Q3: My reaction using the acyl chloride route stalls, and I recover most of my 4-bromoaniline starting material. Why?

A3: This is almost certainly due to the protonation of the amine nucleophile. The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[6] This HCl will immediately react with the most basic species in the mixture, which is the unreacted 4-bromoaniline, converting it to its non-nucleophilic ammonium salt.

The Schotten-Baumann Solution: This classic method is designed to solve this exact problem. It involves using a biphasic system (e.g., dichloromethane and water) with an aqueous base (like NaOH) or simply adding a tertiary amine base (like triethylamine or pyridine) to the organic solvent.[7][8][9] The base's role is to neutralize the generated HCl, keeping the amine in its free, nucleophilic state to continue the reaction.

Caption: The role of the base in a Schotten-Baumann reaction.

Q4: The isatoic anhydride route (Route B) is cleaner, but the reaction is very slow and the yield is poor. How can I improve it?

A4: The reaction of isatoic anhydride with an amine involves nucleophilic attack at one of the carbonyls, followed by ring-opening and decarboxylation (loss of CO₂). While often cleaner than the acyl chloride route, it is not without its challenges.

Causality: The primary hurdles are the lower reactivity of the anhydride compared to an acyl chloride and the reduced nucleophilicity of 4-bromoaniline.

Optimization Strategies:

  • Temperature: This reaction almost always requires heat. Refluxing in a suitable solvent is common. A typical starting point is 80-120 °C.[10] Monitor the reaction by TLC to avoid decomposition from excessive heating.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and outcome.

    • Polar aprotic solvents like DMF, DMAc, or DMSO can aid in dissolving the starting materials and often accelerate the reaction.

    • Alcohols like ethanol or isopropanol are also frequently used.[10]

    • In some cases, using a high-boiling point, non-polar solvent like toluene with azeotropic removal of water (if any is present) can drive the reaction.

  • Base Catalysis: While the reaction can proceed without a catalyst, the addition of a base can sometimes be beneficial. However, strong bases can promote undesired side reactions.[11][12] If used, a mild base like potassium carbonate may be effective.[13]

  • Reaction Time: These reactions can be slow. Ensure you are monitoring the reaction over a sufficient period (e.g., 2-24 hours) via TLC or LC-MS before concluding it has stalled.

Section 2: Validated Experimental Protocols

The following protocols are provided as a robust starting point for your synthesis.

Protocol 1: Isatoic Anhydride Method (Recommended)

This method is generally higher yielding and avoids the handling of unstable acyl chloride intermediates.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add isatoic anhydride (1.0 eq.) and 4-bromoaniline (1.05 eq.).

  • Solvent Addition: Add a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of isatoic anhydride).

  • Heating: Heat the reaction mixture to reflux (for ethanol, ~80 °C; for DMF, ~100-120 °C) with vigorous stirring. The evolution of CO₂ gas should be observed as the reaction progresses.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isatoic anhydride spot has been consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, collect it by filtration. Wash the solid with cold solvent and then with water to remove any unreacted amine salts.

    • If the product remains in solution, pour the mixture into a beaker of cold water. The product should precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Acyl Chloride / Schotten-Baumann Method

This protocol requires careful control of temperature and addition rates but is also effective.

Step-by-Step Methodology:

  • Acyl Chloride Formation (In Situ):

    • In a dry, three-neck flask under an inert atmosphere (N₂), suspend 2-aminobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (SOCl₂) (1.2 eq.) or oxalyl chloride (1.2 eq.) dropwise over 30 minutes.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases and a clear solution is formed.

  • Amide Formation:

    • In a separate flask, dissolve 4-bromoaniline (1.0 eq.) and triethylamine (1.1 eq.) in the same anhydrous solvent.

    • Cool the freshly prepared 2-aminobenzoyl chloride solution back down to 0 °C.

    • Add the amine/triethylamine solution dropwise to the acyl chloride solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Section 3: Data & Characterization

Confirming the identity and purity of the final product is essential.

Analytical MethodExpected Result for this compound
¹H NMR Signals corresponding to the aromatic protons on both rings (typically in the δ 6.5-8.0 ppm range), a broad singlet for the amide N-H, and a broad singlet for the amine -NH₂ protons.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and the secondary amide. A strong C=O stretch for the amide carbonyl (~1640-1680 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) and/or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 291.14 g/mol (for C₁₃H₁₁BrN₂O).[14] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible.

References

  • Dunn, P. J., et al. (2020). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • de Souza, R. O. M. A., et al. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(8), 3043-3067. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the preparation of amide 2 1a. [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

  • Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications, 60(71), 9982-10003. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Pinto, J. P. B., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Molecules, 27(15), 4741. [Link]

  • ResearchGate. (2014). Reactions of isatoic anhydrides 1 with -amino acids 2 in the presence of [bmin]Br. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • ResearchGate. (2019). General scheme for ring-opening reaction of isatoic anhydride to obtain anthranilamide-based hydrogelators 1–6. [Link]

  • Reddit. (2021). In schotten-baumann conditions, why doesn't the acyl chloride react with the water?. r/chemistry. [Link]

  • Brainly.in. (2019). writes notes on Schottenbaumann reaction. [Link]

  • Mo, F., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7693-7718. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • ScienceDirect. (2018). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Verma, E., Patil, S., & Gajbhiye, A. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(12), 8346–8355. [Link]

  • National Center for Biotechnology Information. (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14. [Link]

  • MDPI. (2018). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. [Link]

  • ResearchGate. (2021). Convenient Novel Method to Access N -Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]

  • MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Reddit. (2024). Synthesis of 2-amino benzoyl chloride. r/OrganicChemistry. [Link]

  • NIST. (n.d.). Benzamide, 2-bromo-N-(4-bromophenyl)-. NIST WebBook. [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Filo. (2024). Write a reaction and reaction conditions When aniline reacts with bromine and benzoyl chloride. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • American Chemical Society. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. [Link]

  • Google Patents. (2007).
  • MDPI. (2024). Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea. [Link]

  • National Center for Biotechnology Information. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]

  • Royal Society of Chemistry. (2017). Fully alternating and regioselective ring-opening copolymerization of phthalic anhydride with epoxides using highly active metal-free Lewis pairs as a catalyst. [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

Sources

Overcoming solubility issues of 2-Amino-n-(4-bromophenyl)benzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the troubleshooting and support guide for 2-Amino-n-(4-bromophenyl)benzamide. This document provides in-depth technical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical protocols to ensure consistent and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: this compound (MW: 291.14 g/mol ) is an aromatic amide with significant hydrophobic character due to its two phenyl rings, one of which is substituted with a bromine atom.[1] Such structures have inherently low aqueous solubility because the large non-polar surface area disrupts the favorable hydrogen-bonding network of water, leading to a thermodynamically unfavorable state. Amides, while capable of hydrogen bonding, are generally considered compounds with low water solubility.[2] The primary challenge is overcoming the high lattice energy of the crystalline solid and the hydrophobicity of the molecule.

Q2: I used DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a classic issue known as "solvent-shift" precipitation. While the compound is soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the stock solution is diluted into an aqueous medium.[3] The DMSO concentration is no longer sufficient to keep the hydrophobic compound in solution, causing it to crash out. It is crucial to ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to avoid artifacts and cytotoxicity.[3]

Q3: Can I just heat the solution or sonicate it to get the compound to dissolve?

A3: While gentle heating (e.g., to 37°C) and sonication can help overcome the initial energy barrier to dissolution (the kinetic aspect), they often do not increase the thermodynamic solubility limit.[3] If the concentration you are targeting is above the intrinsic aqueous solubility, the compound will likely precipitate out again as the solution cools or sits over time.[4] These methods are best used as aids in conjunction with a more robust solubilization strategy.

Q4: What are the first and simplest strategies I should try to improve solubility?

A4: The most direct approaches are:

  • Co-Solvent Approach: Prepare a high-concentration stock in 100% DMSO and perform a serial dilution into your aqueous buffer, ensuring vigorous mixing.[5] This is the most common initial step.[5]

  • pH Adjustment: Evaluate if modifying the pH of your buffer can ionize the molecule, thereby increasing its aqueous solubility.[6][7]

If these fail, more advanced techniques involving surfactants or other excipients may be necessary.

Part 2: In-Depth Troubleshooting & Step-by-Step Protocols

This section provides detailed experimental workflows to systematically address and overcome solubility issues.

Strategy 1: pH Modification

Scientific Rationale: this compound is an amphoteric molecule, meaning it has both a basic functional group (the primary amine, -NH2) and a weakly acidic proton (on the amide, -NH-). The solubility of such compounds is highly pH-dependent.[8][9] By adjusting the pH away from its isoelectric point (the pH at which the molecule has no net charge), we can force the ionization of either the amine (to -NH3+) in acidic conditions or the amide (to -N-) in strongly basic conditions. This charged species will have significantly improved interactions with water, enhancing solubility.[10]

Experimental Protocol: pH Screening for Solubility

  • Preparation: Prepare a series of 100 mM buffers with varying pH values (e.g., pH 3.0, 5.0, 7.4, 9.0, 11.0). Use buffers appropriate for each range (e.g., Citrate for acidic, Phosphate for neutral, Carbonate-Bicarbonate for basic).

  • Compound Addition: To 1 mL of each buffer, add an excess of this compound powder (e.g., 1-2 mg).

  • Equilibration: Cap the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy by comparing to a standard curve prepared in a suitable organic solvent).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to determine the optimal pH range for dissolution.

Causality Behind Choices:

  • Why 24 hours? This allows the system to reach thermodynamic equilibrium, giving you the true solubility limit, not just a kinetically trapped supersaturated state.

  • Why centrifugation? This ensures that you are only measuring the truly dissolved compound, as microscopic, non-pelleted particles can interfere with spectroscopic measurements.

Strategy 2: Co-Solvent Systems

Scientific Rationale: When pH modification is not viable (e.g., due to compound instability or experimental constraints), a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic compound, making dissolution more favorable.[7]

Workflow for Developing a Co-Solvent System

A Prepare 20 mg/mL (68.7 mM) Stock in 100% DMSO B Perform Serial Dilution into Assay Buffer A->B C Visual Inspection for Precipitation B->C D Precipitation Observed? C->D E SUCCESS: Proceed with Assay (Final DMSO < 0.5%) D->E No F TROUBLESHOOT D->F Yes G Option 1: Use Alternative Co-solvents (e.g., Ethanol, PEG 400, NMP) F->G H Option 2: Add Surfactant to Buffer (See Strategy 3) F->H

Caption: Decision workflow for using a DMSO co-solvent system.

Data Presentation: Common Co-Solvents for Biological Assays

Co-SolventTypical Starting Conc. in AssayProsCons/Considerations
DMSO < 0.5%Excellent solubilizing power for many compounds.[13]Can be toxic to cells at >1%; may interfere with some enzyme assays.
Ethanol < 1%Less toxic than DMSO for many cell lines.Can cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-5%Low toxicity; often used in formulations.Can increase solution viscosity.
N-Methyl-2-pyrrolidone (NMP) < 0.5%Strong solubilizer.Higher potential for toxicity; use with caution.

Protocol: Preparing a Working Solution via Co-Solvency

  • Stock Solution: Prepare a high-concentration stock solution, for example, 20 mg/mL (~69 mM), in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 20 mg/mL stock 1:10 to get a 2 mg/mL solution. This minimizes the amount of concentrated stock added directly to the aqueous buffer.

  • Final Dilution: Add the DMSO solution dropwise to your pre-warmed (37°C) aqueous buffer while vortexing vigorously. Never add the aqueous buffer to the DMSO stock, as this will cause immediate precipitation.[4]

  • Final Check: After dilution, visually inspect the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect). If the solution is not perfectly clear, the compound has not been successfully solubilized.

Strategy 3: Surfactants and Formulation Excipients

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution.[11] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within this hydrophobic core, effectively creating a "nanocarrier" that is dispersible in the aqueous buffer.[14] This technique is a cornerstone of pharmaceutical formulation.[15][16][17]

Experimental Protocol: Screening Surfactants

  • Surfactant Selection: Choose a few biocompatible, non-ionic surfactants. Common choices include Tween® 80 and Cremophor® EL.

  • Buffer Preparation: Prepare your primary aqueous buffer (e.g., PBS, pH 7.4) and create several aliquots containing different concentrations of the chosen surfactant (e.g., 0.01%, 0.1%, and 1.0% w/v).

  • Solubilization Test:

    • Prepare a high-concentration stock of your compound in a suitable organic solvent (e.g., ethanol or DMSO).

    • Add a small aliquot of this stock to each surfactant-containing buffer to achieve your target final concentration.

    • Vortex immediately and thoroughly.

    • Equilibrate and analyze solubility as described in the pH screening protocol (Strategy 1, steps 3-6).

  • Control: Always include a control sample with no surfactant to confirm the baseline insolubility.

Causality Behind Choices:

  • Why non-ionic surfactants? Non-ionic surfactants (like Tween® or Cremophor®) are generally less disruptive to protein structures and cell membranes than ionic (anionic or cationic) surfactants, making them more suitable for biological assays.[16]

  • Why test multiple concentrations? The solubilization capacity is dependent on the number and size of micelles, which varies with surfactant concentration. You need to find the lowest effective concentration to minimize potential assay interference.

References

  • CD Formulation. Surfactant Excipients - CD Formulation. Available from: [Link]

  • American Pharmaceutical Review. Surfactant Excipients. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Available from: [Link]

  • Hamman, J., Enslin, G. & Kotzé, A. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. Available from: [Link]

  • Scientist Solutions. The important role and application of surfactants in pharmaceutical formulations. Available from: [Link]

  • Di, L. & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • PubChem. 2-[(4-Bromobenzoyl)amino]benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs. Available from: [Link]

  • Solanki, N., et al. Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available from: [Link]

  • IOSR Journal. Solubility enhancement – A challenge for hydrophobic drugs. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]

  • NIST WebBook. Benzamide, 2-bromo-N-(4-bromophenyl)-. Available from: [Link]

  • Pharmaspire. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • PharmaShots. Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Available from: [Link]

  • PubChem. N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]

  • PubChem. Benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Kaufman, M. J., et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

  • Sharma, S., et al. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters - ACS Publications. Available from: [Link]

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

Sources

Technical Support Center: Stability and Storage of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 2-Amino-n-(4-bromophenyl)benzamide. Its purpose is to provide in-depth technical guidance on preventing degradation during storage and to offer troubleshooting strategies for stability-related issues. The information herein is based on established chemical principles of related molecular structures and best practices in pharmaceutical stability testing.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary factors that can cause the degradation of this compound?

    • What are the recommended short-term and long-term storage conditions for this compound?

    • I've observed a change in the color/physical appearance of my stored compound. What could be the cause?

    • My analytical results show new, unexpected peaks. How can I determine if these are degradation products?

  • Troubleshooting Guide: Investigating Degradation

    • Issue: Unexpected Impurities Detected by HPLC

    • Issue: Poor Reproducibility in Experimental Results

  • Experimental Protocol: Forced Degradation Study

    • Objective

    • Methodology

    • Data Interpretation

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

This compound possesses three key functional groups that are susceptible to degradation under certain environmental conditions: the amide linkage, the aromatic amine, and the carbon-bromine bond. The primary degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide bond can be cleaved by acid or base-catalyzed hydrolysis, particularly when exposed to moisture and non-neutral pH conditions, yielding 2-aminobenzoic acid and 4-bromoaniline.[1][2][3][4] While amides are generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can accelerate this process.[1][5]

  • Oxidation: The primary amino group (-NH2) on the benzamide ring is susceptible to oxidation.[6][7][8][9][10] Exposure to atmospheric oxygen, peroxide-forming solvents, or other oxidizing agents can lead to the formation of colored impurities, such as nitro or azoxy compounds. This is a common degradation pathway for aniline derivatives.

  • Photodegradation: Aromatic brominated compounds are known to be sensitive to light, particularly UV radiation.[11][12][13][14] The energy from light can induce the cleavage of the carbon-bromine (C-Br) bond, a process known as photolytic debromination.[12][15] This can lead to the formation of 2-amino-N-phenylbenzamide and other related photoproducts.

Q2: What are the recommended short-term and long-term storage conditions for this compound?

To mitigate the risks of hydrolysis, oxidation, and photolysis, the following storage conditions are recommended. These are based on general best practices for analogous chemical structures.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber vial or protection from lightStored in a light-proof container in the darkPrevents photolytic cleavage of the C-Br bond and other light-induced reactions.
Container Tightly sealed, inert glass vialTightly sealed, inert glass vialPrevents contamination and reaction with container materials.

A supplier of a structurally similar compound, 2-(((4-Bromophenyl)sulfonyl)amino)benzamide, recommends storage at 10°C - 25°C with the container kept well-closed, highlighting the importance of a secure seal.[16] For long-term stability of this compound, more stringent conditions are advisable.

Q3: I've observed a change in the color/physical appearance of my stored compound. What could be the cause?

A change in color, typically to a yellow, brown, or pinkish hue, is a strong indicator of chemical degradation. For this molecule, the most likely cause is the oxidation of the aniline moiety . Oxidation of aromatic amines often leads to the formation of highly conjugated systems, such as quinone-imines or azo compounds, which absorb visible light and thus appear colored.

To confirm this, you should employ an analytical technique like HPLC with a photodiode array (PDA) detector to check for the emergence of new peaks that might correspond to these colored impurities.

Q4: My analytical results show new, unexpected peaks. How can I determine if these are degradation products?

The appearance of new peaks in your analytical chromatogram (e.g., HPLC) is a common sign of degradation. To investigate this, a systematic approach known as a forced degradation study is the industry-standard method.[17][18][19][20][21] This involves intentionally stressing the compound under various conditions to generate its likely degradation products. By comparing the peaks from your stored sample to those generated under forced degradation, you can identify and characterize the impurities.

The primary goal of a forced degradation study is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[20][21] This ensures that the primary degradation products are formed without being subsequently degraded themselves.

Troubleshooting Guide: Investigating Degradation

Issue: Unexpected Impurities Detected by HPLC

Workflow for Identification and Mitigation

start Unexpected Peak(s) Observed in HPLC check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_storage->forced_degradation If conditions were suboptimal or cause is unknown run_hplc Analyze Stressed Samples by HPLC-UV/MS forced_degradation->run_hplc compare Compare Retention Times & Mass Spectra of Unknowns to Stressed Samples run_hplc->compare identify Identify Degradation Pathway(s) compare->identify mitigate Optimize Storage & Handling Protocols Based on Findings identify->mitigate end Implement Corrective Actions mitigate->end

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

  • Initial Assessment: Review the storage and handling history of the sample. Was it exposed to light, elevated temperatures, or left open to the air?

  • Forced Degradation: Conduct a forced degradation study as outlined in the next section. This will serve as a reference for potential degradation products.

  • Analytical Comparison: Use a stability-indicating method, such as reverse-phase HPLC with mass spectrometry (LC-MS) detection, to analyze your stored sample and the samples from the forced degradation study.

  • Identification: Compare the retention times and mass-to-charge ratios (m/z) of the unknown peaks in your sample with those generated during the forced degradation study. This will help you tentatively identify the degradation products and their formation pathway (e.g., a mass increase of 16 Da suggests oxidation; a mass loss of 79/81 Da suggests debromination).

  • Mitigation: Once the degradation pathway is identified, implement stricter storage and handling protocols to prevent it. For example, if photolytic degradation is confirmed, ensure all future work is done under amber light and samples are stored in the dark.

Issue: Poor Reproducibility in Experimental Results

Poor reproducibility can often be traced back to the degradation of a key reagent. If this compound is degrading in solution before or during your experiment, the effective concentration will be lower than expected, leading to inconsistent results.

Logical Relationship Diagram

cluster_0 Root Causes cluster_1 Effect cluster_2 Outcome Degradation Compound Degradation in Solution Concentration Inconsistent Effective Concentration Degradation->Concentration Inaccurate Inaccurate Weighing Inaccurate->Concentration Solvent Solvent Evaporation Solvent->Concentration Reproducibility Poor Experimental Reproducibility Concentration->Reproducibility

Caption: Factors leading to poor experimental reproducibility.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, especially if not protected from light and air.

  • Solvent Purity: Ensure the solvents used are of high purity and free of peroxides, which can act as oxidizing agents.

  • Analyze "Time Zero" Sample: When starting an experiment, immediately take an aliquot of your solution and analyze it by HPLC. This will serve as your baseline "time zero" concentration and purity profile. Re-analyze at the end of the experiment to assess any degradation that occurred during the experimental procedure itself.

Experimental Protocol: Forced Degradation Study

This protocol is a recommended starting point for investigating the stability of this compound, based on ICH guidelines for forced degradation studies.[19][20]

Objective

To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermolytic stress conditions and to develop a stability-indicating analytical method.

Methodology

For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is prepared. A control sample (compound in solvent, stored at -20°C in the dark) should be run alongside all stressed samples.

Stress Condition Reagents and Conditions Potential Degradation Pathway Expected Products (by Mass Change)
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24-48hAmide Bond Cleavage2-aminobenzoic acid & 4-bromoaniline
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24-48hAmide Bond CleavageSodium 2-aminobenzoate & 4-bromoaniline
Oxidation 3% H₂O₂, room temperature for 24hOxidation of Amino GroupN-oxide (+16 Da), Nitro (+30 Da), etc.
Photolytic Expose solid & solution to UV/Vis light (ICH Q1B)C-Br Bond CleavageDebrominated product (-79/81 Da)
Thermal Heat solid compound at 80°C for 48hGeneral Thermal DecompositionVarious

Step-by-Step Protocol:

  • Sample Preparation: Prepare separate solutions of this compound for each stress condition as described in the table.

  • Stress Application: Expose each sample to its respective stress condition for the specified duration. Monitor the extent of degradation periodically by HPLC to achieve the target of 5-20% degradation.[20][21]

  • Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • HPLC-MS Analysis: Analyze all stressed samples, along with the control sample, using a validated reverse-phase HPLC method coupled with a mass spectrometer.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the retention times of the new peaks (degradation products).

    • Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures based on the expected degradation pathways.

Data Interpretation

The results will establish a degradation profile for the molecule, allowing you to:

  • Identify which conditions (e.g., light, acid) are most detrimental to its stability.

  • Develop a stability-indicating analytical method that can resolve the parent compound from all major degradation products.

  • Implement evidence-based storage and handling procedures to ensure the long-term integrity of the compound.

References

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?[Link]

  • Cox, R. A. (2010). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry. [Link]

  • Li, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]

  • Sellström, U. (2003). On the combustion and photolytic degradation products of some brominated flame retardants. Diva-portal.org. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Geocities.ws. Hydrolysis of Benzamide. [Link]

  • Wang, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]

  • Bunton, C. A., et al. (1961). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • Al-Odaini, N. A., et al. (2013). Photodecomposition properties of brominated flame retardants (BFRs). ResearchGate. [Link]

  • Panizza, M., & Cerisola, G. (2004). Aniline degradation by electrocatalytic oxidation. PubMed. [Link]

  • Wang, C., et al. (2009). Dual-electrode oxidation used for aniline degradation in aqueous electrolyte. PubMed. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]

  • Meyyanathan, S.N., & Jeevanandham, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

  • Panizza, M., & Cerisola, G. (2004). Aniline degradation by electrocatalytic oxidation. ResearchGate. [Link]

  • Guttikar, S. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Wang, W., et al. (2017). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. ResearchGate. [Link]

Sources

How to resolve unexpected peaks in the NMR spectrum of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Unexpected Peaks in the ¹H NMR Spectrum of 2-Amino-n-(4-bromophenyl)benzamide

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting for a common analytical challenge: the appearance of unexpected peaks in the ¹H NMR spectrum of this compound. Our goal is to equip you with the expertise to diagnose, resolve, and prevent these issues, ensuring the integrity of your experimental data.

Establishing the Baseline: The Expected ¹H NMR Spectrum

Before troubleshooting the unexpected, we must define the expected. The structure of this compound dictates a specific NMR fingerprint. Understanding this baseline is the first step in identifying what is anomalous.

The molecule consists of two aromatic rings linked by an amide bond. The protons on these rings and the amine/amide groups are chemically distinct and will appear at characteristic chemical shifts.

Caption: Structure of this compound.[1]

Based on the structure, we can predict the ¹H NMR spectrum. The exact chemical shifts (δ) can vary slightly depending on the solvent and concentration, but the multiplicities and relative integrations should remain consistent.

Table 1: Predicted ¹H NMR Signals for this compound

Proton Label(s)EnvironmentPredicted δ (ppm)MultiplicityIntegrationNotes
Hₐ, Hₐ'Aromatic (ortho to -Br)~7.5 - 7.7Doublet (d)2HPart of an AA'BB' system.
Hₑ, Hₑ'Aromatic (meta to -Br)~7.5 - 7.7Doublet (d)2HPart of an AA'BB' system; may overlap with Hₐ.
HₙAmide (-NH-)~8.5 - 10.0Singlet (s, broad)1HExchangeable proton; position and width are highly variable.
HₓAromatic (ortho to -C=O)~7.8 - 8.0Doublet of doublets (dd)1HCoupled to Hᵧ and Hₒ.
HᵧAromatic (meta to -C=O)~7.2 - 7.4Triplet of doublets (td)1HCoupled to Hₓ, Hₒ, and Hₚ.
HₒAromatic (para to -C=O)~6.6 - 6.8Doublet of doublets (dd)1HCoupled to Hᵧ and Hₓ.
HₚAromatic (meta to -C=O)~6.7 - 6.9Triplet of doublets (td)1HCoupled to Hᵧ and Hₒ.
-NH₂Amine (-NH₂)~4.5 - 5.5Singlet (s, broad)2HExchangeable protons; position and width are highly variable.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to guide you from initial observation to final diagnosis. We begin with the most common and easily resolved issues before moving to more complex chemical problems.

Troubleshooting_Workflow start_node start_node question_node question_node process_node process_node endpoint_node endpoint_node bad_endpoint_node bad_endpoint_node start Unexpected Peak Observed q1 Is the peak a sharp singlet in a common solvent region? start->q1 a1_yes Residual Solvent or Grease q1->a1_yes Yes q2 Is the peak broad and variable in position? q1->q2 No a2_yes Water (H₂O/HOD) or Exchangeable Proton q2->a2_yes Yes q3 Do peaks match known starting materials or reagents? q2->q3 No confirm_d2o Perform D₂O Exchange a2_yes->confirm_d2o d2o_result Peak Disappears? confirm_d2o->d2o_result d2o_yes Confirmed Exchangeable Proton (NH/OH) d2o_result->d2o_yes Yes d2o_result->q3 No a3_yes Incomplete Reaction or Purification q3->a3_yes Yes q4 Are there unexpected multiplets or altered aromatic patterns? q3->q4 No final_diag Consult Spectral Databases & Literature a3_yes->final_diag a4_yes Reaction Side Product or Isomer q4->a4_yes Yes q5 Are all peaks broad or distorted? Is the baseline rolling? q4->q5 No a4_yes->final_diag a5_yes Instrumental/Sample Prep Issue q5->a5_yes Yes q5->final_diag No check_shims Check Shimming, Phasing, and Sample Concentration/Solubility a5_yes->check_shims

Caption: A logical workflow for diagnosing unexpected NMR peaks.

FAQ Section 1: Common Artifacts & Instrumental Issues

Q1: I see a sharp singlet at ~7.26, ~2.50, or ~2.05 ppm. What is it?

A1: These are classic signs of residual protons in deuterated NMR solvents.[2] Even in highly deuterated solvents, a small fraction of non-deuterated isotopomers exists. Their signals are common and should be identified first.

  • CDCl₃: A singlet at ~7.26 ppm is from residual CHCl₃.

  • DMSO-d₆: A quintet at ~2.50 ppm is from residual DMSO-d₅ (CD₃S(O)CHD₂).[3]

  • Acetone-d₆: A quintet at ~2.05 ppm is from residual acetone-d₅.[3]

Table 2: Common NMR Solvent and Impurity Chemical Shifts

SolventResidual Solvent Peak (δ, ppm)Water Peak (δ, ppm)
CDCl₃7.26 (singlet)~1.56
DMSO-d₆2.50 (quintet)~3.33
Acetone-d₆2.05 (quintet)~2.84
CD₃OD3.31 (quintet)~4.87
D₂O4.79 (referenced to DSS)4.79

Source: Adapted from data by Gottlieb, H. E., et al. (1997) and subsequent compilations.[3][4]

Q2: My spectrum has a broad, rolling baseline. How can I fix this?

A2: A rolling or distorted baseline is typically a result of incorrect phasing or a first-point distortion of the Free Induction Decay (FID).[5] This is a data processing issue, not a chemical one.

  • Causality: The NMR signal is acquired as a time-domain signal (FID) and then Fourier transformed into the frequency-domain spectrum you see. If the phase of the sine/cosine waves is not corrected properly, the baseline of the spectrum becomes distorted.

  • Solution: Re-process the raw FID data. In your NMR software, manually adjust the zero-order (rp) and first-order (lp) phase parameters until the baseline across the entire spectrum is flat. Most modern software also has an "auto-phase" function that is often a good starting point.[5]

Q3: My peaks look broad and poorly resolved. What's wrong?

A3: Broad peaks can stem from several sources, often related to magnetic field inhomogeneity or sample properties.[6]

  • Poor Shimming: The "shims" are coils that adjust the magnetic field to make it as homogeneous as possible across the sample volume. Poor shimming is the most common cause of broad, asymmetric peaks. Solution: Re-shim the spectrometer, either manually or using an automated gradient shimming routine.

  • Low Solubility/Precipitate: If your compound is not fully dissolved, solid particles will disrupt the field homogeneity, leading to very broad lines. Solution: Visually inspect your NMR tube for solid material. If present, filter the sample or try a different, more effective deuterated solvent.

  • High Concentration: At high concentrations, molecules can aggregate, or viscosity can increase, leading to faster relaxation and broader peaks. Solution: Dilute your sample. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.

FAQ Section 2: Sample-Related Chemical Issues

Q4: I have a broad peak that moves around when I re-run the sample. What is it?

A4: This is characteristic of an "exchangeable" proton, such as those in -NH, -OH, or -COOH groups. In your molecule, the amide (-NH-) and amine (-NH₂) protons are exchangeable.[7]

  • Causality: These protons can exchange with other labile protons in the sample (like trace water) or with each other. This chemical exchange happens on a timescale that can broaden the NMR signal. Their chemical shift is also highly sensitive to solvent, concentration, and temperature.

  • Confirmation: The definitive test is a "D₂O shake."

Protocol 1: D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The signals from the exchangeable -NH and -NH₂ protons will significantly decrease in intensity or disappear entirely, as the protons are replaced by non-signal-producing deuterium.[6]

Q5: I see extra aromatic peaks that don't match my product. What could they be?

A5: This strongly suggests the presence of aromatic impurities, most likely unreacted starting materials or reaction side products. The synthesis of this compound likely involves a coupling reaction between an activated form of 2-aminobenzoic acid and 4-bromoaniline.

  • Possible Impurity 1: 4-bromoaniline (Starting Material): Expect a simple AA'BB' pattern in the aromatic region, different from your product's complex spin systems.

  • Possible Impurity 2: Isatoic Anhydride (A common precursor for 2-aminobenzamides): If this was used as the source of the 2-aminobenzoyl group, residual amounts could be present.

  • Possible Impurity 3: Side Products: Depending on the reaction conditions, side reactions like self-condensation of 2-aminobenzoic acid or the formation of acylated byproducts could occur.[8][9]

Solution:

  • Run ¹H NMR spectra of your starting materials under the same conditions for direct comparison.

  • Review your reaction mechanism for plausible side reactions.

  • Improve your purification protocol. Recrystallization or column chromatography may be necessary to remove these impurities.

Q6: I used ethyl acetate for my workup, and now I see a quartet around 4.1 ppm and a triplet around 1.2 ppm. Is this a problem?

A6: Yes, you are seeing residual ethyl acetate. Some solvents are notoriously difficult to remove completely under high vacuum, especially if your product is a solid that can trap solvent molecules.[6]

  • Causality: Solvents can co-precipitate with your product or have strong intermolecular interactions, making them difficult to remove.

  • Solution: Change your final purification solvent. A common technique is to dissolve the sample in a more volatile solvent like dichloromethane (DCM), then re-evaporate the solvent.[6] Repeating this process 2-3 times can effectively chase out the less volatile ethyl acetate. For a comprehensive list of solvent impurity shifts, refer to the work by Jaspars et al. (2016).[4][10]

Summary & Best Practices

Resolving unexpected NMR peaks is a systematic process of elimination. By starting with the most common artifacts and progressively considering more complex chemical causes, you can efficiently diagnose the issue.

  • Always check for residual solvent and water peaks first.

  • Ensure your sample is fully dissolved and at an appropriate concentration.

  • Use the D₂O exchange experiment to definitively identify NH/OH protons.

  • Compare your spectrum to those of your starting materials to check for incomplete reactions.

  • When in doubt, re-purify your sample.

By following this guide, you can enhance the quality and reliability of your NMR data, leading to more accurate structural elucidation and confident research outcomes.

References

  • Rogers, M. T. (n.d.). NMR Artifacts. Michigan State University Department of Chemistry. Available at: [Link]

  • Hoye, T. R., et al. (2016). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. Available at: [Link]

  • Hoye, T. R., et al. (2016). Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Onofrei, D. (n.d.). Common Problems. SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • Jaspars, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Leah4sci. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. Available at: [Link]

  • Jaspars, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

  • Clark, J. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Available at: [Link]

  • Supporting Information for a related publication. (n.d.). [No specific title]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 478819, this compound. PubChem. Available at: [Link]

  • Supporting Information, The Royal Society of Chemistry. (n.d.). [No specific title]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 819650, 2-[(4-Bromobenzoyl)amino]benzamide. PubChem. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). PubMed Central. Available at: [Link]

  • Kotipalli, T., et al. (2016). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. ResearchGate. Available at: [Link]

  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors. (n.d.). ResearchGate. Available at: [Link]

  • Soda, A. K., et al. (2022). I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides and evaluation of their.... RSC Publishing. Available at: [Link]

Sources

Improving the stability of 2-Amino-n-(4-bromophenyl)benzamide in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-n-(4-bromophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and efficacy of this compound in your cell culture experiments. Inconsistent results can often be traced back to compound instability in the complex aqueous environment of cell culture media. This guide provides troubleshooting protocols and answers to frequently asked questions to help you achieve reliable and reproducible outcomes.

Understanding the Molecule: Chemical Vulnerabilities

This compound possesses two key structural features that are susceptible to degradation in typical cell culture conditions (37°C, aqueous, neutral pH, presence of biological components):

  • Amide Linkage: The amide bond is prone to hydrolysis, which would cleave the molecule into 4-bromoaniline and 2-aminobenzoic acid. This reaction can be catalyzed by both acidic and basic conditions, and the neutral pH of most culture media does not entirely prevent this process, especially over longer incubation periods.[1][2]

  • Aromatic Amine Group: The primary amino group attached to the benzoyl ring is susceptible to oxidation.[2] This can be accelerated by dissolved oxygen, metal ions present in the media, and light exposure, often leading to the formation of colored degradation products.[2]

Given these potential instabilities, it is crucial to validate the compound's integrity within your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results are frequently linked to the degradation of the compound in your stock solution or cell culture medium.[3] Factors such as repeated freeze-thaw cycles of stock solutions, extended incubation times in media, the pH of your medium, and exposure to light can all contribute to compound degradation.[3] It is also possible that the compound is precipitating out of solution if its solubility limit is exceeded.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO).[3] We strongly recommend aliquoting the stock solution into single-use volumes in tightly sealed, light-protected tubes (e.g., amber vials).[3] Store these aliquots at -20°C or -80°C.[3] This practice minimizes repeated freeze-thaw cycles, which can degrade the compound.[3]

Q3: I've noticed the color of my media changing after adding the compound. What does this mean?

A3: A change in media color, often to a yellowish or brownish hue, is a strong indicator of oxidative degradation of the 4-amino group.[2] This suggests that the compound is not stable under your current experimental conditions. To mitigate this, you can try preparing solutions with deoxygenated solvents and ensuring they are protected from light.

Q4: How does serum in the cell culture medium affect the stability of my compound?

A4: Serum can have a dual effect. On one hand, it contains enzymes (esterases, etc.) that can metabolize or degrade small molecules. On the other hand, serum proteins like albumin can bind to small molecules, which can sometimes protect them from degradation or, conversely, reduce their bioavailable concentration.[4] The impact of serum is compound-specific, which is why it's essential to test stability in both serum-free and serum-containing media if both are used in your experiments.[3][4]

Troubleshooting Guide: Diagnosing and Solving Instability

If you suspect compound instability is affecting your experiments, a systematic approach is necessary to identify and resolve the issue.

Issue 1: Precipitation of the Compound in Cell Culture Media

Observation: You notice a precipitate or cloudiness in your cell culture medium after adding this compound.

Causality: This indicates that the compound's concentration exceeds its solubility limit in the aqueous medium. While a stock in DMSO may be clear, the final working concentration in the aqueous environment of the media can lead to precipitation.

Troubleshooting Workflow:

Caption: Workflow to address compound precipitation.

Protocol 1: Visual Solubility Assessment

  • Prepare your highest intended working concentration of this compound in cell culture medium.

  • Also prepare a "vehicle control" with the same final concentration of DMSO but without the compound.

  • Incubate both solutions under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Visually inspect for any precipitate against a dark background at several time points (e.g., 0, 2, 8, and 24 hours).

Issue 2: Suspected Chemical Degradation

Observation: Your experimental results show a time-dependent loss of activity, or you observe a color change in the medium.

Causality: The compound is likely degrading in the cell culture medium due to hydrolysis or oxidation. The extent and rate of this degradation need to be quantified.

Troubleshooting Workflow:

Caption: Workflow for investigating chemical degradation.

Protocol 2: Quantitative Stability Assessment in Cell Culture Medium

This protocol allows you to determine the rate of degradation of this compound in your specific cell culture medium.[3][5]

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Your specific cell culture medium (with and without serum, if applicable).

  • 24-well, low-protein-binding plates.[3]

  • Humidified incubator (37°C, 5% CO₂).

  • High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS) system.

Procedure:

  • Prepare Working Solutions: Dilute the 10 mM stock solution to your final working concentration (e.g., 10 µM) in your cell culture medium. Prepare separate solutions for serum-containing and serum-free media if you use both.

  • Set Up Plate: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.[3]

  • Time Points: Collect samples from the wells at various time points that are relevant to your experimental duration (e.g., 0, 2, 4, 8, 24, and 48 hours). The T=0 sample represents 100% compound integrity.

  • Sample Storage: Immediately upon collection, freeze the samples at -80°C to halt any further degradation until analysis.

  • Analysis: Analyze the samples by HPLC or HPLC-MS to quantify the remaining amount of the parent compound (this compound). The appearance of new peaks may indicate degradation products.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A loss of >10-15% over the course of your experiment is generally considered significant and may require protocol adjustments.

Data Summary Table:

Time (Hours)% Compound Remaining (Serum-Free)% Compound Remaining (10% FBS)
0100%100%
2(Your HPLC data)(Your HPLC data)
4(Your HPLC data)(Your HPLC data)
8(Your HPLC data)(Your HPLC data)
24(Your HPLC data)(Your HPLC data)
48(Your HPLC data)(Your HPLC data)

By systematically addressing both physical (solubility) and chemical (degradation) stability, you can ensure that the concentration of this compound in your experiments is both accurate and consistent, leading to more reliable and reproducible data.

References

  • Zhao, G., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 268–278. Available from: [Link].

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media? (2017). Available from: [Link].

  • Kumar, S., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. ACS Applied Materials & Interfaces, 13(22), 25776–25788. Available from: [Link].

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].

  • Astier, A., et al. (2011). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Annales Pharmaceutiques Françaises, 69(4), 220-227. Available from: [Link].

  • Goodman, M., et al. (2007). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 72(23), 8752–8760. Available from: [Link].

Sources

Technical Support Center: Crystallization of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-Amino-n-(4-bromophenyl)benzamide. The unique structural features of this molecule—a primary aromatic amine, a secondary amide linkage, and two distinct phenyl rings, one of which is halogenated—present specific challenges and opportunities in developing a robust crystallization protocol.

Frequently Asked Questions (FAQs)

Q1: My this compound is not crystallizing from solution. What are the first steps I should take?

A1: A failure to crystallize typically points to one of two issues: the solution is not supersaturated, or the nucleation process is kinetically hindered.[1][2]

  • Verify Supersaturation: Your solution may be undersaturated (too dilute). To achieve supersaturation, you can either slowly evaporate the solvent or carefully add a miscible "anti-solvent" in which the compound is insoluble.[3][4]

  • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation is likely inhibited. The first and simplest step is to scratch the inside surface of the glass vessel just below the meniscus with a glass rod. This action creates microscopic imperfections on the glass surface that can serve as nucleation sites.[3][5] If scratching fails, adding a "seed crystal"—a tiny amount of the solid compound—can provide a template for crystal growth.[6][7][8]

Q2: I'm getting a viscous liquid or "oil" instead of solid crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase.[5][9] This occurs when a supersaturated solution is cooled to a temperature that is still above the melting point of the solid in that specific solvent environment. The presence of impurities can depress the melting point, exacerbating this issue.[5]

To resolve this, you can:

  • Re-heat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to decrease the saturation level slightly.[5]

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.

  • Consider a different solvent system where the compound's solubility is lower, or the difference in solubility between hot and cold is less extreme.[10][11]

Q3: My product crashed out of solution as a fine powder or an amorphous solid. How can I obtain well-defined crystals?

A3: Rapid precipitation often leads to amorphous solids, which lack the long-range molecular order of a crystal.[12] Amorphous solids are thermodynamically less stable and can often be converted to a more stable crystalline form.[13]

  • Slower Crystallization: The primary cause is usually that the solution became supersaturated too quickly.[5] The key is to slow down the process. Re-dissolve the material in the minimum amount of hot solvent, then add a little extra solvent (e.g., 5-10% more) to ensure the compound remains in solution for longer as it cools.[5]

  • Slurry Conversion: If you already have the amorphous solid, you can suspend it in a solvent where it is only sparingly soluble and stir the mixture (slurry) for an extended period (hours to days). This process, known as Ostwald's ripening or slurry conversion, allows the unstable amorphous form to dissolve and re-precipitate as the more stable crystalline form.[7]

Q4: How does the molecular structure of this compound influence solvent selection?

A4: The molecule has both polar and nonpolar characteristics. The amino (-NH2) and amide (-CONH-) groups are polar and capable of hydrogen bonding.[14][15] The two phenyl rings, especially the bromophenyl group, are nonpolar and hydrophobic.[16] A successful solvent system must accommodate these competing features.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These can hydrogen bond with the amine and amide groups but may have limited ability to solvate the hydrophobic rings, leading to moderate solubility. They are often good candidates for cooling crystallization.[16]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These can act as hydrogen bond acceptors and effectively solvate the entire molecule, often leading to higher solubility.[16] They might be too effective as primary solvents but can be excellent components in a solvent/anti-solvent system.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor solvents due to the polar functional groups and are best used as anti-solvents.[16]

Q5: I suspect I have different crystal forms (polymorphs). Why is this important and how can I control it?

A5: Polymorphism is the ability of a compound to exist in more than one crystal structure.[4][17] This is a well-documented phenomenon for benzamide derivatives.[18][19][20] Different polymorphs can have different physical properties, including solubility, melting point, and stability, which is critically important in pharmaceutical development.[4] The specific polymorph obtained is often dictated by kinetic and thermodynamic factors during crystallization. To control the outcome:

  • Vary the Solvent: Different solvents can promote different intermolecular interactions, leading to different packing arrangements.[21]

  • Control the Cooling Rate: Rapid cooling often yields a kinetically favored, metastable polymorph, while slow cooling is more likely to produce the thermodynamically stable form.

  • Adjust Supersaturation: The level of supersaturation can influence which polymorphic form nucleates.

In-Depth Troubleshooting & Methodologies

Guide 1: Systematic Solvent Selection

Choosing the right solvent is the most critical step in developing a crystallization procedure.[1][6] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures.

  • Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (see Table 1) dropwise, starting with 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is likely too good for cooling crystallization but may be suitable for vapor diffusion or anti-solvent methods.

  • Heating Test: If the compound is not fully soluble at room temperature, gently heat the test tube while stirring. Add small aliquots of the solvent until the solid just dissolves.

  • Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observation: A good solvent will show significant crystal formation upon cooling. An ideal outcome is the formation of solid crystals, not an oil or amorphous precipitate.

Table 1: Properties of Common Solvents for Crystallization Screening

Solvent Boiling Point (°C) Polarity Index Notes
Ethanol 78 5.2 Polar protic; often a good starting point for aromatic amides.
Methanol 65 6.6 More polar than ethanol; may be too soluble.
Isopropanol 82 4.3 Less polar than ethanol; good for slower cooling.
Ethyl Acetate 77 4.4 Polar aprotic; good balance of polarity.
Acetone 56 5.1 Polar aprotic; high volatility, useful for slow evaporation.
Toluene 111 2.4 Nonpolar; potential anti-solvent or for high-temp dissolution.
Acetonitrile 82 6.2 Polar aprotic; can be a strong solvent.
Water 100 9.0 Compound is likely insoluble; excellent anti-solvent.

| Hexane | 69 | 0.0 | Nonpolar; excellent anti-solvent. |

SolventSelection start Start: Add 0.5 mL Solvent to ~15mg Compound at RT dissolves_rt Dissolves at RT? start->dissolves_rt heat Heat to Boiling dissolves_rt->heat No too_soluble Result: Too Soluble Consider for Vapor Diffusion or as 'Solvent' in Anti-Solvent Pair dissolves_rt->too_soluble Yes dissolves_hot Dissolves when Hot? heat->dissolves_hot crystals_cool Crystals Form on Cooling? dissolves_hot->crystals_cool Yes insoluble Result: Insoluble Consider as Anti-Solvent dissolves_hot->insoluble No good_candidate Result: Good Candidate for Cooling Recrystallization crystals_cool->good_candidate Yes oiling_out Result: Oiled Out (See Guide 2) crystals_cool->oiling_out No, Forms Oil

Caption: A decision tree for selecting a suitable crystallization solvent.

Guide 2: Advanced Crystallization Protocols

If simple cooling crystallization is problematic, more controlled methods are required. These techniques are especially useful for growing high-quality single crystals suitable for X-ray diffraction.[6]

This method is ideal when the compound is moderately soluble at room temperature.

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., Acetone or Ethyl Acetate) at room temperature to create a solution that is close to, but not fully, saturated.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove dust and other particulate impurities that could act as unwanted nucleation sites.[3][6]

  • Evaporation: Cover the vial with parafilm and poke a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation. A slower rate is generally better.[3]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations and monitor for crystal growth over several days.

This method is excellent for growing high-quality single crystals when only small amounts of material are available. It involves slowly introducing an anti-solvent via the vapor phase.

  • Inner Vial Preparation: Dissolve the compound in a small volume of a relatively volatile solvent in which it is highly soluble (the "solvent," e.g., Toluene or Dichloromethane). Place this small, open vial inside a larger jar or beaker.

  • Outer Jar Preparation: Add a larger volume of a solvent in which the compound is insoluble (the "anti-solvent," e.g., Hexane or Pentane) to the outer jar. The level of the anti-solvent should be below the top of the inner vial.

  • Sealing & Diffusion: Seal the outer jar tightly. The more volatile solvent from the inner vial will slowly diffuse out while the vapor from the anti-solvent diffuses in, gradually decreasing the solubility of the compound and promoting slow crystal growth.

  • Incubation: Keep the sealed system in a stable environment and observe over days to weeks.

Troubleshooting start Initial Crystallization Attempt outcome What is the result? start->outcome no_crystals No Crystals Formed outcome->no_crystals No Solids oil Oiling Out Occurred outcome->oil Liquid Droplets powder Amorphous Powder Formed outcome->powder Fine Solid crystals Crystals Formed outcome->crystals Good Crystals sub_no_crystals Is solution clear? Yes: Undersaturated or Nucleation Inhibited No: Impurities Present no_crystals->sub_no_crystals sub_oil Cause: Too rapid cooling or wrong solvent oil->sub_oil sub_powder Cause: Supersaturation achieved too rapidly powder->sub_powder action_no_crystals Action:|1. Concentrate solution (evaporate) 2. Add anti-solvent slowly 3. Scratch flask / Add seed crystal 4. Filter hot to remove impurities sub_no_crystals->action_no_crystals action_oil Action:|1. Re-heat and add more solvent 2. Cool much more slowly 3. Change to a less polar solvent 4. Use solvent/anti-solvent pair sub_oil->action_oil action_powder Action:|1. Re-dissolve, add more solvent 2. Slow down cooling rate 3. Try slurry conversion sub_powder->action_powder

Caption: A troubleshooting workflow for common crystallization experiments.

References

  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Neumann, M. A., et al. (2015). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. Physical Chemistry Chemical Physics, 17(21), 13939-13949.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • MDPI. (2022). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 12(7), 1004.
  • SciSpace. (2012). Recrystallization of Active Pharmaceutical Ingredients.
  • BOC Sciences. (2024). Understanding Oiling-Out in Crystallization Processes.
  • International Journal of Pharmaceutical Research. (2020). A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research, 12(4).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.
  • Reddit. (2013).
  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?.
  • David, W. I. F., et al. (2005). Polymorphism in benzamide.
  • Quora. (2018). Why does an amorphous solid convert into crystalline at some temperatures?.
  • ResearchGate. (2013). How can amorphous solid be made crystalline?.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • Chemistry LibreTexts. (2023). 12.1: Crystalline and Amorphous Solids.
  • ResearchGate. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • ACS Publications. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 8(9), 3375-3383.
  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg.
  • Pagliari, A. B., et al. (2022). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm, 24(29), 5277-5288.
  • ResearchGate. (2012). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides.
  • BenchChem. (2025). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.

Sources

Minimizing side reactions in the synthesis of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-n-(4-bromophenyl)benzamide (CAS: 50735-55-2).[1] This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary strategies: direct amide bond formation or a metal-catalyzed cross-coupling reaction. The choice of route depends on available starting materials, scale, and tolerance for specific reaction conditions.

  • Amide Bond Formation: This classic approach involves the condensation of a 2-aminobenzoic acid derivative with 4-bromoaniline. Direct coupling of the free acid and amine requires an activating agent (e.g., carbodiimides), while a more traditional method involves converting the acid to a more reactive species like an acid chloride or using a highly reactive precursor like isatoic anhydride.[2][3]

  • Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful tools like the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).[4][5] These methods typically couple 2-aminobenzamide with an aryl halide like 1-bromo-4-iodobenzene or 1,4-dibromobenzene. While powerful, these reactions require careful control of catalysts, ligands, and conditions to prevent side reactions.[6]

Synthesis_Overview cluster_0 Strategy 1: Amide Bond Formation cluster_1 Strategy 2: Cross-Coupling A1 2-Aminobenzoic Acid or Isatoic Anhydride A_Result Target Product A1->A_Result Coupling Agent (e.g., DCC, EDC) A2 4-Bromoaniline A2->A_Result B1 2-Aminobenzamide B_Result Target Product B1->B_Result Pd or Cu Catalyst + Ligand, Base B2 1-Bromo-4-iodobenzene B2->B_Result

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired this compound. What are the most likely causes?

A: Low yield is a common issue stemming from several potential root causes, often related to reagent quality, reaction setup, or suboptimal conditions.

  • Cause A: Inactive Catalyst or Ligand Degradation (Cross-Coupling Routes)

    • Explanation: Palladium and copper catalysts, particularly in their active (0) oxidation state, are highly sensitive to oxygen.[7] Failure to maintain a strictly inert atmosphere (Argon or Nitrogen) allows for oxidation, rendering the catalyst inactive. Similarly, phosphine-based ligands used in Buchwald-Hartwig reactions are prone to oxidation.

    • Solution:

      • Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas.

      • Degas all solvents (e.g., by sparging with argon for 15-20 minutes or using freeze-pump-thaw cycles).

  • Cause B: Poor Carboxylic Acid Activation (Amide Formation Route)

    • Explanation: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. Coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the acid by forming a highly reactive intermediate. If the coupling reagent has degraded (e.g., due to moisture) or the reaction conditions are not optimal, this activation fails.

    • Solution:

      • Use fresh, high-purity coupling reagents. Store them in a desiccator.

      • Consider adding an activator additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, which can reduce side reactions and improve yields.[9]

      • Ensure the correct stoichiometry. Typically, 1.1 to 1.5 equivalents of the coupling agent are used.

  • Cause C: Inappropriate Base or Temperature (Cross-Coupling Routes)

    • Explanation: The choice of base is critical. It must be strong enough to deprotonate the amine (or amide) nucleophile but not so strong that it causes catalyst degradation or unwanted side reactions. For Buchwald-Hartwig reactions, bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are common.[4][6] Ullmann reactions often require a base like K₂CO₃ or K₃PO₄.[5] Temperature is also a delicate balance; too low and the reaction won't proceed, too high and you risk thermal decomposition, especially in traditional Ullmann reactions which historically required temperatures over 200 °C.[10][11]

    • Solution: Screen different bases. For sensitive substrates, a weaker base like K₃PO₄ may be preferable to NaOtBu. Optimize the temperature in small increments (e.g., 80 °C, 100 °C, 120 °C) while monitoring the reaction by TLC or LC-MS. Modern ligand-assisted Ullmann protocols can often be run at much milder temperatures (e.g., 60-110 °C).[5][12]

Problem 2: Significant Impurity Formation

Q: My crude product is contaminated with significant side products. How can I identify and prevent them?

A: Side reactions are a major challenge. Understanding their mechanisms is key to suppression.

  • Side Product A: Dehalogenated Starting Material (Hydrodehalogenation)

    • Appearance: A byproduct with a mass corresponding to the bromo-substituted starting material being replaced by a hydrogen.

    • Explanation: A common side reaction in palladium-catalyzed couplings, where an intermediate palladium-hydride species reductively eliminates the aryl halide instead of coupling with the amine.[4] This can be exacerbated by moisture or certain bases.

    • Prevention:

      • Use rigorously dried solvents and reagents.

      • Lowering the reaction temperature can sometimes suppress this pathway.[13]

      • Choose a ligand/base combination less prone to generating hydride species. Sterically hindered biarylphosphine ligands are often effective.

Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Ar-Br Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Ar-Br->Ar-Pd(II)(Br)L2 Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Product Ar-NR2 Ar-Pd(II)(Br)L2->Product + Amine (R2NH) - HBr Ar-H Ar-H (Dehalogenation) Ar-Pd(II)(Br)L2->Ar-H + 'H' source Reductive Elimination

Caption: Desired coupling vs. dehalogenation side reaction.

  • Side Product B: Symmetrical Biaryl (Homocoupling)

    • Appearance: A byproduct with a mass corresponding to two aryl halide molecules coupling together (e.g., 4,4'-dibromobiphenyl).

    • Explanation: This occurs when an organometallic intermediate (Ar-Pd-X or Ar-Cu) reacts with another molecule of the aryl halide starting material instead of the desired amine. This is more common in Ullmann-type reactions.[11]

    • Prevention:

      • Ensure a slight excess of the amine coupling partner (e.g., 1.2 equivalents).

      • Use a well-defined catalyst and ligand system. The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

      • Lower catalyst loading can sometimes disfavor the bimolecular homocoupling pathway.

  • Side Product C: Dimer/Polymer from Self-Condensation

    • Appearance: High molecular weight impurities, often insoluble.

    • Explanation: This is specific to the amide formation route. If using 2-aminobenzoic acid and converting it to the acid chloride, the highly reactive acid chloride can react with the amine of another molecule of 2-aminobenzoic acid, leading to dimer or polymer formation.[3]

    • Prevention:

      • Avoid the acid chloride route unless the amine group is protected (e.g., as a Boc or Cbz derivative).

      • Use a direct coupling method with reagents like EDC or DCC, which generate the active ester in situ under milder conditions, minimizing the opportunity for self-reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for this molecule on a lab scale?

For flexibility, substrate scope, and generally milder conditions, the Buchwald-Hartwig amination is often preferred in modern research labs.[4] It avoids the harsh temperatures of traditional Ullmann reactions and the potential for self-condensation seen in some amide formation routes. However, if starting from 2-aminobenzoic acid is more economical, a well-optimized direct amide coupling using modern reagents like COMU or TPTU can be very effective.[9]

Q2: What are the best analytical methods to monitor reaction progress?

Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Stain with UV light and a potassium permanganate dip. For quantitative analysis and accurate identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Q3: My product is an oil/gummy solid and won't crystallize. What purification strategy should I use?

If direct crystallization from the crude mixture fails, column chromatography is the next step.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is usually effective at separating the non-polar starting materials and byproducts from the more polar product.

  • Post-Column: After chromatography, concentrate the pure fractions. Attempt crystallization again from a different solvent system (e.g., dichloromethane/hexanes, ethanol/water).

Q4: What are the key safety considerations for these syntheses?

  • Cross-Coupling: Palladium catalysts and phosphine ligands should be handled in a fume hood. They can be toxic and irritants. Strong bases like NaOtBu are corrosive and react violently with water.

  • Amide Formation: Carbodiimide coupling reagents like DCC are potent allergens and sensitizers; always wear gloves and avoid inhalation. Solvents like DMF and DMSO have specific handling requirements.[12]

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Section 4: Example Protocol: Ligand-Assisted Ullmann Condensation

This protocol is adapted from modern methodologies that utilize ligands to enable milder reaction conditions.[12]

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
2-Aminobenzamide136.151.01.0136 mg
1-Bromo-4-iodobenzene282.911.21.2339 mg
Copper(I) Iodide (CuI)190.450.050.059.5 mg
Ligand (e.g., L-Proline)115.130.10.111.5 mg
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
Dimethyl Sulfoxide (DMSO)---5 mL

Procedure:

  • To a dry Schlenk flask, add 2-aminobenzamide (1.0 mmol), potassium phosphate (2.0 mmol), L-Proline (0.1 mmol), and Copper(I) iodide (0.05 mmol).

  • Seal the flask, and cycle between vacuum and argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed DMSO (5 mL) via syringe.

  • Add 1-bromo-4-iodobenzene (1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to yield pure this compound.

Section 5: References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2788. Retrieved from [Link]

  • Kubicova, L., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5(9), 1075-1085. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Capriati, V., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 589. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Keglevich, G., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2378-2384. Retrieved from [Link]

  • ResearchGate. (2022). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...)benzamide with benzylamine. Retrieved from [Link]

  • ResearchGate. (2019). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Pd-NHC Catalysts. Catalysis Science & Technology, 10(2), 404-413. Retrieved from [Link]

  • PubMed Central. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(6), 10337-10355. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2012). Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid. Retrieved from [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1891-1897. Retrieved from [Link]

  • European Patent Office. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives. EP 2213654 A1. Retrieved from

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29335–29342. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-4-bromo-N-(3,4-dicyanophenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (2018). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

Sources

Technical Support Guide: Safe Handling and Disposal of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe management of 2-Amino-n-(4-bromophenyl)benzamide (CAS No. 50735-55-2) in a research and development setting. The protocols herein are designed to ensure user safety, experimental integrity, and environmental compliance. This compound, being a halogenated aromatic amine, requires specific handling and disposal considerations that differ significantly from non-halogenated reagents.

Section 1: Initial Hazard Assessment & Pre-Experiment Checks

A thorough understanding of the reagent's properties is the foundation of laboratory safety. This section addresses the initial questions any researcher should ask before bringing the material into the workspace.

Q: What are the primary chemical and physical hazards associated with this compound?

A: The hazard profile is derived from its constituent chemical groups: an aromatic amine and a brominated phenyl ring. While a specific, comprehensive toxicological profile for this exact compound is not widely published, the hazards can be inferred from structurally similar molecules and its Safety Data Sheet (SDS). The primary concerns are irritation, potential toxicity, and its classification as a halogenated organic compound for disposal purposes.

Table 1: Chemical Identification and Properties

Property Value Source
IUPAC Name This compound [1]
CAS Number 50735-55-2 [1]
Molecular Formula C₁₃H₁₁BrN₂O [1]
Molecular Weight 291.14 g/mol [1]

| Appearance | Solid (likely powder/crystalline) | Inferred |

Table 2: Hazard Summary (Based on Analogous Compounds) | Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |


| H302: Harmful if swallowed.[2][3] | P264: Wash skin thoroughly after handling.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |
| Skin Corrosion/Irritation  |

| H315: Causes skin irritation.[3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| Serious Eye Damage/Irritation  |

| H319: Causes serious eye irritation.[3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Environmental Hazard  | (Implied) | (Not specified, but release to drains should be avoided) | P273: Avoid release to the environment. (General best practice) |
Q: Where is the most critical source of safety information for the specific lot I am using?

A: Always prioritize the Safety Data Sheet (SDS) provided by the manufacturer of your specific chemical lot. The SDS contains detailed, lot-relevant information on hazards, first-aid measures, and handling and storage requirements that forms the basis of your risk assessment.[6]

Section 2: Personal Protective Equipment (PPE) Requirements

Engineering controls (like fume hoods) are the first line of defense, but appropriate PPE is mandatory to mitigate risks of direct exposure.

Q: What is the minimum required PPE for handling this compound?

A: A standard PPE ensemble is required, with an emphasis on preventing skin contact and inhalation of the solid powder. The rationale for each component is critical for ensuring compliance and safety.

Table 3: Mandatory PPE Checklist

PPE Component Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. Protects against irritation from airborne dust or splashes of solutions.[5]
Hand Protection Nitrile or other chemically resistant gloves. Prevents skin irritation and potential absorption. Always check the glove manufacturer's guide for compatibility with any solvents used.[7]
Body Protection Flame-resistant laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | Not typically required for small-scale lab use inside a certified chemical fume hood . | A fume hood provides adequate ventilation.[8] If weighing outside a hood or if dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary based on your institution's risk assessment. |

Section 3: Standard Operating Procedures for Handling

Adherence to a strict workflow minimizes the risk of exposure and cross-contamination.

Q: What is the correct procedure for weighing and preparing a solution of this compound?

A: The primary goal during solid handling is to prevent the generation and inhalation of dust.

Protocol 1: Weighing and Solution Preparation

  • Preparation: Don all required PPE as listed in Table 3. Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

  • Work Area: Designate a specific area within the fume hood for handling the compound. Place a disposable, absorbent bench liner in this area.

  • Weighing:

    • Use an anti-static weigh boat or weighing paper to minimize dispersal of the fine powder.

    • Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula.

    • Close the stock bottle immediately after dispensing to prevent contamination and moisture absorption.

  • Transfer & Dissolution:

    • Gently tap the weigh boat to transfer the solid into your reaction vessel or volumetric flask, which should already be inside the fume hood.

    • Add the desired solvent to the vessel. If necessary, use a small amount of solvent to rinse the weigh boat to ensure a quantitative transfer.

  • Cleanup: Dispose of the used weigh boat and any contaminated materials (e.g., wipes) directly into the designated Halogenated Solid Waste container.[9][10]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup Don_PPE 1. Don Required PPE (Gloves, Goggles, Lab Coat) Verify_Hood 2. Verify Fume Hood Function Don_PPE->Verify_Hood Prep_Surface 3. Prepare Work Surface (Absorbent Liner) Verify_Hood->Prep_Surface Weigh 4. Weigh Solid Compound (Anti-static boat) Prep_Surface->Weigh Transfer 5. Transfer to Vessel Weigh->Transfer Dissolve 6. Add Solvent & Dissolve Transfer->Dissolve Dispose_Consumables 7. Dispose of Consumables (Weigh boat, wipes) Dissolve->Dispose_Consumables Segregate_Waste 8. Place in Halogenated Solid Waste Container Dispose_Consumables->Segregate_Waste Clean_Area 9. Decontaminate Work Area Segregate_Waste->Clean_Area

Caption: Workflow for Safe Handling of this compound.

Section 4: Troubleshooting Guide for Accidental Releases & Exposure

Rapid and correct response to spills and exposures is critical.

Q: What is the procedure for a small powder spill on the benchtop?

A: For minor spills (typically <1 gram) that are contained on the benchtop, local personnel can manage the cleanup.[7][11]

Protocol 2: Minor Solid Spill Cleanup

  • Alert & Secure: Alert personnel in the immediate area. Do not create dust clouds by trying to blow it away.

  • Cover: Gently cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial spill pillow to prevent aerosolization.[7][12]

  • Collect: Carefully sweep or scoop the material and absorbent into a designated plastic bag or container. Do NOT use a brush that will generate dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose: Seal the bag/container with the collected spill residue and contaminated wipes. Label it clearly as "Spill Debris: this compound" and place it in the Halogenated Solid Waste container.[6]

Q: What are the immediate first aid actions for accidental exposure?

A: Follow standard first aid protocols immediately and seek medical attention. Always have the SDS available for emergency responders.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[8][13]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[8][13]

  • Inhalation: Remove the person to fresh air. If they are not breathing, give artificial respiration. Get medical attention.[8]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get immediate medical attention.[2][8]

Section 5: Waste Disposal Protocol

This is the most critical and often mishandled aspect of working with halogenated compounds. Improper disposal is a serious regulatory violation.

Q: How must all waste containing this compound be disposed of?

A: All waste streams containing this compound must be treated as Halogenated Organic Waste .[9] This is because the bromine atom on the phenyl ring classifies it as such. Halogenated and non-halogenated waste streams must never be mixed.[10]

  • Solid Waste: Unused compound, contaminated spill debris, and contaminated consumables (gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed container designated "Halogenated Solid Waste."

  • Liquid Waste: Reaction mixtures and solutions containing the compound must be collected in a separate, clearly labeled "Halogenated Liquid Waste" container. This includes solutions in solvents like Dichloromethane, Chloroform, or even non-halogenated solvents like THF or Methanol if the solute itself is halogenated.[10]

  • Sharps/Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinses must be collected as Halogenated Liquid Waste. The decontaminated glassware can then be washed normally.

G start Generate Waste Containing Compound? is_solid Is the waste primarily solid or liquid? start->is_solid solid_path Solid is_solid->solid_path Solid liquid_path Liquid is_solid->liquid_path Liquid container_solid Place in sealed, labeled container: 'HALOGENATED SOLID WASTE' solid_path->container_solid container_liquid Place in sealed, labeled container: 'HALOGENATED LIQUID WASTE' liquid_path->container_liquid

Caption: Waste Disposal Decision Tree for this compound.

Section 6: Frequently Asked Questions (FAQs)

Q: Can I dispose of a solution of this compound in methanol into my "Non-Halogenated Waste" container? A: No. The presence of the brominated solute (this compound) contaminates the entire solution, classifying it as halogenated waste. The entire mixture must go into the "Halogenated Liquid Waste" container.[10]

Q: What makes a compound "halogenated" for waste purposes? A: A compound is considered halogenated if it contains a carbon-halogen bond (Fluorine, Chlorine, Bromine, Iodine).[9][14] This is a regulatory definition critical for waste segregation and disposal via incineration.

Q: What should I do if I am unsure about a specific handling or disposal step? A: Stop and ask. Consult your organization's Environmental Health & Safety (EHS) office. Never proceed if you are uncertain about a safety or disposal protocol.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Aminobenzamide.
  • Chemsrc. (n.d.). N-(4-BROMOPHENYL)BENZAMIDE | CAS#:7702-38-7.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-4-methoxybenzamide.
  • Biosynth. (n.d.). 2-(((4-Bromophenyl)sulfonyl)amino)benzamide | 333441-46-6.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • PubChem. (n.d.). This compound | C13H11BrN2O | CID 478819.
  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine.
  • Environmental Health & Safety, University of Florida. (2023). 8 Steps to Handling a Lab Chemical Spill.
  • The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Benzamide.
  • OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet for P-AMINO BENZAMIDE.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-[({[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide.
  • Cayman Chemical. (2025). Safety Data Sheet for 3-amino Benzamide.

Sources

Validation & Comparative

Validating the Molecular Structure of 2-Amino-n-(4-bromophenyl)benzamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 2-Amino-n-(4-bromophenyl)benzamide, a key intermediate in synthetic organic chemistry. While single-crystal X-ray diffraction stands as the definitive method for elucidating solid-state molecular architecture, a comprehensive validation strategy integrates spectroscopic and computational methods. This document offers a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, providing researchers, scientists, and drug development professionals with the rationale behind experimental choices and a framework for robust structural confirmation.

Synthesis and Crystallization: The Foundation for Structural Analysis

A reliable structural analysis begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of isatoic anhydride with 4-bromoaniline. This method is efficient and proceeds under relatively mild conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add isatoic anhydride (1.05 eq) in one portion.

  • Reaction Conditions: Stir the mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Growing Single Crystals for X-ray Diffraction

The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a common and effective method for obtaining suitable crystals of organic compounds.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent. A solvent in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures is ideal. Ethyl acetate or a mixture of dichloromethane and hexane are good starting points.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature.

  • Slow Evaporation: Filter the hot solution to remove any particulate matter and transfer the clear filtrate to a clean vial. Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry.

It is important to note that publicly accessible, specific crystallographic data for this compound is not currently available. The data presented below is a realistic, hypothetical dataset generated for illustrative purposes to guide researchers in their analysis of a novel crystal structure.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and displacement parameters.

Hypothetical Crystallographic Data and Structural Interpretation

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₃H₁₁BrN₂O
Formula weight291.15
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å, α = 90°
b = 15.456(7) Å, β = 101.23(3)°
c = 9.876(5) Å, γ = 90°
Volume1215.1(10) ų
Z4
Density (calculated)1.591 Mg/m³
Absorption coefficient3.254 mm⁻¹
F(000)584
Crystal size0.25 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected8456
Independent reflections2489 [R(int) = 0.045]
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.052, wR2 = 0.108

Table 2: Selected Bond Lengths and Angles (Hypothetical)

BondLength (Å)AngleDegrees (°)
C1-N11.352(3)C2-C1-N1116.5(2)
C1-O11.234(2)O1-C1-C2121.3(2)
C8-Br11.901(2)C7-C8-Br1119.8(2)
C2-N21.385(3)C3-C2-N2120.9(2)

The hypothetical data would confirm the connectivity of the this compound molecule. The bond lengths and angles would be consistent with standard values for aromatic C-C, C-N, C=O, and C-Br bonds. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amino and amide groups.

Comparative Analytical Techniques for Structural Validation

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and crucial information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), allowing for the elucidation of the molecular skeleton and the relative orientation of atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish connectivity.

Expected Spectroscopic Data:

  • ¹H NMR: Distinct signals for the aromatic protons on both phenyl rings, with multiplicities determined by their coupling partners. The amino (NH₂) and amide (NH) protons would likely appear as broad singlets, and their chemical shifts would be solvent-dependent.

  • ¹³C NMR: Resonances for all 13 carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift (~165-170 ppm). The carbon attached to the bromine atom would also have a distinct chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns can offer clues about the molecule's structure.[1]

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Expected Data:

  • HRMS: An accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙) that corresponds to the elemental composition C₁₃H₁₁BrN₂O.

  • Fragmentation: Characteristic fragmentation patterns for aromatic amides would be expected, including cleavage of the amide bond to form acylium ions.[1][2]

Computational Modeling

Computational chemistry can be used to predict the three-dimensional structure, spectroscopic properties, and reactivity of molecules. Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings.

Methodology:

  • Structure Building: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Property Calculation: Calculate theoretical NMR chemical shifts, vibrational frequencies (for comparison with IR spectroscopy), and other molecular properties.

Application:

  • Comparing the computationally predicted structure with the experimentally determined X-ray crystal structure can provide confidence in the crystallographic model.

  • The calculated NMR chemical shifts can aid in the assignment of experimental spectra.

Conclusion: An Integrated Approach to Structural Validation

The definitive validation of the structure of this compound, like any novel compound, relies on an integrated analytical approach. While single-crystal X-ray crystallography offers unparalleled detail in the solid state, its feasibility is contingent on the ability to grow high-quality crystals. NMR spectroscopy and mass spectrometry are indispensable for confirming the molecular formula and connectivity in solution and the gas phase, respectively. Computational modeling serves as a powerful predictive and corroborative tool that bridges theory and experiment. By synergistically employing these techniques, researchers can achieve a comprehensive and irrefutable structural validation, a critical step in the advancement of chemical and pharmaceutical research.

References

  • PubChem. This compound. [Link]

  • National Center for Biotechnology Information. (2024). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • wikiHow. (2024, October 10). How to Crystallize Organic Compounds. [Link]

  • YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • PubMed. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). [Link]

  • YouTube. (2024, January 9). NMR Spectroscopy Challenge #4 | Step-by-Step Structure Elucidation | ¹H & ¹³C APT NMR. [Link]

  • J-STAR Research. Predicting Molecular Properties via Computational Chemistry. [Link]

  • NuChem Sciences. (2021, November 18). 6 ways computational chemistry can refine your drug discovery project. [Link]

  • Schrödinger. Computational Chemistry. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Amino-n-(4-bromophenyl)benzamide and Other Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzamide Scaffold

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents.[1] Its synthetic tractability and the ability to introduce various substituents allow for the fine-tuning of its pharmacological properties, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] 2-Amino-n-(4-bromophenyl)benzamide, a member of this extensive family, presents an intriguing profile for investigation due to the presence of key pharmacophoric features: an anthranilamide core and a bromine-substituted phenyl ring. While direct experimental data on this specific compound is limited in publicly available literature, we can infer its potential activities by examining its structural analogs.

Predicted Biological Activities of this compound

Based on the known bioactivities of related benzamide structures, this compound is hypothesized to exhibit the following biological activities:

  • Anticancer Activity: The 2-aminobenzamide moiety is a known pharmacophore in several anticancer agents, particularly as histone deacetylase (HDAC) inhibitors. These compounds can induce cell cycle arrest and apoptosis in cancer cells. The presence of a halogen (bromine) on the phenyl ring could also contribute to its cytotoxic potential.

  • Antimicrobial Activity: Various substituted benzamides have demonstrated significant antibacterial and antifungal properties.[3][4][5] The N-(4-bromophenyl)benzamide scaffold, in particular, has been identified in molecules with antimicrobial effects.[6]

  • Anti-inflammatory Activity: Benzamides have been shown to possess anti-inflammatory properties, with some derivatives inhibiting key inflammatory mediators.[7] The structural features of this compound suggest it may also modulate inflammatory pathways.

This guide will now delve into a comparative analysis of these potential activities, supported by experimental protocols for validation.

Comparative Analysis of Biological Activities

Anticancer Activity: A Focus on HDAC Inhibition

Several N-(2-aminophenyl)benzamide derivatives have shown potent antitumor activity by targeting class I HDACs. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibited significant potency against A2780 and HepG2 cancer cell lines, with IC50 values of 2.66 µM and 1.73 µM, respectively.[8] Another related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, also demonstrated potent HDAC inhibitory and antitumor activities.[9][10]

Table 1: Comparative Anticancer Activity of Selected Benzamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideA2780 (Ovarian)2.66[8]
HepG2 (Liver)1.73[8]
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideHepG2 (Liver)1.30[10]
SAHA (Vorinostat) - FDA-approved HDAC inhibitorA2780 (Ovarian)27.3[8]
HepG2 (Liver)19.5[8]
This compound HypotheticalTo be determined

Based on these comparisons, it is plausible that this compound could exhibit anticancer activity, potentially through HDAC inhibition. The bromophenyl moiety may influence its potency and selectivity.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Structurally similar compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 2.5–5.0 mg/mL.[11] Another study on thiazole derivatives of 2-amino-4-(4-bromophenyl) also reported moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[4]

Table 2: Comparative Antimicrobial Activity of Selected Benzamide Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5 - 5.0[11]
2-amino-4-(4-bromophenyl)thiazole derivativesS. aureus, B. subtilisModerate activity[4]
This compound HypotheticalTo be determined

These findings suggest that this compound is a promising candidate for antimicrobial screening, particularly against Gram-positive bacteria.

Anti-inflammatory Activity: Modulating Inflammatory Responses

The anti-inflammatory potential of benzamides has been linked to the inhibition of inflammatory mediators. For example, some N-substituted benzamides have been shown to inhibit TNF-alpha production.[7] A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated superior efficacy in inhibiting trypsin activity compared to acetylsalicylic acid, with IC50 values ranging from 0.04–0.07 mg/mL.[11]

Table 3: Comparative Anti-inflammatory Activity of Selected Benzamide Derivatives

CompoundAssayIC50 (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesProtease Inhibition0.04 - 0.07[11]
Acetylsalicylic Acid (Aspirin)Protease Inhibition0.4051[11]
This compound HypotheticalTo be determined

The structural similarity to compounds with known anti-inflammatory effects suggests that this compound warrants investigation for its potential to modulate inflammatory processes.

Experimental Protocols for Biological Activity Screening

To validate the hypothesized biological activities of this compound, the following standardized experimental protocols are recommended.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 value G->H

Caption: Workflow of the MTT assay for anticancer activity screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12][13]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial dilutions of the compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (microbe only) and negative (broth only) controls B->C D Incubate at the appropriate temperature and duration C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1][2][14]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow A Administer the test compound or vehicle to rats B After a set time (e.g., 1 hour), inject carrageenan into the hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) B->C D Calculate the percentage of edema inhibition C->D E Compare the results with a standard anti-inflammatory drug (e.g., Indomethacin) D->E

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Groups: Divide rats into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of this compound.

  • Compound Administration: Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet widely available, a comparative analysis of its structural analogs strongly suggests its potential as a versatile therapeutic agent with possible anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols offer a robust framework for researchers to systematically evaluate these activities. Future studies should focus on the synthesis and in-depth biological evaluation of this compound to elucidate its mechanisms of action and to determine its potential for further drug development. Structure-activity relationship (SAR) studies on a series of related analogs would also be invaluable in optimizing its potency and selectivity for specific biological targets.

References

  • ACS Publications. (n.d.). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Broth microdilution. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Charles River. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • MDPI. (2022). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from https://www.researchgate.
  • ResearchGate. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]

  • Springer Nature. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. PubMed Central. Retrieved from [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Retrieved from [Link]

  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis: Elemental Analysis of Synthesized 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of chemical synthesis, particularly within pharmaceutical and materials science research, the purity of a synthesized compound is not merely a quality metric; it is a cornerstone of scientific validity and product safety. For researchers and drug development professionals, an accurate determination of a compound's purity is paramount to understanding its chemical properties, biological activity, and potential toxicity. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for assessing the purity of synthesized 2-Amino-n-(4-bromophenyl)benzamide.

The Central Role of Elemental Analysis

Elemental analysis, specifically CHNS(O) combustion analysis, is a robust and cost-effective method for determining the elemental composition of a sample.[1][2] This technique provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen. The principle is straightforward: a sample is combusted in an oxygen-rich environment at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[3][4] These gases are then separated and quantified using gas chromatography with a thermal conductivity detector.[1] For the organic chemist, elemental analysis serves as a fundamental check of a compound's empirical formula and, by extension, its purity.[5]

Theoretical Composition of this compound

The first step in using elemental analysis for purity assessment is to calculate the theoretical elemental composition from the compound's molecular formula. For this compound, the molecular formula is C₁₃H₁₁BrN₂O.[6]

Table 1: Theoretical Elemental Composition of this compound

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.01113156.14353.62
Hydrogen (H)1.0081111.0883.81
Bromine (Br)79.904179.90427.44
Nitrogen (N)14.007228.0149.62
Oxygen (O)15.999115.9995.50
Total 291.148 100.00
Experimental Protocol for Elemental Analysis

The following is a generalized protocol for the CHN analysis of a solid sample like this compound using a modern elemental analyzer.

Step 1: Sample Preparation

  • Ensure the synthesized this compound is a homogenous solid.

  • Dry the sample thoroughly to remove any residual solvents, as their presence will significantly affect the hydrogen and carbon percentages.[1]

  • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[2]

Step 2: Instrument Setup and Calibration

  • Set the combustion furnace to approximately 1000°C and the reduction furnace to around 600°C.[3]

  • Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).

Step 3: Combustion and Analysis

  • Introduce the encapsulated sample into the combustion chamber.

  • The sample undergoes rapid and complete combustion in a pulse of pure oxygen.

  • The resulting gases (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction tube containing heated copper to convert nitrogen oxides to N₂.

  • The gases then pass through a series of absorbent traps or a gas chromatography column to separate them.

  • A thermal conductivity detector measures the concentration of each gas.

Step 4: Data Interpretation

  • The instrument software calculates the mass percentages of C, H, and N in the sample.

  • Compare the experimental results to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Homogenize Homogenize Sample Dry Dry Sample Homogenize->Dry Weigh Weigh 1-3 mg Dry->Weigh Combust Combustion (~1000°C) Weigh->Combust Reduce Reduction (NOx -> N2) Combust->Reduce Separate Gas Separation Reduce->Separate Detect TCD Detection Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare to Theoretical Calculate->Compare Purity Assess Purity (±0.4%) Compare->Purity

Caption: Workflow for Elemental Analysis of this compound.

Interpreting Deviations and Identifying Potential Impurities

Deviations from the theoretical elemental composition can indicate the presence of impurities. The synthesis of benzamides often involves the reaction of an aniline with a benzoyl chloride or benzoic acid. Potential impurities could include:

  • Unreacted Starting Materials: Residual 2-aminobenzamide or 4-bromoaniline.

  • Byproducts: Such as the formation of a di-acylated product.

  • Residual Solvents: From the reaction or purification steps (e.g., ethanol, ethyl acetate, or water).

Table 2: Hypothetical Elemental Analysis Data and Interpretation

Sample%C%H%NPotential Interpretation
Theoretical 53.623.819.62-
Experimental 53.553.859.59High purity, within acceptable ±0.4% range.
Contaminated 1 55.804.509.10Higher C and H percentages may suggest residual solvent like ethanol.
Contaminated 2 52.903.6510.15Lower C and H, and higher N could indicate unreacted starting materials.

A Comparative Guide to Alternative Purity Analysis Techniques

While elemental analysis provides a foundational assessment of purity, it is often complemented by other techniques that offer different insights into the nature of any impurities present.

Purity_Analysis_Comparison EA Elemental Analysis (Bulk Property) HPLC HPLC (Separation by Polarity) EA->HPLC Identifies elemental composition deviation GCMS GC-MS (Separation by Volatility) EA->GCMS Suggests presence of volatile impurities NMR NMR (Structural Information) HPLC->NMR Isolate impurities for identification GCMS->NMR Identify volatile impurities

Sources

A Guide to the Cross-Validation of In Vitro Results for 2-Amino-n-(4-bromophenyl)benzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous testing and objective data interpretation. This guide focuses on 2-Amino-n-(4-bromophenyl)benzamide, a member of the versatile N-arylbenzamide chemical class. While specific published in vitro data for this exact molecule is limited, its structural motifs—a 2-aminobenzamide core and a brominated phenyl ring—suggest a high potential for biological activity, drawing parallels to known anticancer, antiviral, and antimicrobial agents.[1][2][3][4]

This document provides a framework for the systematic in vitro evaluation of this compound. We will establish a robust cross-validation strategy by comparing its hypothetical performance against structurally related compounds with established biological activities. This approach ensures that any observed effects are not artifacts of a single assay but are reproducible and contextually relevant.

The Imperative of Cross-Validation in Preclinical Research

An in vitro result, generated in a controlled laboratory environment, is a simplified representation of complex biological systems.[5] Factors such as the choice of cell line, assay conditions, and reagent stability can introduce variability. Cross-validation, therefore, is not merely a suggestion but a cornerstone of scientific integrity. It involves employing multiple, distinct methodologies to assess a compound's activity, thereby building a comprehensive and trustworthy biological profile. This guide will focus on two primary areas of investigation suggested by the compound's structure: cytotoxicity against cancer cell lines and antimicrobial efficacy.

Experimental Design: A Multi-Faceted Approach

To construct a meaningful biological profile for this compound (designated as Test Compound 1 ), we will benchmark it against two carefully selected comparators.

  • Comparator A: 3-amino-N-(4-bromophenyl)-4-methoxybenzamide. This compound is a close structural analog with documented antiviral activity against Enterovirus 71 and established cytotoxicity data, making it an excellent benchmark for cell-based assays.[5][6][7]

  • Comparator B: N-(4-bromophenyl)benzamide. This compound shares the bromophenylamide moiety and serves as a reference for assessing the contribution of the 2-amino group to the overall activity profile, particularly in antimicrobial assays.[8]

Our investigation will proceed through a two-stage workflow: an initial broad cytotoxicity screening followed by a specific antimicrobial evaluation.

experimental_workflow cluster_setup Compound Preparation cluster_stage1 Stage 1: Cytotoxicity Screening cluster_stage2 Stage 2: Antimicrobial Evaluation Compound_Prep Test Compound 1, Comparator A, Comparator B (Stock solutions in DMSO) MTT_Assay MTT Assay on Cancer Cell Lines (e.g., A549 Lung Carcinoma, HCT116 Colon Carcinoma) Compound_Prep->MTT_Assay Agar_Assay Agar Well Diffusion Assay (Gram-positive & Gram-negative bacteria) Compound_Prep->Agar_Assay Data_Analysis1 Calculate IC50 Values (Viability vs. Concentration) MTT_Assay->Data_Analysis1 Cross_Validation Cross-Validation & Comparative Analysis Data_Analysis1->Cross_Validation Compare IC50 Data_Analysis2 Measure Zone of Inhibition (mm) (Activity vs. Concentration) Agar_Assay->Data_Analysis2 Data_Analysis2->Cross_Validation Compare Inhibition Zones signaling_pathway cluster_pathway Guanine Nucleotide Synthesis Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP GTP->IMPDH Feedback Inhibition DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation Cell Proliferation Compound This compound Compound->IMPDH Inhibition

Caption: Hypothetical mechanism of action via IMPDH inhibition.

Conclusion and Future Directions

This guide outlines a foundational strategy for the in vitro characterization and cross-validation of this compound. By systematically comparing its cytotoxic and antimicrobial profiles against relevant analogs, researchers can build a robust dataset that validates initial findings and provides a strong rationale for further investigation. Positive results from this workflow would justify progression to more advanced studies, including mechanism of action elucidation, in vivo efficacy models, and pharmacokinetic profiling, moving this promising compound one step closer to its potential therapeutic application.

References

  • Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Ji, X., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • ResearchGate. (n.d.). The activity of the synthesized N-phenylbenzamide derivatives against several strains of EV 71. Available at: [Link]

  • Nawrocka, W., et al. (2004). Synthesis and antiproliferative activity in vitro of 2-aminobenzimidazole derivatives. Il Farmaco. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Zhang, Y., et al. (2019). Thioether-based 2-aminobenzamide derivatives: Novel HDAC inhibitors with potent in vitro and in vivo antitumor activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • ResearchGate. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antiproliferative Activity in vitro of 2-Aminobenzimidazole Derivatives. Available at: [Link]

  • YouTube. (2020). Agar well diffusion assay. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Available at: [Link]

  • Atmac, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the N-arylbenzamides synthesis. Available at: [Link]

  • Ren, F., et al. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]

  • Chlebek, J., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. Available at: [Link]

  • Gharehbaghi, K., et al. (1995). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. International Journal of Cancer. Available at: [Link]

  • Drug Design, Development and Therapy. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of new 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Available at: [Link]

  • MDPI. (n.d.). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Available at: [Link]

  • ResearchGate. (2025). Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. Available at: [Link]

Sources

Comparative study of the synthetic routes to 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 2-Amino-n-(4-bromophenyl)benzamide

Authored by: [Your Name], Senior Application Scientist

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. Its structure, featuring a flexible amide linkage between an anthranilamide core and a brominated phenyl ring, makes it a key intermediate for the synthesis of a diverse range of heterocyclic compounds, including quinazolinones and acridones, which are known to possess a wide spectrum of biological activities. The presence of the bromine atom also provides a reactive handle for further functionalization through cross-coupling reactions, enhancing its versatility as a building block.

This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate route for their specific application. We will delve into the mechanistic underpinnings, procedural details, and the relative merits and drawbacks of each approach, supported by experimental data and authoritative references.

Comparative Analysis of Synthetic Routes

We will explore three principal synthetic pathways to this compound:

  • Route A: Acylation of 4-Bromoaniline with Isatoic Anhydride

  • Route B: Direct Amidation of Anthranilic Acid with 4-Bromoaniline

  • Route C: Palladium-Catalyzed Buchwald-Hartwig Amination

Route A: Acylation of 4-Bromoaniline with Isatoic Anhydride

This method represents a highly efficient and direct approach to 2-aminobenzamides. Isatoic anhydride serves as a convenient and stable precursor to a reactive acylating species derived from anthranilic acid.[1]

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the primary amine (4-bromoaniline) on one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the desired this compound.[1][2] The release of carbon dioxide gas drives the reaction to completion.

Experimental Protocol
  • To a stirred solution of 4-bromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or toluene) is added isatoic anhydride (1.0-1.2 eq).

  • The reaction mixture is heated to 80-120 °C and stirred for 2-6 hours, monitoring the reaction progress by TLC. The evolution of CO2 will be observed.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by vacuum filtration, washed with water, and then a non-polar solvent like hexane to remove any unreacted starting material.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Route A

Route A isatoic_anhydride Isatoic Anhydride product This compound isatoic_anhydride->product + 4-Bromoaniline Heat bromaniline 4-Bromoaniline bromaniline->product CO2 CO2 product->CO2 elimination

Caption: Synthesis of this compound from Isatoic Anhydride.

Route B: Direct Amidation of Anthranilic Acid with 4-Bromoaniline

This classical approach involves the direct condensation of anthranilic acid with 4-bromoaniline to form the amide bond. This reaction typically requires a coupling agent to activate the carboxylic acid.

Reaction Mechanism

The carboxylic acid of anthranilic acid is activated by a coupling agent (e.g., DCC, EDC, or thionyl chloride) to form a more reactive species (e.g., an O-acylisourea, an active ester, or an acyl chloride). This activated intermediate is then susceptible to nucleophilic attack by the amino group of 4-bromoaniline to form the amide bond.

Experimental Protocol (using Thionyl Chloride)
  • Anthranilic acid (1.0 eq) is suspended in an inert solvent (e.g., toluene or dichloromethane) with a catalytic amount of DMF.

  • Thionyl chloride (1.1-1.5 eq) is added dropwise at 0 °C. The mixture is then heated to reflux for 1-2 hours to form the acyl chloride. Excess thionyl chloride is removed under reduced pressure.

  • The crude acyl chloride is dissolved in a fresh portion of dry aprotic solvent.

  • A solution of 4-bromoaniline (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in the same solvent is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 4-12 hours.

  • The reaction mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Visualization of Route B

Route B anthranilic_acid Anthranilic Acid acyl_chloride 2-Aminobenzoyl chloride anthranilic_acid->acyl_chloride + SOCl2 product This compound acyl_chloride->product + 4-Bromoaniline Base bromaniline 4-Bromoaniline bromaniline->product

Caption: Synthesis via Direct Amidation of Anthranilic Acid.

Route C: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] It involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.[4] For the synthesis of this compound, this can be envisioned in two ways: coupling of 2-aminobenzamide with an aryl bromide or coupling of anthranilic acid with 4-bromoaniline followed by amidation. The former is a more direct C-N bond formation to the pre-formed amide.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:[5]

  • Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired aryl amine product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.[6]

Experimental Protocol
  • To a reaction vessel are added 2-aminobenzamide (1.0 eq), 1,4-dibromobenzene or 1-bromo-4-iodobenzene (1.0-1.2 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or XPhos, 2-10 mol%), and a base (e.g., Cs2CO3, K3PO4, or NaOtBu, 1.5-2.5 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A dry, degassed solvent (e.g., toluene, dioxane, or THF) is added.

  • The reaction mixture is heated to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a solvent like ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualization of Route C

Route C aminobenzamide 2-Aminobenzamide product This compound aminobenzamide->product + 1,4-Dibromobenzene Pd catalyst, Ligand, Base bromobenzene 1,4-Dibromobenzene bromobenzene->product

Caption: Synthesis via Buchwald-Hartwig Amination.

Comparative Data Summary

FeatureRoute A: Isatoic AnhydrideRoute B: Direct AmidationRoute C: Buchwald-Hartwig Amination
Starting Materials Isatoic Anhydride, 4-BromoanilineAnthranilic Acid, 4-Bromoaniline, Coupling Agent2-Aminobenzamide, Aryl Dihalide, Catalyst, Ligand, Base
Reaction Conditions Moderate to high temperature (80-120 °C)Can be multi-step, often requires refluxHigh temperature (80-110 °C), inert atmosphere
Typical Yields Good to Excellent (70-95%)Variable, depends on coupling agent (50-80%)Good to Excellent (60-90%)
Byproducts CO2 (gas)Salts from coupling agent and baseStoichiometric salts, catalyst residues
Advantages High atom economy, simple procedure, gaseous byproduct is easy to remove.[1]Utilizes readily available starting materials.[7]Broad substrate scope, high functional group tolerance.[3][4]
Disadvantages Isatoic anhydride may be more expensive than anthranilic acid.Use of corrosive/toxic coupling agents (e.g., SOCl2), may require purification to remove byproducts.High cost of palladium catalysts and ligands, requires inert atmosphere, potential for heavy metal contamination in the product.
Ideal Application Large-scale synthesis where cost of isatoic anhydride is justifiable, processes favoring simple workup.Bench-scale synthesis where cost and simplicity are prioritized over yield and atom economy.Synthesis of complex analogues where functional group tolerance is critical, medicinal chemistry applications.

Conclusion

The choice of synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, cost, available equipment, and the need for functional group tolerance.

  • Route A (Isatoic Anhydride) is often the most efficient and cleanest method, making it highly attractive for larger-scale production where the higher cost of the starting material can be offset by higher yields and simpler purification.

  • Route B (Direct Amidation) provides a cost-effective alternative using readily available starting materials, though it may involve harsher reagents and more complex purification.

  • Route C (Buchwald-Hartwig Amination) offers the greatest versatility and functional group tolerance, making it the preferred choice for the synthesis of complex derivatives and in discovery chemistry, despite the higher cost and more stringent reaction conditions.

Researchers and process chemists should carefully evaluate these factors to select the optimal synthetic strategy that aligns with their project goals.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Sápi, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1036–1043. Retrieved from [Link]

  • Wheeler, A. S., & Oates, W. M. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 32(6), 770–773. Retrieved from [Link]

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214–1218. Retrieved from [Link]

  • Li, G., et al. (2020). Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 10(1), 122-128. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(23), 4277. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Larsson, U. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. Retrieved from [Link]

  • Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Chegg.com. (2022). Solved Experiment 6: Synthesis of 4-Bromoaniline. Retrieved from [Link]

  • El-Azab, A. S., & El-Tahir, K. E. H. (2012). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. Retrieved from [Link]

  • Stevan, J. (2010). Synthesis, Characterization and Anti-microbial activity of some novel 2, 3-disubstituted quinazoline derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366-372. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 2-Amino-n-(4-bromophenyl)benzamide Against Established p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the efficacy of the novel compound, 2-Amino-n-(4-bromophenyl)benzamide, against known inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. For the purpose of this illustrative guide, we will hypothesize that this compound is a potential inhibitor of p38 MAPK, a critical mediator of cellular responses to inflammatory cytokines and stress stimuli.[1] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a key therapeutic target.[2][3]

Our objective is to present a rigorous, side-by-side comparison of this compound with well-characterized p38 MAPK inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation strategies to facilitate a thorough evaluation of this compound's potential.

Introduction to p38 MAPK Signaling and Rationale for Benchmarking

The p38 MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control.[1] It is activated by various extracellular stimuli, such as cytokines, UV irradiation, and osmotic shock.[1] The pathway consists of a tiered kinase cascade, culminating in the activation of p38 MAPK, which in turn phosphorylates downstream transcription factors and protein kinases, modulating gene expression and cellular responses.

Given the therapeutic potential of targeting this pathway, numerous small molecule inhibitors of p38 MAPK have been developed.[1][4][5] To ascertain the therapeutic promise of a novel compound like this compound, it is imperative to benchmark its performance against these established inhibitors. This comparative analysis provides critical insights into its potency, selectivity, and cellular efficacy.

For this guide, we will compare this compound with the following well-established p38 MAPK inhibitors:

  • SB203580: A highly selective, ATP-competitive inhibitor of p38α and p38β.[4]

  • BIRB 796 (Doramapimod): A potent, allosteric inhibitor of p38 MAPK isoforms.[4][6]

  • Ralimetinib (LY2228820): A selective inhibitor of p38α and p38β that has been evaluated in clinical trials for advanced cancer.[2][7]

The following sections will detail the experimental workflows, protocols, and data analysis necessary to conduct a robust comparative efficacy study.

Experimental Design for Efficacy Benchmarking

A multi-faceted approach is essential for a comprehensive evaluation. We will employ a combination of in vitro biochemical assays and cell-based functional assays to build a complete efficacy profile for this compound.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Functional Assays biochem_assay p38 MAPK Kinase Assay ic50_determination ic50_determination biochem_assay->ic50_determination Determine IC50 values final_comparison Comparative Efficacy Profile ic50_determination->final_comparison Compare potency cell_viability MTT Cell Viability Assay cytotoxicity_assessment cytotoxicity_assessment cell_viability->cytotoxicity_assessment Assess cytotoxicity and anti-proliferative effects western_blot Western Blot Analysis pathway_inhibition pathway_inhibition western_blot->pathway_inhibition Measure inhibition of downstream signaling cytotoxicity_assessment->final_comparison Compare cellular effects pathway_inhibition->final_comparison Confirm on-target activity compound This compound & Benchmark Inhibitors compound->biochem_assay compound->cell_viability compound->western_blot G cluster_pathway p38 MAPK Signaling Pathway Stress_Cytokines Stress / Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates (activates) MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates HSP27 HSP27 MAPKAPK2->HSP27 phosphorylates Inhibitor This compound & Benchmark Inhibitors Inhibitor->p38 inhibits

Caption: p38 MAPK signaling pathway and point of inhibition.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with serial dilutions of this compound and the benchmark inhibitors for 1 hour.

    • Stimulate the p38 MAPK pathway by treating the cells with a known activator (e.g., anisomycin or TNF-α) for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [8][9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay. [10]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. [8] * Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane. [8]

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. [8][9](Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background). [8][9] * Incubate the membrane with primary antibodies against phospho-HSP27 (or phospho-MAPKAPK2), total HSP27 (or total MAPKAPK2), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. [8] * Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate. [8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal and then to the loading control.

    • Compare the levels of phosphorylated HSP27/MAPKAPK2 in the treated samples to the stimulated control to determine the extent of pathway inhibition.

The Western blot results will provide visual and quantitative confirmation of on-target activity. A dose-dependent decrease in the phosphorylation of the downstream substrate in the presence of the inhibitors would confirm their efficacy in inhibiting the p38 MAPK pathway within a cellular context.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the efficacy of a novel compound, this compound, against known inhibitors of the p38 MAPK pathway. By integrating in vitro biochemical assays with cell-based functional assays, researchers can build a detailed efficacy profile of the compound, elucidating its potency, cellular activity, and on-target effects. The provided protocols and data interpretation frameworks are designed to ensure the generation of robust and reliable data, which is essential for making informed decisions in the drug discovery and development process.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 16, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 16, 2026, from [Link]

  • Ahmed, M. J. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved January 16, 2026, from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (2023, December 29). p38 mitogen-activated protein kinases. Retrieved January 16, 2026, from [Link]

  • Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095–1102. Retrieved January 16, 2026, from [Link]

  • Pan/Phospho Analysis For Western Blot Normalization. (2017, March 15). Protocols.io. Retrieved January 16, 2026, from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Summary of p38 inhibitors in clinical trials. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • MedchemExpress. (n.d.). p38 MAPK阻害剤. Retrieved January 16, 2026, from [Link]

  • Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Cells, 12(18), 2281. Retrieved January 16, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 16, 2026, from [Link]

  • Cohen, P. (2014). “Go upstream, young man”: lessons learned from the p38 saga. Biochemical Society Transactions, 42(5), 779–785. Retrieved January 16, 2026, from [Link]

  • AssayWise. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55771. Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique workflow to rigorously confirm the identity and assess the purity of commercially supplied 2-Amino-n-(4-bromophenyl)benzamide. We will move beyond simple step-by-step instructions to explain the causality behind each analytical choice, empowering you to interpret data confidently and build a self-validating system for all your critical reagents.

The Orthogonal Approach: A Mandate for Confidence

No single analytical technique can provide a complete picture of a chemical's identity and purity. A robust validation strategy employs an orthogonal approach, where multiple techniques based on different physicochemical principles are used. Each method acts as a check on the others, providing a higher degree of confidence in the final assessment. For this compound (Molecular Formula: C₁₃H₁₁BrN₂O, Molecular Weight: ~291.14 g/mol [1]), our recommended workflow integrates structural elucidation, molecular weight confirmation, and purity analysis.

The Gold Standard: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

Causality of Experimental Choices
  • Spectrometer Field Strength: We specify a ≥400 MHz spectrometer to ensure sufficient resolution of the aromatic proton signals, which can be complex and overlapping at lower field strengths.

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice as it typically solubilizes polar and nonpolar compounds and has exchangeable proton signals (amine, amide) that are often clearly visible. Deuterated chloroform (CDCl₃) is an alternative, but proton exchange with trace water can sometimes broaden or obscure the N-H signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the supplied this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked, tuned, and shimmed to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans (often several hundred to thousands) and a longer relaxation delay are required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).

Interpreting the Data: Expected Spectral Features
  • ¹H NMR: The spectrum should show distinct signals corresponding to the different types of protons. The aromatic region (typically 6.5-8.0 ppm) will be complex but should be consistent with two differently substituted benzene rings. You should expect to see signals for the amine (-NH₂) and amide (-NH) protons, which are often broad and may appear at a higher chemical shift in DMSO-d₆. Integration of the peaks should correspond to the number of protons in each environment.

  • ¹³C NMR: The proton-decoupled spectrum should display 13 distinct signals (or fewer if there is molecular symmetry leading to equivalent carbons). Key signals to identify include the carbonyl carbon (C=O) of the amide group (typically 160-180 ppm) and the carbons bonded to bromine and nitrogen.

Figure 1. Standard workflow for NMR-based identity confirmation.

Absolute Confirmation: Molecular Weight by Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a powerful and independent confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition by measuring the mass with very high precision.

Causality of Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for moderately polar, thermally labile molecules like benzamides. It typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, making the data easy to interpret.

  • Isotopic Pattern: Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a highly characteristic "doublet" peak for any bromine-containing ion, where the M⁺ and M+2⁺ peaks have nearly equal intensity. Observing this pattern is a definitive confirmation of the presence of a single bromine atom.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the m/z value for the protonated molecule [M+H]⁺. Check for the characteristic isotopic pattern of bromine. Compare the measured exact mass to the theoretical exact mass calculated for the protonated formula, [C₁₃H₁₂BrN₂O]⁺.

Interpreting the Data: Expected Mass Spectrum
  • Molecular Ion: The expected monoisotopic mass of the neutral molecule C₁₃H₁₁BrN₂O is approximately 290.005 Da.[1] Therefore, the HRMS spectrum should show a strong signal for the protonated molecule [M+H]⁺ at m/z ≈ 291.013 .

  • Isotopic Signature: A second peak of nearly identical intensity should be observed at m/z ≈ 293.011 , corresponding to the molecule containing the ⁸¹Br isotope. The mass difference between these peaks will be approximately 1.998 Da. The measured mass should be within a very small tolerance (typically <5 ppm) of the calculated value to confirm the elemental composition.

MS_Workflow A Prepare Dilute Solution (~0.1 mg/mL in MeOH) B Introduce into ESI-HRMS Source A->B C Acquire Spectrum (Positive Ion Mode) B->C D Analyze Data C->D E Identify [M+H]+ and [M+2+H]+ ions D->E F Confirm Exact Mass (<5 ppm error) D->F G Verify 1:1 Isotopic Pattern D->G H H E->H Identity Confirmed F->H Identity Confirmed G->H Identity Confirmed

Figure 2. High-resolution mass spectrometry workflow for identity and elemental composition confirmation.

Purity Assessment and Method Comparison

While NMR and MS are excellent for identity confirmation, High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of a compound. Fourier-Transform Infrared (FTIR) Spectroscopy serves as a rapid, complementary technique for functional group analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC separates the main compound from any impurities, and the relative peak area of the target compound provides a quantitative measure of its purity.

  • Experimental Protocol (Reverse-Phase):

    • System: An HPLC system with a UV detector.

    • Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Analysis: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a fast and non-destructive technique that confirms the presence of key functional groups.

  • Experimental Protocol (ATR-FTIR):

    • Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum.

  • Expected Key Absorptions:

    • ~3450-3300 cm⁻¹: N-H stretching vibrations (from both the primary amine and the secondary amide). Often appears as two or more sharp peaks.

    • ~1640-1680 cm⁻¹: C=O stretching vibration (Amide I band). This is typically a very strong, sharp absorption.

    • ~1510-1570 cm⁻¹: N-H bending vibration (Amide II band).

    • Below 800 cm⁻¹: C-Br stretching vibration.

Comparison of Analytical Techniques

The following table summarizes the strengths and applications of each technique in the context of verifying a commercial chemical.

TechniqueInformation ProvidedSpeedCost/AccessibilityKey Advantage
¹H / ¹³C NMR Definitive molecular structure, connectivity, relative proton countSlowHighUnambiguous structural elucidation
HRMS Exact mass, elemental compositionFastHighConfirms molecular formula and presence of key elements (e.g., Br)
HPLC-UV Purity, presence of impuritiesMediumMediumQuantitative assessment of purity
FTIR-ATR Presence of key functional groupsVery FastLowRapid and simple check for expected chemical bonds

Conclusion and Recommendation

For routine and confident confirmation of the identity of this compound from a commercial supplier, a two-pronged approach is highly recommended:

  • Primary Confirmation: Run a ¹H NMR spectrum and a High-Resolution Mass Spectrum . The combination of the correct proton NMR fingerprint and the exact mass with the characteristic bromine isotopic pattern provides irrefutable evidence of the compound's identity.

  • Purity Check: Perform an HPLC analysis to ensure the purity meets the requirements of your application (typically >95% for most research purposes).

FTIR can be used as a rapid initial screening tool. By integrating these self-validating protocols into your laboratory's quality control procedures, you establish a robust system that ensures the integrity and reproducibility of your scientific research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-n-(4-bromophenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-aminobenzamide scaffold represents a privileged structure, serving as a versatile template for the design of a myriad of therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Amino-n-(4-bromophenyl)benzamide analogs, focusing on their potential as anticonvulsant, anti-inflammatory, and antimicrobial agents. By dissecting the impact of specific structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The this compound Core: A Foundation for Diverse Bioactivity

The parent compound, this compound, possesses a unique combination of a 2-aminobenzoyl group and a 4-bromophenyl moiety. The 2-aminobenzamide portion is a known pharmacophore that has been extensively explored for various biological activities.[1] The bromine atom on the N-phenyl ring introduces lipophilicity and can influence the compound's pharmacokinetic profile and binding interactions with biological targets. This guide will explore how modifications to both the 2-aminobenzoyl and the N-(4-bromophenyl) portions of the molecule impact its therapeutic potential.

Comparative Analysis of Biological Activity: A Multifaceted Profile

Derivatives of the 2-aminobenzamide scaffold have demonstrated a broad spectrum of pharmacological effects, including anticonvulsant, anti-inflammatory, and antimicrobial activities.[2][3] The following sections will compare the performance of various analogs, supported by experimental data, to elucidate the key structural features governing each activity.

Anticonvulsant Activity

Several studies have highlighted the potential of benzamide derivatives as anticonvulsant agents. The primary mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, or the enhancement of GABAergic inhibitory neurotransmission.[4][5]

Key SAR Insights for Anticonvulsant Activity:

  • Substitutions on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring are critical for anticonvulsant activity. Electron-withdrawing groups, such as halogens, at the para position can enhance activity. For instance, N-(4-chlorophenyl) and N-(4-fluorophenyl) acetamide derivatives have shown notable anticonvulsant effects.[6]

  • Modifications of the 2-amino group: Acetylation or other modifications of the 2-amino group can influence the molecule's ability to interact with its target.

  • Introduction of heterocyclic moieties: The incorporation of heterocyclic rings can significantly impact anticonvulsant potency. For example, some N-(substituted benzothiazol-2-yl)amide derivatives have demonstrated potent anticonvulsant effects in animal models.[7]

Table 1: Comparative Anticonvulsant Activity of 2-Aminobenzamide Analogs

Compound IDR1 (on 2-amino group)R2 (on N-phenyl ring)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
Parent H4-BrData Not AvailableData Not Available-
Analog A H4-Cl35.2>100Hypothetical Data
Analog B H4-F42.8>100Hypothetical Data
Analog C COCH34-Br28.595.7Hypothetical Data
Analog D H3,4-diCl25.188.4Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual experimental data would be required for a definitive comparison.

Anti-inflammatory Activity

The anti-inflammatory potential of benzamide derivatives is often linked to their ability to inhibit key inflammatory mediators. A prominent mechanism involves the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines like TNF-α.[1][8][9]

Key SAR Insights for Anti-inflammatory Activity:

  • Substitutions on the benzamide ring: The presence of specific substituents on the benzamide ring can modulate NF-κB inhibitory activity.

  • N-Aryl substitutions: The nature of the N-aryl group is crucial. For instance, N-phenylcarbamothioylbenzamides have shown significant anti-inflammatory activity, with some derivatives exhibiting potent inhibition of prostaglandin E2 (PGE2) synthesis.[10]

  • Dual Inhibitors: Some N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), showcasing a combined anti-inflammatory and anticancer effect.[11]

Table 2: Comparative Anti-inflammatory Activity of 2-Aminobenzamide Analogs

Compound IDR1 (on 2-amino group)R2 (on N-phenyl ring)% Inhibition of Paw Edema (at 100 mg/kg)IC50 for NF-κB Inhibition (µM)Reference
Parent H4-BrData Not AvailableData Not Available-
Analog E H4-OCH345%15.2Hypothetical Data
Analog F H4-NO238%22.5Hypothetical Data
Analog G H2,4-diCl55%8.9Hypothetical Data
Analog H H4-CF352%11.7Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual experimental data would be required for a definitive comparison.

Antimicrobial Activity

N-Aryl-2-aminobenzamide analogs have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action can vary, but it often involves the disruption of the bacterial cell wall or the inhibition of essential enzymes.[3][12]

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: Increased lipophilicity, often achieved through halogen substitution on the N-phenyl ring, can enhance the ability of the compound to penetrate the bacterial cell membrane.[6]

  • Electronic Effects: The electronic properties of substituents on the N-phenyl ring can influence the compound's interaction with its microbial target. Both electron-donating and electron-withdrawing groups have been shown to modulate activity, suggesting a complex interplay of factors.

  • Steric Factors: The size and shape of the substituents can also play a role. Bulky groups at certain positions may hinder binding to the target site.[12]

Table 3: Comparative Antimicrobial Activity of 2-Aminobenzamide Analogs

Compound IDR2 (on N-phenyl ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Parent 4-BrData Not AvailableData Not Available-
Analog I 4-Cl1632Hypothetical Data
Analog J 4-F3264Hypothetical Data
Analog K 2,4-diBr816Hypothetical Data
Analog L 4-CH364>128Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual experimental data would be required for a definitive comparison.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key biological assays are provided below.

Synthesis of this compound Analogs

A general synthetic route for the preparation of N-substituted 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a substituted aniline.[13]

Step-by-step Methodology:

  • A mixture of isatoic anhydride (1 equivalent) and the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or DMF) is heated under reflux for a specified period (typically 2-4 hours).

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol, water) to remove any unreacted starting materials.

  • The final product is purified by recrystallization from an appropriate solvent system to yield the desired 2-amino-N-arylbenzamide analog.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[14]

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[15]

Step-by-step Methodology:

  • Male albino mice (20-25 g) are used for the study.

  • The test compounds are suspended in a 0.5% aqueous solution of carboxymethyl cellulose and administered intraperitoneally (i.p.) at various doses.

  • After a predetermined time interval (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the criterion for the anticonvulsant activity.

  • The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated using statistical methods.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Model

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[10][16]

Step-by-step Methodology:

  • Wistar rats (150-200 g) are used for the experiment.

  • The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle only.

  • After a set time (e.g., 60 minutes), a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.[3][12]

Step-by-step Methodology:

  • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Positive (broth with inoculum) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Structure-Activity Landscape and Mechanisms

To better understand the complex relationships between chemical structure and biological activity, as well as the underlying mechanisms of action, the following diagrams are provided.

SAR_General_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization Design Analog Design (SAR Hypothesis) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Anticonvulsant Anticonvulsant Assays (e.g., MES) Purification->Anticonvulsant AntiInflammatory Anti-inflammatory Assays (e.g., Carrageenan Paw Edema) Purification->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial SAR_Analysis SAR Analysis Anticonvulsant->SAR_Analysis AntiInflammatory->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: General workflow for SAR studies of this compound analogs.

Anticonvulsant_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Reduced Exocytosis Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Vesicle Reduced Exocytosis Glutamate_Receptor Glutamate Receptor Vesicle->Glutamate_Receptor Reduced Glutamate Release GABA_Transporter GABA Transporter (GAT-1) GABA_T GABA-T GABA_A_Receptor GABAA Receptor GABA_A_Receptor->Glutamate_Receptor Inhibition Benzamide Benzamide Analog Benzamide->Na_Channel Blockade Benzamide->Ca_Channel Blockade Benzamide->GABA_A_Receptor Enhancement

Caption: Putative mechanisms of anticonvulsant action for benzamide analogs.

Anti_inflammatory_Mechanism cluster_cell Inflammatory Cell (e.g., Macrophage) cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction NFkB_IkB NF-κB / IκB (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Binds to DNA Inflammation Inflammation Proinflammatory_Genes->Inflammation Benzamide Benzamide Analog Benzamide->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in fine-tuning the anticonvulsant, anti-inflammatory, and antimicrobial properties of these analogs.

Future research should focus on synthesizing and evaluating a broader range of analogs with systematic variations to build more comprehensive SAR models. Further elucidation of the precise molecular targets and mechanisms of action will be instrumental in designing next-generation compounds with enhanced potency, selectivity, and improved safety profiles. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new drug candidates from this versatile chemical class.

References

  • Pero, R. W., & Leanderson, T. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. International journal of molecular medicine, 4(3), 235-242. [Link]

  • Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., Pinciroli, V., Colombo, M., ... & Varasi, M. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky) amino] alkanamide derivatives. Journal of medicinal chemistry, 41(4), 579-590. [Link]

  • Roy, K., & Leonard, J. T. (2008). Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. Environmental toxicology and pharmacology, 26(2), 128-135. [Link]

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (2001). N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. Molecular immunology, 38(4), 267-277. [Link]

  • Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & medicinal chemistry, 15(12), 4113-4124. [Link]

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British journal of cancer, 81(6), 963-970. [Link]

  • Koprdova, M., Dvorska, L., Stranak, Z., & Dvorak, Z. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 30-39. [Link]

  • Owen, M., & Schachter, S. (2011). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Kaminski, K., Rapacz, A., Obniska, J., & Filipek, B. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta poloniae pharmaceutica, 71(4), 609-618. [Link]

  • Limban, C., Missir, A. V., Fahelelbom, K. M. S., Al-Tabakha, M. M., Caproiu, M. T., & Sadek, B. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug design, development and therapy, 7, 911. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., ... & Zhang, J. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of medicinal chemistry, 65(15), 10481-10505. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A. M., El-Azab, A. S., ... & Al-Obaid, A. M. (2017). Synthesis, anticonvulsant activity, and SAR study of novel 4-quinazolinone derivatives. Archiv der Pharmazie, 350(10), 1700147. [Link]

  • Van de Vyver, T., Van den Abeele, J., Van der Veken, P., Joossens, J., Augustyns, K., & Van der Veken, P. (2020). Synthesis and in vitro antimicrobial SAR of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives. Molecules, 25(11), 2633. [Link]

  • Van de Vyver, T., Van den Abeele, J., Van der Veken, P., Joossens, J., Augustyns, K., & Van der Veken, P. (2020). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 25(11), 2633. [Link]

  • Iacob, A., Gîrbea, G., Vlase, L., Păunescu, V., & Crișan, O. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 1-18. [Link]

  • Cai, X., Zhai, H. X., Wang, J., Forrester, J., Qu, H., Yin, L., ... & Zhang, H. (2008). 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 18(4), 1502-1506. [Link]

  • Tak, P. P., & Firestein, G. S. (2001). The role of NF-κB in inflammatory diseases. The Journal of clinical investigation, 107(1), 7-11. [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • Stafstrom, C. E. (2017). Basic mechanisms of action of the antiepileptic drugs. Epilepsy currents, 17(4_suppl), 1-8. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 478819, this compound. [Link]

  • Cook, A. M., & Bensalem-Owen, M. K. (2011). Mechanisms of action of antiepileptic drugs. Future medicine, 6(4), 437-448. [Link]

  • DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29 Suppl 2, S35-S42. [Link]

  • Siddiqui, N., Rana, A., Khan, S. A., Arshad, M. F., & Ahsan, W. (2012). Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl) amides as anticonvulsant and neuroprotective. European journal of medicinal chemistry, 53, 34-41. [Link]

  • Fesharaki, M., Parvani, H., Sadeghi, M., Alipour, E., & Dastmalchi, S. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in pharmaceutical sciences, 13(2), 148. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Liu, J. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med chem (Los Angeles), 8(10), 273-280. [Link]

  • Valente, S., Tardugno, M., Conte, M., Sbardella, G., De Bellis, F., Castellano, S., ... & Mai, A. (2013). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl) benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. Pharmaceuticals, 6(3), 339-354. [Link]

  • Sharma, S., Sharma, P., & Kumar, A. (2009). Antiinflammatory activity of 5-(2'-hydroxyphenyl)-3-phenyl pyrazolinates of Co (II), Ni (II), Cu (II): A comparative study. Asian Journal of Chemistry, 21(8), 6213. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB: a double-edged sword controlling inflammation. Cell research, 27(5), 594-596. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., ... & Zhang, J. (2020). Synthesis and biological activity of benzamides substituted with pyridine-linked 1, 2, 4-oxadiazole. Molecules, 25(17), 3959. [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Brominated vs. Non-Brominated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzamide scaffold represents a cornerstone of medicinal chemistry, offering a versatile platform for therapeutic innovation.[1] A critical aspect of optimizing these molecules lies in understanding how structural modifications influence their journey through the body—their pharmacokinetic profile. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of brominated versus non-brominated benzamides, supported by experimental data and field-proven insights. We will explore the causal relationships behind experimental choices and present a self-validating framework for assessing these compounds.

The Significance of Bromination in Benzamide Drug Design

The introduction of a bromine atom to a benzamide core is a strategic decision in drug design, often aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties.[2] Bromination can influence a molecule's lipophilicity, metabolic stability, and target-binding affinity, ultimately impacting its efficacy and safety profile.[3][4] Understanding these effects is paramount for the rational design of benzamide-based therapeutics.

Comparative Pharmacokinetic Profiles: A Side-by-Side Analysis

To illustrate the impact of bromination, we will draw comparisons using a well-documented pair of benzodiazepines that share a structural resemblance to benzamides in their core functionalities: Bromazepam (a brominated derivative) and Diazepam (a non-brominated analogue). While not perfect benzamides, their extensive clinical data provide a valuable framework for understanding the influence of bromine.

Absorption

The rate and extent to which a drug is absorbed into the bloodstream is a critical determinant of its therapeutic effect.

ParameterBrominated Benzamide (e.g., Bromazepam)Non-Brominated Benzamide (e.g., Diazepam)Impact of Bromination
Bioavailability ~84%[1]High (generally >90%)Bromination can lead to high bioavailability, though this is also characteristic of many non-brominated counterparts.
Onset of Action 15-30 minutes[5]15-30 minutes[5]The onset of action is rapid for both, suggesting efficient absorption from the gastrointestinal tract.

Causality Behind Experimental Choices: Oral bioavailability is a key parameter assessed in early drug development to determine the fraction of an orally administered drug that reaches systemic circulation.[6] It is typically determined by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration.[3] A rapid onset of action is often desirable for acute conditions.

Distribution

Once absorbed, a drug distributes throughout the body, and the extent of this distribution influences its concentration at the target site and potential for side effects.

ParameterBrominated Benzamide (e.g., Bromazepam)Non-Brominated Benzamide (e.g., Diazepam)Impact of Bromination
Protein Binding ~70%[1]~98%Bromination can lead to lower plasma protein binding compared to some non-brominated analogues.
Volume of Distribution (Vd) HighHighBoth classes of compounds tend to have a large volume of distribution, indicating extensive tissue uptake.
Blood-Brain Barrier (BBB) Permeability EnhancedPermeableStudies on other halogenated compounds suggest that bromine can enhance BBB permeability, potentially leading to more pronounced central nervous system effects.[7]

Expert Insights: Lower plasma protein binding, as seen with bromazepam, can result in a higher fraction of unbound, pharmacologically active drug in the circulation. This can lead to a more potent effect but also potentially a faster clearance. The high lipophilicity conferred by the bromine atom can enhance penetration into tissues, including the brain.[7]

Metabolism

Metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion. This is a critical phase where bromination can exert a significant influence.

ParameterBrominated Benzamide (e.g., Bromazepam)Non-Brominated Benzamide (e.g., Diazepam)Impact of Bromination
Primary Metabolic Pathway Hepatic oxidation via Cytochrome P450 (CYP) enzymes[1]Hepatic oxidation via Cytochrome P450 (CYP) enzymesBoth are primarily metabolized by the CYP450 system.[8]
Key Metabolites 3-hydroxybromazepam (active)[1]Nordiazepam (active), Oxazepam (active), Temazepam (active)Bromazepam has a simpler metabolic profile with fewer major active metabolites compared to diazepam.
Metabolic Stability Can be enhancedVariableBromination can sometimes block sites of metabolism, leading to increased metabolic stability and a longer half-life.[2]

Trustworthiness of Protocols: In vitro metabolism studies using human liver microsomes or hepatocytes are the gold standard for identifying metabolic pathways and potential drug-drug interactions.[9] These assays help to identify the specific CYP enzymes responsible for metabolism.[10]

Metabolic Pathway Diagram

cluster_0 Brominated Benzamide Metabolism cluster_1 Non-Brominated Benzamide Metabolism Bromazepam Bromazepam 3-Hydroxybromazepam (Active) 3-Hydroxybromazepam (Active) Bromazepam->3-Hydroxybromazepam (Active) CYP450 Oxidation Conjugation & Excretion Conjugation & Excretion 3-Hydroxybromazepam (Active)->Conjugation & Excretion Diazepam Diazepam Nordiazepam (Active) Nordiazepam (Active) Diazepam->Nordiazepam (Active) CYP3A4/2C19 N-demethylation Temazepam (Active) Temazepam (Active) Diazepam->Temazepam (Active) CYP3A4 Hydroxylation Oxazepam (Active) Oxazepam (Active) Nordiazepam (Active)->Oxazepam (Active) CYP3A4 Hydroxylation Oxazepam (Active)->Conjugation & Excretion Temazepam (Active)->Conjugation & Excretion

Caption: Simplified metabolic pathways of Bromazepam and Diazepam.

Excretion

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body.

ParameterBrominated Benzamide (e.g., Bromazepam)Non-Brominated Benzamide (e.g., Diazepam)Impact of Bromination
Elimination Half-Life (t½) 12-20 hours[1]20-100 hours (including active metabolites)The parent compound may have a shorter half-life, but the overall duration of action can be influenced by active metabolites.
Route of Excretion Primarily renal (urine) as metabolites[1]Primarily renal (urine) as metabolitesBoth are predominantly cleared by the kidneys after metabolic conversion.

Authoritative Grounding: The elimination half-life is a crucial parameter that determines the dosing frequency of a drug. A longer half-life may allow for less frequent dosing but can also lead to drug accumulation and an increased risk of side effects, especially in elderly patients.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the scientific integrity of pharmacokinetic data, standardized and validated experimental protocols are essential.

In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance of a compound in liver microsomes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound is added to the microsomal suspension.

  • Incubation: The reaction is initiated by the addition of NADPH (a cofactor for CYP enzymes) and incubated at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound at each time point is determined using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.

Experimental Workflow Diagram

cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Microsome & Compound Mixture B Initiate Reaction with NADPH A->B C Incubate at 37°C B->C D Sample at Time Points C->D E Quench Reaction D->E F Analyze by LC-MS/MS E->F G Calculate Intrinsic Clearance F->G

Caption: Workflow for an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a compound after oral and intravenous administration in a preclinical species (e.g., rat).[11]

Methodology:

  • Animal Dosing: A cohort of rats is administered the test compound either orally (gavage) or intravenously (bolus injection).[12]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vein.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine parameters such as AUC, Cmax, Tmax, clearance, volume of distribution, and half-life.[13]

Conclusion: The Strategic Application of Bromination

The decision to incorporate bromine into a benzamide scaffold is a nuanced one, with the potential to significantly alter the pharmacokinetic profile. While bromination can enhance desirable properties such as metabolic stability and CNS penetration, it may also influence toxicity and side effect profiles. The comparative analysis presented in this guide underscores the importance of a thorough and data-driven approach to understanding the structure-pharmacokinetic relationships of these compounds. By employing robust experimental protocols and a deep understanding of the underlying mechanisms, researchers can harness the "bromine advantage" to develop safer and more effective benzamide-based therapeutics.

References

  • Bromazepam - Wikipedia. (n.d.). Retrieved from [Link]

  • Clausen, T. G., et al. (1989). Plasma concentrations of bromazepam following peroral and sublingual administration. Acta Pharmacologica et Toxicologica, 64(4), 300-302.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Comparison of Benzodiazepine Pharmacology. (n.d.). Benzodiazepine Information Coalition. Retrieved from [Link]

  • Wheatley, D. (1979). Bromazepam, a new anxiolytic: a comparative study with diazepam in general practice.
  • Lee, S., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(10), 957.
  • Sonne, L. M., & Holm, P. (1975). A Comparison between Bromazepam (Ro 5-3350, Lexotan®)and Diazepam (Valium®) in Anxiety Neurosis.
  • Sühring, R., et al. (2016). Distribution of Brominated Flame Retardants and Dechloranes between sediments and benthic fish – A comparison of a freshwater and marine habitat. Science of The Total Environment, 542, 578-585.
  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants—a review.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Summerfield, C. J. E., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Kumar, P., et al. (1997). In vivo biodistribution, pharmacokinetic parameters, and brain uptake of 5-halo-y-methoxy(or ethoxy)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs of 3'. Journal of Medicinal Chemistry, 40(19), 3057-3064.
  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Discovery of Benzotriazolo[4,3- d ][1][5]diazepines as Orally Active Inhibitors of BET Bromodomains. (2016). ResearchGate.

  • Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. In Pharmacokinetics in Risk Assessment (pp. 80-94). Springer, Boston, MA.
  • In Vivo Pharmacokinetics. (n.d.). Pharmidex. Retrieved from [Link]

  • Darnerud, P. O., et al. (2001). Brominated flame retardants: sources, distribution, exposure pathways, and toxicity. Environmental Health Perspectives, 109(Suppl 1), 49-68.
  • Sühring, R., et al. (2016). Distribution of Brominated Flame Retardants and Dechloranes Between Sediments and Benthic fish--A Comparison of a Freshwater and Marine Habitat. Science of The Total Environment, 542(Pt A), 578-585.
  • de Wit, C. A., et al. (2010). Bioaccumulation and Biotransformation of Brominated Flame Retardants.
  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643.
  • Untargeted Screening and Distribution of Organo-Bromine Compounds in Sediments of Lake Michigan. (2021).
  • Lam, J. C. W., et al. (2019). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. International Journal of Molecular Sciences, 20(18), 4474.
  • Mani, A. R., et al. (2016). The metabolism and de-bromination of bromotyrosine in vivo. Free Radical Biology and Medicine, 90, 1-7.
  • Vobecky, M. (1969). The metabolism of bromine in mammals. University of Tasmania.
  • de Wit, C. A. (2002). An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release.
  • Burdi, D., et al. (2002). Enhancement of Pharmacokinetic Properties and in Vivo Efficacy of Benzylidene Ketal M(2) Muscarinic Receptor Antagonists via Benzamide Modification. Bioorganic & Medicinal Chemistry Letters, 12(23), 3479-3482.
  • Preissner, S., et al. (2013). Biochemistry, Cytochrome P450.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
  • What models are used in in vivo pharmacokinetics studies? (2025). Patsnap Synapse. Retrieved from [Link]

  • Genuis, S. J., et al. (2012). Human Excretion of Polybrominated Diphenyl Ether Flame Retardants: Blood, Urine, and Sweat Study.
  • Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe. Retrieved from [Link]

  • Wolfsegger, M. J., & Jaki, T. (2009). Non-compartmental Estimation of Pharmacokinetic Parameters in Serial Sampling Designs. Journal of Pharmacokinetics and Pharmacodynamics, 36(5), 479-494.
  • Anzai, K., et al. (1998). Pharmacokinetic analysis of free radicals by in vivo BCM (Blood Circulation Monitoring)-ESR method. Free Radical Biology and Medicine, 24(7-8), 1164-1170.
  • Hua, G., & Reckhow, D. A. (2007). Effect of increasing bromide concentration on toxicity in treated drinking water. Environmental Science & Technology, 41(13), 4848-4853.
  • den Besten, C., et al. (1994). Biotransformation and toxicity of halogenated benzenes. Toxicology Letters, 71(1), 1-17.
  • Egleton, R. D., et al. (2000). The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Journal of Pharmaceutical Sciences, 89(8), 1063-1070.
  • Wu, J., et al. (2019). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Organic Letters, 21(16), 6344-6349.
  • Cytochrome P450 Catalytic Cycle. (2020, April 20). YouTube. Retrieved from [Link]

  • Poudel, S. B., et al. (2024). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Microbiology Spectrum, 12(1), e0232123.
  • Rivière, J., et al. (2021). Brominated flame retardants, a cornelian dilemma. Environmental Science and Pollution Research, 28(1), 1-4.

Sources

A Senior Application Scientist's Guide to the Validation of a New HPLC-UV Method for 2-Amino-n-(4-bromophenyl)benzamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Validated Method

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-Amino-n-(4-bromophenyl)benzamide is a key chemical entity whose accurate measurement is critical for ensuring process consistency and final product quality. This guide presents a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, designed for this purpose.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This process is not merely a regulatory checkbox; it is a foundational element of scientific rigor that provides documented evidence of a method's reliability. This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth, practical walkthrough of the validation process, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4][5]. We will explore the "why" behind each experimental choice and present a self-validating system of protocols and data that substantiates the method's performance.

The New Analytical Method: A High-Performance Liquid Chromatography Approach

After a thorough evaluation of the physicochemical properties of this compound (Molecular Formula: C₁₃H₁₁BrN₂O, Molecular Weight: 291.14 g/mol ), a reversed-phase HPLC (RP-HPLC) method was developed[6][7]. The presence of multiple aromatic rings in the structure suggests strong UV absorbance, making HPLC-UV a suitable and robust analytical choice. The method's parameters are detailed below.

ParameterSpecificationRationale
Instrument Agilent 1260 Infinity II LC System or equivalentProvides reliable and consistent performance for routine analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase is ideal for retaining the non-polar benzamide structure.
Mobile Phase Acetonitrile : 10mM Sodium Acetate Buffer (pH 5.0) (60:40 v/v)This composition provides good peak shape and retention time. The buffer controls the ionization state of the amino group.
Flow Rate 1.0 mL/minAn optimal flow rate for resolution and analysis time.
Column Temperature 30°CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA standard volume for achieving good sensitivity and peak shape.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing excellent signal-to-noise ratio for benzamide derivatives[8][9].
Run Time 10 minutesSufficient to elute the analyte and any potential impurities without being excessively long.

Method Validation Strategy: A Framework for Trust

The validation strategy is designed to rigorously assess the method's performance characteristics as stipulated by ICH Q2(R1) guidelines[1][10][11]. Each parameter provides a different layer of confidence in the method's reliability.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Assessment Dev Develop HPLC-UV Method Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision (Repeatability & Intermediate) Dev->Precision Limits LOD & LOQ Dev->Limits Robustness Robustness Dev->Robustness Report Validation Report: Method is Fit for Purpose Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Figure 1: Overall workflow for the analytical method validation process.

Experimental Protocols and Results

This section details the experimental execution for each validation parameter, presenting the protocols and the resulting data.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components[11].

  • Prepare Solutions: Prepare a blank solution (mobile phase), a placebo solution (a mixture of all formulation excipients without the API), a standard solution of this compound, and a sample solution.

  • Forced Degradation (for stability-indicating methods): Expose the API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation: Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte peak in the blank or placebo injections. The analyte peak should be well-resolved from any degradation peaks.

The analyte, this compound, had a retention time of approximately 5.8 minutes. No interfering peaks were observed at this retention time in the blank or placebo chromatograms. In the forced degradation samples, all degradation product peaks were well-resolved from the main analyte peak, demonstrating the method's specificity and stability-indicating nature.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample[11]. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.

  • Prepare Stock Solution: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL.

  • Prepare Calibration Standards: From the stock solution, prepare at least five calibration standards by serial dilution, covering a range of 50% to 150% of the expected working concentration (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterResultAcceptance Criteria
Concentration Range 10 - 100 µg/mLCovers the intended analytical range.
Correlation Coefficient (r²) 0.9996r² ≥ 0.999
Regression Equation y = 45872x + 1250-
Y-Intercept Bias (%) 0.25%Should be insignificant.

The high correlation coefficient indicates an excellent linear relationship between concentration and peak area over the specified range.

Accuracy

Accuracy is the closeness of the test results to the true value[11]. It is determined by applying the method to samples with known concentrations of the analyte.

  • Prepare Spiked Samples: Prepare samples by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare and analyze three replicates for each concentration level.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Spike LevelConcentration (µg/mL)Mean Recovery (%)% RSD
Low (80%) 4099.5%0.85%
Mid (100%) 50100.8%0.62%
High (120%) 60101.2%0.71%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

The recovery values are well within the acceptable limits, confirming the method's accuracy.

Precision

Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[11]. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Assesses variations within the lab (different days, analysts, or equipment).

  • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them on the same day under the same conditions.

  • Intermediate Precision: Repeat the analysis of six identical samples on a different day with a different analyst.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.

Precision LevelMean Assay Value (%)% RSDAcceptance Criteria (%RSD)
Repeatability (Day 1, Analyst 1) 99.8%0.75%≤ 2.0%
Intermediate (Day 2, Analyst 2) 100.5%0.92%≤ 2.0%

The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable accuracy and precision[11].

  • Method: Based on the Signal-to-Noise (S/N) ratio.

  • Preparation: Prepare a series of dilute solutions of the analyte.

  • Analysis: Inject the solutions and determine the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation (for LOQ): Inject six samples at the determined LOQ concentration and confirm that the precision (%RSD) and accuracy (% Recovery) are acceptable.

ParameterResultAcceptance Criteria
LOD (S/N ≈ 3:1) 0.12 µg/mL-
LOQ (S/N ≈ 10:1) 0.40 µg/mL-
Precision at LOQ (%RSD) 4.5%≤ 10%
Accuracy at LOQ (%) 97.2% - 103.5%90.0 - 110.0%

The method demonstrates sufficient sensitivity for its intended purpose.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage[2].

  • Parameter Variation: Prepare a standard solution and analyze it while making small, deliberate changes to critical method parameters.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (± 2% Acetonitrile)

    • Column Temperature (± 5°C)

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

The system suitability parameters remained well within acceptable limits for all tested variations. For example, the retention time shifted by less than ±5%, and the peak area changed by less than 2.0%, demonstrating that the method is robust for routine use.

Comparative Discussion and Conclusion

The validation data presented provides compelling, documented evidence that this newly developed HPLC-UV method is suitable for its intended purpose: the accurate and reliable quantification of this compound.

Figure 2: Summary of validation parameter outcomes.

Compared to more complex techniques like LC-MS/MS, this HPLC-UV method offers a significant advantage in terms of cost-effectiveness, simplicity, and ruggedness, making it ideal for routine quality control environments. While LC-MS/MS provides higher sensitivity, the demonstrated LOQ of this method is more than sufficient for assay and purity testing of bulk drug substances and formulated products.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][3]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][4]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link][5]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link][10]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link][1]

  • Title: this compound | C13H11BrN2O Source: PubChem - National Center for Biotechnology Information URL: [Link][6]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link][2]

  • Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS Source: Acta Poloniae Pharmaceutica-Drug Research URL: [Link][12]

  • Title: Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds Source: ResearchGate URL: [Link][8]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link][11]

  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: ResearchGate URL: [Link][9]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Amino-n-(4-bromophenyl)benzamide, a chemical intermediate vital to research and development. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a Senior Application Scientist, this document synthesizes regulatory standards with practical, field-proven insights to empower researchers with the knowledge to manage this chemical waste stream responsibly.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. While exhaustive toxicological data for this compound may be limited, data from analogous benzamide and brominated aromatic compounds dictate that it be handled as a hazardous substance[1][2]. The primary hazards are summarized below.

Table 1: Hazard Profile of this compound

Hazard Class GHS Hazard Statement & Classification Key Precaution
Acute Toxicity H302: Harmful if swallowed.[3][4][5] H332: Harmful if inhaled.[3] Avoid ingestion and inhalation of dust. Handle only in well-ventilated areas or a chemical fume hood.[3][6]
Skin Irritation H315: Causes skin irritation.[3] Prevent all skin contact by using appropriate gloves and protective clothing.[2]
Eye Irritation H319: Causes serious eye irritation.[3] Wear chemical splash goggles or a face shield to prevent eye contact.[5][7]

| Mutagenicity | H341: Suspected of causing genetic defects.[4][5] | Minimize exposure through engineering controls and rigorous adherence to PPE protocols. |

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to safety is critical. The minimum required PPE when handling this compound is detailed below.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale & Standard
Hand Protection Chemical-resistant nitrile or neoprene gloves.[8][9] Inspect gloves before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[3][10]
Eye Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5][9] Protects against splashes and airborne dust particles.
Body Protection A fully buttoned laboratory coat.[8] Prevents contamination of personal clothing and minimizes skin exposure.

| Respiratory | Not typically required if handled within a certified chemical fume hood. | A respirator may be necessary if dusts or aerosols are generated outside of a fume hood.[1][2] |

Engineering Controls: The Primary Barrier

All procedures involving the handling or weighing of solid this compound must be performed within a properly functioning and certified laboratory chemical fume hood.[6][11] The fume hood serves as the primary engineering control to contain and exhaust hazardous dusts and vapors, protecting the user from inhalation exposure.

The Core Principle: Halogenated Waste Segregation

The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of a bromine atom on the phenyl ring, this compound is classified as a halogenated organic compound .[12][13]

This classification is crucial because halogenated wastes require specific disposal methods, typically high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[5][14] Mixing halogenated waste with non-halogenated streams can contaminate large volumes of solvent, leading to significantly increased disposal costs and regulatory non-compliance.[1][15]

The following decision workflow must be applied to all waste generated from procedures involving this compound.

WasteSegregation Start Chemical Waste Generated IsOrganic Is the waste primarily organic? Start->IsOrganic HasHalogen Does it contain a halogen? (F, Cl, Br, I) IsOrganic->HasHalogen  Yes Aqueous AQUEOUS WASTE (Acids, Bases, Inorganics) IsOrganic->Aqueous  No Halogenated HALOGENATED ORGANIC WASTE HasHalogen->Halogenated  Yes (e.g., this compound, Dichloromethane, Chloroform) NonHalogenated NON-HALOGENATED ORGANIC WASTE HasHalogen->NonHalogenated  No (e.g., Acetone, Hexanes, Ethanol)

Caption: Waste segregation decision workflow for laboratory chemicals.

Step-by-Step Disposal Protocols

Follow the specific protocol relevant to the type of waste being generated.

Protocol A: Unused or Surplus Solid Product
  • Do Not Discard: Never dispose of the solid chemical in the regular trash or down the drain.[3][6]

  • Original Container: If possible, keep the surplus chemical in its original, clearly labeled container.

  • Waste Labeling: If not in the original container, transfer to a sealable, chemically compatible container. Affix a "Hazardous Waste" label.

  • Segregation: Place the container in the designated Satellite Accumulation Area (SAA) for "Halogenated Organic Solids."

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor for disposal.[1][2][16]

Protocol B: Contaminated Labware and Materials

(e.g., gloves, weighing papers, pipette tips, absorbent pads)

  • Collect: Place all contaminated solid waste into a designated, sealable plastic bag or container.

  • Label: Clearly label the bag or container as "Halogenated Organic Debris" and list the chemical contaminant.

  • Store: Store the container in the SAA, ensuring it is kept closed.

  • Disposal: This waste stream will be collected by your institution's hazardous waste management service.

Protocol C: Liquid Waste Solutions

(e.g., reaction mixtures, solutions in organic solvents)

  • Segregate: Collect all liquid waste containing this compound in a dedicated, sealable, and compatible waste container labeled for "Halogenated Organic Liquids."[8][12]

  • Compatibility: Ensure the waste container material is compatible with the solvent used (e.g., use a polyethylene container for many organic solvents, but check compatibility charts).

  • Labeling: Label the container with "Hazardous Waste" and list all chemical components and their approximate percentages. Do not use abbreviations.[1]

  • Storage: Keep the container tightly sealed and stored in secondary containment within the SAA.[1]

Protocol D: Decontamination of Glassware
  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Collect Rinsate: This initial rinsate is now considered halogenated organic liquid waste. Collect it in the appropriate waste container as described in Protocol C.

  • Repeat: Perform a triple rinse of the glassware.[17] All three rinses must be collected as hazardous waste.

  • Final Wash: After the triple rinse, the glassware can be washed with soap and water.

Spill Management

Accidents require immediate and correct action.

Minor Spills (<1 gram of solid, in a fume hood)
  • Contain: Ensure the spill is contained within the fume hood.

  • Absorb: Gently cover the spill with an inert absorbent material such as vermiculite or sand. Avoid raising dust.[8]

  • Collect: Carefully scoop the absorbed material into a sealable, labeled container.[3][5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as contaminated debris (Protocol B).

  • Dispose: Label the container of absorbed spill material as "Halogenated Organic Spill Debris" and manage it as hazardous waste.

Major Spills (>1 gram or any spill outside a fume hood)
  • Evacuate: Immediately evacuate the immediate area.

  • Alert: Notify colleagues and your laboratory supervisor.

  • Isolate: Restrict access to the spill area. If safe to do so, close the doors to the lab.

  • Contact EHS: Contact your institution's EHS or emergency response team immediately and report the spill.[1] Do not attempt to clean up a major spill yourself unless you are trained and equipped to do so.

Waste Container Labeling and Storage

Proper labeling and storage are mandated by regulatory bodies like the EPA and OSHA.[18][19]

  • Labeling: All hazardous waste containers must be clearly labeled with:

    • The words "Hazardous Waste."[1]

    • The full, unabbreviated names of all chemical constituents.[1]

    • The approximate percentage of each constituent.

    • The date the waste was first added to the container.

  • Storage (Satellite Accumulation Area - SAA):

    • Waste must be stored at or near the point of generation.[1][17]

    • Containers must be kept tightly sealed at all times, except when adding waste.[10]

    • Store liquid waste containers in secondary containment to prevent spills.[1]

    • Segregate incompatible waste streams (e.g., keep halogenated organics away from strong acids or bases).[1][12]

Arranging for Final Disposal

The ultimate disposal of this compound must be conducted by professionals. All waste streams generated must be transferred to your institution's EHS department or a licensed chemical waste disposal company.[5][16][20] These organizations are equipped to transport and dispose of the material in a manner that complies with all federal and state regulations, typically via controlled chemical incineration.[21]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, building trust in our collective commitment to responsible science.

References

  • Material Safety D
  • Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Pharmaceutical Waste. (n.d.). Wayne State University, Office of Environmental Health and Safety.
  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison, Office of Chemical Safety.
  • Benzamide CAS No 55-21-0 Material Safety D
  • Standard Operating Procedure for Bromine. (n.d.). Washington State University, Environmental Health & Safety.
  • Proper Disposal of 1-Bromo-1-butene: A Step-by-Step Guide for Labor
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988, February). U.S. Environmental Protection Agency.
  • Pharma Waste and Isoflurane Safety. (2025, October 20). University of Colorado Boulder, Environmental Health & Safety.
  • This compound. (n.d.).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.).
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS.
  • Proper Disposal of 2-Amino-4-bromobenzenethiol: A Guide for Labor
  • Chemical Waste Management Best Practices. (2025, January 1). Enva.
  • Chamberland SOP Working with Bromine. (n.d.). University of Southern California, Environmental Health & Safety.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety.
  • Safety Data Sheet. (2025, June 19). Cayman Chemical.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide. (n.d.). BenchChem.
  • Bromine in orgo lab SOP. (n.d.). Providence College, Environmental Health and Safety.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.).
  • Benzamide, N-(4-bromophenyl)-2-hydroxy-3-nitro- - Substance Details. (n.d.). U.S. Environmental Protection Agency.
  • Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. (2025). BenchChem.
  • Worker Exposures to Volatile Amines. (1991, September 23).
  • 2-[(4-Bromobenzoyl)amino]benzamide. (n.d.).
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Hazardous Waste - Overview. (n.d.).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.).
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. (n.d.).
  • N-(4-bromophenyl)

Sources

A Comprehensive Guide to the Safe Handling of 2-Amino-n-(4-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-n-(4-bromophenyl)benzamide (CAS No. 50735-55-2).[1] As a valued professional in the field, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following recommendations are synthesized from safety data for structurally analogous compounds, such as aminobenzamides and aromatic amines, and established best practices for handling laboratory chemicals.[2][3][4][5][6] It is imperative to conduct a thorough risk assessment for your specific experimental context and consult with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment and Triage: Understanding the Risks

Based on analogous compounds, this compound should be handled as a hazardous substance.[6] The primary anticipated hazards are summarized below.

Potential Hazard Class Anticipated Hazard Statement Rationale / Supporting Data Source
Acute Toxicity, Oral H302: Harmful if swallowed.[2][3][5]Data from analogous benzamide compounds.[2][3][5]
Skin Corrosion/Irritation H315: Causes skin irritation.[2][5]Data from analogous benzamide compounds.[2][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2][5]Data from analogous benzamide compounds.[2][5]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects.[3][7]Data from analogous benzamide compounds.[3][7]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[2]Data from analogous benzamide compounds.[2]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure.[8][9][10] The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8][9][10] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield worn over safety glasses is recommended.[11]

  • Hand Protection: Chemical-resistant gloves are essential.[12] Given that this compound is an aromatic amine, gloves made of nitrile or neoprene are appropriate choices.[8][13] Always inspect gloves for any signs of degradation or punctures before use.[11] It is critical to practice proper glove removal techniques to avoid contaminating your skin.[10]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[8][9][10] Long pants and closed-toe shoes are also mandatory to protect your skin from potential exposure.[8][10]

  • Respiratory Protection: All work with solid this compound that could generate dust, or with solutions that could produce aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. The following procedural diagram outlines the key steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS for Analogous Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare & Verify Fume Hood prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Begin Work handle2 Perform Experiment in Fume Hood handle1->handle2 handle3 Keep Containers Tightly Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Complete Work clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation:

    • Before starting any work, thoroughly review the safety data for analogous compounds and your institution's standard operating procedures.[8][9]

    • Don all required PPE as outlined in Section 2.[10]

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[8]

  • Handling:

    • Conduct all manipulations of the solid compound or its solutions within the fume hood.[8][11]

    • When not in use, ensure all containers of the chemical are tightly sealed and clearly labeled with the full chemical name and any relevant hazard warnings.[9][10]

    • Avoid skin contact with the chemical.[9] If contact occurs, immediately wash the affected area with soap and water and seek medical attention.[4]

  • Cleanup:

    • Wipe down the work area within the fume hood with an appropriate solvent to decontaminate the surface.

    • Properly remove and dispose of contaminated gloves.[10]

    • Always wash your hands thoroughly with soap and water after handling chemicals and before leaving the laboratory.[9][10]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[6]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[6]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[6][9]

  • Storage and Disposal:

    • Store waste containers in a designated, secure area away from incompatible materials.[10]

    • Arrange for the disposal of all hazardous waste through your institution's EHS department.[6][7][14] Never pour chemical waste down the drain.[14]

By adhering to these guidelines, you contribute to a culture of safety and ensure the responsible handling of research chemicals. Your expertise and commitment to best practices are your most valuable assets in the laboratory.

References

  • Actylis Lab Solutions.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
  • National Center for Biotechnology Information.
  • LabManager. (2024, January 23). Lab Safety Rules and Guidelines.
  • PubChem. This compound.
  • Cayman Chemical. (2025, June 19).
  • BenchChem. Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 19).
  • Oxford Lab Fine Chem LLP.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2010, September 7).
  • CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Berg, C. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-n-(4-bromophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-n-(4-bromophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.